Bromchlorenone
Description
Properties
IUPAC Name |
6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAWWXSLBDVXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204356 | |
| Record name | Bromchlorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-85-1 | |
| Record name | Bromchlorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromchlorenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromchlorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24970 | |
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| Record name | Bromchlorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromchlorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BROMCHLORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A221572SK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bromchlorenone IUPAC name and synonyms.
An In-Depth Technical Guide to Bromchlorenone: Chemical Identity, Properties, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated benzoxazolone. The document is structured to serve researchers, scientists, and drug development professionals by consolidating the available chemical and safety data while also clearly identifying the significant gaps in the current scientific literature regarding its biological activity and potential applications. We will delve into its formal nomenclature, physicochemical properties, and the theoretical basis for its synthesis and reactivity. This guide aims to be a foundational resource for any scientific investigation involving this compound.
Chemical Identification and Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance in research and development. This compound is a specific, disubstituted benzoxazolone derivative.
IUPAC Name
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one [1][2]. This name precisely describes the molecular structure: a benzoxazolone core with a bromine atom at position 6 and a chlorine atom at position 5.
Synonyms and Registered Identifiers
In scientific literature, patents, and chemical databases, this compound is referenced by numerous synonyms and identifiers. This cross-referencing is crucial for conducting exhaustive literature searches.
| Identifier Type | Value | Source |
| Common Name | This compound | [1] |
| CAS Number | 5579-85-1 | [1][2] |
| EC Number | 226-967-0 | [1] |
| UNII | A221572SK5 | [1] |
| NSC Number | 24970 | [1] |
| ChEMBL ID | CHEMBL1876589 | [1][3] |
| PubChem CID | 21749 | [1] |
| Other Synonyms | Bromchlorenonum, Bromclorenona, 6-Bromo-5-chlorobenzoxazolone, 6-Bromo-5-chloro-2-benzoxazolinone, Vinyzene | [1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and for predicting its behavior in biological systems. The data presented here is primarily derived from computational models available in public databases.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO₂ | [1][3][4] |
| Molecular Weight | 248.46 g/mol | [1][3] |
| Monoisotopic Mass | 246.90357 Da | [1][4] |
| Predicted XlogP | 2.5 | [4] |
| Chemical Class | Benzoxazolone | [1] |
The predicted XlogP value of 2.5 suggests that this compound has moderate lipophilicity. This property is a critical determinant of a molecule's ability to cross cell membranes and is a key parameter in pharmacokinetic modeling.
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthesis protocols for this compound are not detailed in the readily available literature, its structure allows for a theoretical discussion of its synthesis based on established organic chemistry principles for related halogenated heterocyclic compounds.
General Synthetic Strategy
The synthesis of a molecule like 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one would likely involve a multi-step process starting from a substituted benzene derivative. The causality behind the experimental choices would revolve around controlling the regioselectivity of the halogenation steps. For instance, installing a meta-directing group could be used to position the halogens correctly before forming the oxazolone ring[5]. The benzoxazolone ring system itself is often formed from an ortho-aminophenol derivative, indicating that the precursor would likely be a halogenated 2-aminophenol.
Potential Reactivity
The this compound structure possesses several sites of potential chemical reactivity that could be exploited for creating derivatives in a drug discovery program.
Caption: Key reactive sites on the this compound molecule.
-
Aryl Halides : The bromine and chlorine atoms attached to the benzene ring are potential handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound scaffold[6].
-
Amide N-H : The proton on the nitrogen atom is acidic and can be deprotonated. The resulting anion can act as a nucleophile, enabling N-alkylation or N-acylation reactions to further modify the core structure.
Biological and Pharmacological Profile
A critical assessment for any compound in a drug development context is its biological activity.
Public Domain Bioactivity Data
As of this writing, there is a notable absence of publicly available bioactivity data for this compound. Major databases such as ChEMBL show no recorded biological assay results for this specific compound[3]. This indicates that this compound is an under-investigated molecule, and its potential interactions with biological targets remain unknown.
The Role of Halogens in Drug Design
Despite the lack of specific data for this compound, the presence of both chlorine and bromine is significant from a medicinal chemistry perspective. Halogen atoms are incorporated into drug candidates to modulate various properties:
-
Metabolic Stability : Halogens can block sites of metabolism, increasing the drug's half-life[7].
-
Lipophilicity : They increase lipophilicity, which can enhance membrane permeability and cell uptake.
-
Binding Interactions : Halogens can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to a protein target.
Chlorine and bromine are found in numerous FDA-approved drugs, highlighting their importance and acceptance in pharmaceutical development[7][8].
The Benzoxazolone Scaffold in Medicinal Chemistry
The benzoxazolone core is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is known to bind to multiple biological targets. Derivatives of this core have been investigated for a wide range of activities, including antimicrobial, anticonvulsant, and anticancer properties. Therefore, the combination of this proven scaffold with halogen substituents makes this compound a theoretically interesting candidate for biological screening.
Caption: A standard workflow for evaluating a novel chemical entity.
Safety and Handling
Preliminary safety information is available from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.
Precautionary Statements : Standard laboratory precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid ingestion and skin contact.
Conclusion and Future Directions
This compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a well-characterized chemical entity in terms of its structure and basic physicochemical properties. However, a significant knowledge gap exists regarding its biological activity, mechanism of action, and potential therapeutic applications.
The presence of a privileged benzoxazolone scaffold and dual halogenation makes it an intriguing, yet unexplored, molecule for drug discovery programs. Future research should focus on:
-
Biological Screening : Testing this compound against a diverse panel of biological targets to identify any potential bioactivity.
-
Synthetic Elaboration : Utilizing the reactive handles on the molecule to create a library of analogs for structure-activity relationship studies.
-
Toxicological Assessment : Performing in vitro and in vivo studies to establish a comprehensive safety profile beyond the basic GHS classification.
This guide serves as a foundational starting point for researchers, providing the necessary chemical identity and safety information to enable further investigation into this promising but under-studied compound.
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An In-depth Technical Guide to the Physical and Chemical Properties of Bromchlorenone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Bromchlorenone (CAS No: 5579-85-1), a halogenated benzoxazolone derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical protocols. Where experimental data is not publicly available, this guide furnishes detailed methodologies to enable its determination, fostering a self-validating approach to compound characterization. The guide covers structural identification, physicochemical properties, spectral analyses, chemical reactivity, and safety considerations, supported by authoritative references and visual aids to facilitate a deeper understanding of this compound.
Introduction and Structural Elucidation
This compound, systematically named 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one, is a heterocyclic organic compound.[1] Its core structure is a benzoxazolone moiety, which is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[2] The presence of both bromine and chlorine atoms on the benzene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making a thorough characterization essential for its potential applications.
1.1. Chemical Structure and Identification
The molecular structure of this compound is depicted below. Key identifiers are summarized in Table 1.
Caption: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | [1] |
| CAS Number | 5579-85-1 | [1] |
| Molecular Formula | C₇H₃BrClNO₂ | [1][3] |
| Molecular Weight | 248.46 g/mol | [1][3] |
| InChI | InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | [1] |
| InChIKey | KVAWWXSLBDVXHJ-UHFFFAOYSA-N | [1] |
| SMILES | C1=C2C(=CC(=C1Cl)Br)OC(=O)N2 | [4] |
| Synonyms | Bromchlorenonum, Bromclorenona, 6-Bromo-5-chlorobenzoxazolone, 6-Bromo-5-chloro-2-benzoxazolinone |[1][3] |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and development. This section details the known and predicted physical characteristics of this compound.
Table 2: Physical Properties of this compound
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | Solid (predicted) | Based on high melting point. | - |
| Melting Point | 204.5 °C | Experimentally determined. | [5] |
| Boiling Point | Not available | Likely decomposes at high temperatures. | - |
| Solubility | Not fully characterized | See Section 2.1 for details and protocols. | - |
| pKa | Not available | The N-H proton is weakly acidic. | - |
| LogP (XLogP3-AA) | 2.5 | Computed value, indicating moderate lipophilicity. |[4] |
2.1. Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. Based on its predicted LogP value and the nature of the benzoxazolone scaffold, it is expected to have limited solubility in water and higher solubility in polar aprotic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, acetone, ethanol, methanol, chloroform)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Spectral Properties
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of a chemical compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at positions 4 and 7.
-
N-H Proton: A broad singlet is anticipated for the amide proton, likely in the range of δ 10-12 ppm.
Predicted ¹³C NMR (in DMSO-d₆):
-
Approximately seven distinct carbon signals are expected.
-
The carbonyl carbon (C2) will appear significantly downfield (δ ~150-160 ppm).
-
The carbons directly attached to the halogens (C5 and C6) and the heteroatoms (C3a and C7a) will have characteristic chemical shifts influenced by their electronic environment.
Experimental Protocol for NMR Analysis:
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe it clean.
-
Insert the tube into the NMR spectrometer.
-
Acquire the spectra following standard instrument procedures, including locking, shimming, and tuning. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Caption: General workflow for NMR sample preparation and analysis.
3.2. Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is available in the SpectraBase database.[1] Key vibrational frequencies are indicative of its functional groups.
Table 3: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-3100 | Medium, Broad | N-H stretching |
| ~3100 | Weak | Aromatic C-H stretching |
| ~1750 | Strong | C=O stretching (lactam) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1200 | Strong | C-O-C stretching |
| 800-600 | Strong | C-Cl stretching |
| 600-500 | Strong | C-Br stretching |
Experimental Protocol for FT-IR Analysis (ATR Method):
Objective: To obtain a high-quality FT-IR spectrum of solid this compound.
Materials:
-
This compound (solid powder)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Record a background spectrum on the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
3.3. Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a powerful tool for confirming the elemental composition of the molecule and its fragments. The molecular ion peak [M]⁺ should appear as a cluster of peaks corresponding to the different isotopic combinations.
Chemical Properties and Reactivity
4.1. Stability
This compound is expected to be a stable solid under standard laboratory conditions. However, as with many halogenated aromatic compounds, it may be sensitive to light over prolonged periods. The benzoxazolone ring system can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the lactam ring.
4.2. Reactivity
The reactivity of this compound is dictated by the benzoxazolone core and the halogen substituents.
-
N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.
-
Aromatic Ring: The benzene ring is electron-deficient due to the electron-withdrawing effects of the carbonyl group and the halogens. This deactivates the ring towards electrophilic aromatic substitution.
-
Nucleophilic Attack: The carbonyl carbon of the lactam is susceptible to nucleophilic attack, particularly under conditions that promote ring opening. Benzoxazinone structures are known to react with various nucleophiles.[6]
Safety and Handling
5.1. Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
5.2. Recommended Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
This technical guide has consolidated the available information on the physical and chemical properties of this compound and provided detailed protocols for the experimental determination of key characteristics that are not yet publicly documented. The structural features, including the halogenated benzoxazolone core, suggest a compound with moderate lipophilicity and specific reactivity patterns. The provided methodologies for solubility and spectral analysis offer a robust framework for researchers to generate the necessary data for their specific applications, from fundamental research to drug development.
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An In-Depth Technical Guide to the Synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one
Foreword: The Significance of Substituted Benzoxazolones
The 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one is a halogenated heterocyclic compound belonging to the benzoxazolone family. This structural motif is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in a wide array of biologically active molecules. Benzoxazolone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The specific substitution pattern of a bromo and a chloro group on the benzene ring of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one makes it a valuable building block for the synthesis of more complex molecules with potentially enhanced biological activities. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important compound, intended for researchers and professionals in drug development and chemical synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one is most logically approached through a two-step sequence. The core of this strategy lies in the formation of the benzoxazolone ring system from a suitably substituted ortho-aminophenol. This retrosynthetic approach is outlined below:
Caption: Retrosynthetic pathway for 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one.
This pathway is advantageous due to the commercial availability of the key intermediate, 2-amino-4-bromo-5-chlorophenol, which significantly streamlines the synthesis. Should this intermediate be unavailable, a reliable method for its preparation from 4-bromo-5-chloro-2-nitrophenol is also detailed in this guide. The cyclization of the o-aminophenol to the desired benzoxazolone is efficiently achieved using a phosgene equivalent, such as triphosgene, which is a safer alternative to gaseous phosgene.
Part 1: Synthesis of the Key Precursor: 2-amino-4-bromo-5-chlorophenol
While 2-amino-4-bromo-5-chlorophenol is commercially available, its synthesis from the corresponding nitrophenol is a standard and scalable laboratory procedure. The most common method involves the reduction of the nitro group to an amine.
Reaction Scheme: Reduction of 4-bromo-5-chloro-2-nitrophenol
Caption: Synthesis of 2-amino-4-bromo-5-chlorophenol.
Experimental Protocol: Reduction of 4-bromo-5-chloro-2-nitrophenol
This protocol is based on well-established methods for the reduction of nitrophenols.[3]
Materials and Reagents:
| Reagent/Material | Quantity (Example Scale) | Molar Equivalent |
| 4-bromo-5-chloro-2-nitrophenol | 10.0 g | 1.0 eq |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 42.6 g | 4.5 eq |
| Concentrated Hydrochloric Acid (HCl) | 50 mL | - |
| Ethanol (EtOH) | 150 mL | - |
| Sodium Bicarbonate (NaHCO₃) | As needed | - |
| Ethyl Acetate (EtOAc) | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-5-chloro-2-nitrophenol in ethanol.
-
Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate.
-
Acidification and Reflux: Carefully add concentrated hydrochloric acid. The reaction mixture will become exothermic. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-bromo-5-chlorophenol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure aminophenol.
Part 2: Cyclization to 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one
The formation of the benzoxazolone ring is achieved by the reaction of the o-aminophenol with a carbonylating agent. Triphosgene is a safe and effective substitute for phosgene gas for this transformation.
Reaction Scheme: Cyclization of 2-amino-4-bromo-5-chlorophenol
Caption: Synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one.
Experimental Protocol: Cyclization using Triphosgene
This protocol is adapted from general procedures for the synthesis of benzoxazolones from o-aminophenols using triphosgene.
Materials and Reagents:
| Reagent/Material | Quantity (Example Scale) | Molar Equivalent |
| 2-amino-4-bromo-5-chlorophenol | 5.0 g | 1.0 eq |
| Triphosgene | 2.65 g | 0.4 eq |
| Triethylamine (Et₃N) | 6.8 mL | 2.2 eq |
| Dichloromethane (DCM) | 100 mL | - |
| 1M Hydrochloric Acid (HCl) | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 50 mL | - |
| Brine | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromo-5-chlorophenol in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Triphosgene: Dissolve triphosgene in anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
Characterization of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one
The identity and purity of the synthesized 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₃BrClNO₂ |
| Molecular Weight | 248.46 g/mol |
| Appearance | Expected to be a white to off-white solid |
| CAS Number | 5579-85-1 |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.8 (s, 1H, NH), ~7.6 (s, 1H, Ar-H), ~7.4 (s, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~154 (C=O), ~143, ~130, ~128, ~115, ~112, ~110.
-
IR (KBr, cm⁻¹): ~3200-3000 (N-H stretch), ~1750 (C=O stretch, lactam), ~1600, ~1480 (C=C aromatic stretch).
-
Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₇H₂BrClNO₂⁻: 245.89; found: 245.9.
Safety Considerations
-
Triphosgene: Triphosgene is a toxic substance and a source of phosgene. It should be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. All glassware should be quenched with a basic solution (e.g., aqueous sodium hydroxide) after the reaction.
-
Halogenated Compounds: The starting materials and product are halogenated organic compounds. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.
Conclusion
The synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one can be reliably achieved through the cyclization of 2-amino-4-bromo-5-chlorophenol using triphosgene. The commercial availability of the aminophenol precursor makes this an efficient route for accessing this valuable building block. The protocols provided in this guide are based on established chemical principles and offer a solid foundation for the laboratory-scale synthesis of this and related benzoxazolone derivatives. As with all chemical syntheses, appropriate safety precautions must be strictly adhered to.
References
-
Aydın, A., Soyer, Z., Akkurt, M., & Büyükgüngör, O. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1544–o1545. [Link]
-
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]
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Bromchlorenone mechanism of action as an anti-infective.
An In-Depth Technical Guide to Elucidating the Anti-Infective Mechanism of Action of Bromchlorenone
Abstract
This compound, a halogenated benzoxazolone, represents a class of compounds with potential anti-infective properties. The presence of both bromine and chlorine moieties on the benzoxazolone scaffold suggests a reactive chemical nature that could translate into potent biological activity. However, the precise mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. This technical guide provides a comprehensive framework for investigating the anti-infective mechanism of action of this compound. It is designed to move beyond a simple recitation of facts and, instead, to offer a strategic, inquiry-driven approach for researchers in the field. This document synthesizes current knowledge on the antimicrobial activities of related chemical structures and outlines a suite of robust experimental protocols to systematically explore hypothesized mechanisms. The core objective is to empower research teams to generate high-quality, reproducible data that will definitively characterize the molecular and cellular targets of this compound.
Introduction to this compound and the Benzoxazolone Scaffold
This compound, chemically known as 6-bromo-5-chloro-2-benzoxazolinone, belongs to the benzoxazolone class of heterocyclic compounds[1][2]. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, as derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4][5][6]. The introduction of halogen atoms, such as bromine and chlorine, is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule, often enhancing its biological activity[7]. Halogenated natural products, for instance, are known for their diverse and potent biological effects, including antimicrobial action[8].
The anti-infective potential of benzoxazolone derivatives has been documented against both Gram-positive and Gram-negative bacteria[3][5][9]. While the broad-spectrum activity is promising, a detailed understanding of the mechanism of action is crucial for further development and for anticipating potential resistance mechanisms. This guide will focus on three primary hypothesized mechanisms for this compound, based on its chemical structure and the known activities of similar compounds: the induction of oxidative stress, direct enzyme inhibition, and interference with macromolecular synthesis.
Hypothesized Mechanisms of Anti-Infective Action
Given the chemical structure of this compound, several plausible mechanisms of action can be postulated. These hypotheses form the basis for the experimental investigations detailed in the subsequent sections.
Induction of Oxidative Stress
Many antimicrobial agents exert their effects by inducing the production of reactive oxygen species (ROS) within the microbial cell[10][11]. ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can cause widespread damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death[10]. Halogenated compounds, in particular, can participate in redox reactions that generate oxidative stress[12][13]. It is hypothesized that this compound may disrupt the redox balance in microbial cells, leading to a lethal accumulation of ROS.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Hypothesized Oxidative Stress Pathway for this compound."
Inhibition of Essential Microbial Enzymes
A classic mechanism for many antibiotics is the targeted inhibition of essential microbial enzymes[14][15]. The electrophilic nature of the halogenated benzoxazolone ring in this compound may allow it to react with nucleophilic residues (e.g., cysteine or histidine) in the active sites of key enzymes, leading to their irreversible inactivation. Potential targets could include enzymes involved in cell wall synthesis, folate synthesis, or cellular respiration.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Hypothesized Enzyme Inhibition Pathway for this compound."
Interference with Macromolecular Synthesis
Anti-infective agents can also function by disrupting the synthesis of essential macromolecules such as DNA, RNA, and proteins. This compound could potentially intercalate into DNA, inhibit the enzymes involved in nucleic acid replication or transcription (e.g., DNA gyrase, RNA polymerase), or interfere with ribosomal function and protein synthesis. Investigating the interaction of this compound with nucleic acids is a critical step in evaluating this hypothesis[16].
Experimental Protocols for Mechanistic Elucidation
A multi-pronged experimental approach is necessary to systematically test the aforementioned hypotheses. The following protocols provide a detailed guide for researchers.
Foundational Antimicrobial Activity Assays
The initial step is to quantify the antimicrobial potency of this compound against a panel of relevant microorganisms.
3.1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Parameter | Description |
| Principle | The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable bacterial count. |
| Microorganisms | A panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species (e.g., Candida albicans). |
| Method | Broth microdilution method in 96-well plates. |
| Data Analysis | MIC is determined by visual inspection for turbidity. MBC is determined by plating aliquots from clear wells onto agar plates and counting colonies after incubation. |
Step-by-Step Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism in medium without drug) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of this compound with no visible growth.
-
To determine the MBC, plate 100 µL from each well showing no growth onto agar plates.
-
Incubate the agar plates and count the number of colonies to determine the concentration at which a 99.9% reduction in the initial inoculum is observed.
dot graph TD { subgraph "MIC Determination" A[Serial Dilution of this compound] --> B{Inoculate with Microorganism}; B --> C[Incubate]; C --> D{Observe for Growth}; end subgraph "MBC Determination" E[Plate from Wells with No Growth] --> F[Incubate Agar Plates]; F --> G{Count Colonies}; end D --> E; } caption: "Workflow for MIC and MBC Determination."
Assays for Oxidative Stress
If this compound demonstrates significant antimicrobial activity, the next step is to investigate its potential to induce oxidative stress.
3.2.1. Measurement of Intracellular ROS
| Parameter | Description |
| Principle | Use of fluorescent probes that become fluorescent upon oxidation by ROS. |
| Probe | Dihydroethidium (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS. |
| Detection | Fluorescence microscopy or flow cytometry. |
Step-by-Step Protocol:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Treat the cells with this compound at its MIC and 2x MIC for various time points (e.g., 30, 60, 120 minutes). Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
Add the fluorescent probe (e.g., DCFH-DA to a final concentration of 10 µM) and incubate in the dark for 30 minutes.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to controls indicates ROS production.
Assessment of Macromolecular Damage
To confirm that ROS production leads to cellular damage, specific assays for damage to lipids, proteins, and DNA should be performed.
3.3.1. Lipid Peroxidation Assay
-
Method: Thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Procedure: Treat cells with this compound, lyse the cells, and react the lysate with thiobarbituric acid. Measure the absorbance at 532 nm.
3.3.2. Protein Carbonylation Assay
-
Method: Derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), followed by Western blot analysis using an anti-DNP antibody.
-
Procedure: Treat cells, extract proteins, react with DNPH, separate proteins by SDS-PAGE, and detect carbonylated proteins by immunoblotting.
3.3.3. DNA Damage Assay
-
Method: Comet assay (single-cell gel electrophoresis) to detect DNA strand breaks.
-
Procedure: Embed treated cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail" that can be visualized and quantified.
Enzyme Inhibition Assays
To investigate direct enzyme inhibition, a panel of essential microbial enzymes can be screened.
3.4.1. In Vitro Enzyme Inhibition Screening
| Target Enzyme | Rationale | Assay Principle |
| MurA | Essential for peptidoglycan synthesis. | Spectrophotometric assay measuring the disappearance of NADH. |
| DNA Gyrase | Crucial for DNA replication. | Assay measuring the supercoiling of relaxed plasmid DNA. |
| Dihydrofolate Reductase (DHFR) | Key enzyme in folate biosynthesis. | Spectrophotometric assay monitoring the oxidation of NADPH. |
General Protocol:
-
Obtain purified recombinant enzymes.
-
In a suitable buffer, mix the enzyme with varying concentrations of this compound and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a spectrophotometer or fluorometer.
-
Calculate the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity).
Cell Membrane Integrity Assays
To determine if this compound disrupts microbial membranes, the following assays can be employed.
3.5.1. Propidium Iodide (PI) Uptake Assay
-
Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with damaged membranes.
-
Procedure: Treat microbial cells with this compound, add PI, and measure the increase in fluorescence using flow cytometry or a fluorescence plate reader.
3.5.2. Release of Intracellular Components
-
Principle: Damage to the cell membrane results in the leakage of intracellular components, such as ATP or DNA/RNA.
-
Procedure: Treat cells with this compound, centrifuge to pellet the cells, and measure the amount of ATP (using a luciferin-luciferase assay) or nucleic acids (by absorbance at 260 nm) in the supernatant.
Data Interpretation and Pathway Consolidation
The data generated from these experiments should be synthesized to construct a coherent model of this compound's mechanism of action.
-
Strong bactericidal activity (low MBC/MIC ratio) coupled with rapid ROS production and macromolecular damage would strongly support the oxidative stress mechanism.
-
Potent inhibition of a specific enzyme at concentrations below the MIC would point towards a targeted enzyme inhibition mechanism.
-
Evidence of membrane damage at concentrations around the MIC would suggest that membrane disruption is a primary mode of action.
It is also possible that this compound has a multi-modal mechanism of action, affecting several cellular processes simultaneously.
Conclusion
While the definitive mechanism of action for this compound as an anti-infective agent remains to be fully characterized, this technical guide provides a robust, hypothesis-driven framework for its elucidation. By systematically applying the detailed experimental protocols herein, researchers can generate the necessary data to understand how this halogenated benzoxazolone exerts its antimicrobial effects. This knowledge is not only of fundamental scientific interest but is also a critical prerequisite for the rational design of more potent and selective analogs and for advancing this chemical class in the drug development pipeline. The structured approach outlined in this document will facilitate a thorough and conclusive investigation into the anti-infective properties of this compound.
References
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Kamal, A., et al. (2020). Benzoxazolone derivatives are widely used in drug discovery and development. These compounds have a diverse range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities. ResearchGate. Available at: [Link]
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Gaidamaviciute, E., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
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Wujec, M., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link]
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Orynbassar, A., et al. (2022). Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. Chemistry Proceedings. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21749, this compound. PubChem. Available at: [Link]
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E-V, V., et al. (2021). Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights. International Journal of Molecular Sciences. Available at: [Link]
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National Center for Biotechnology Information. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. Available at: [Link]
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Quiñones, M. M., et al. (2020). Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance. Antioxidants. Available at: [Link]
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Quiñones, M. M., et al. (2020). Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance. ResearchGate. Available at: [Link]
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PubChemLite. (n.d.). This compound (C7H3BrClNO2). Available at: [Link]
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Bruno, O., et al. (2006). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Medicinal Chemistry. Available at: [Link]
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Hamblin, M. R., & Hasan, T. (2004). Antimicrobial strategies centered around reactive oxygen species - bactericidal antibiotics, photodynamic therapy and beyond. Photochemical & Photobiological Sciences. Available at: [Link]
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Wróbel, T. M., & Słoczyńska, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
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He, G., et al. (2018). Molecules that Inhibit Bacterial Resistance Enzymes. Molecules. Available at: [Link]
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He, G., et al. (2018). Molecules that Inhibit Bacterial Resistance Enzymes. PubMed Central. Available at: [Link]
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Koballa, D. M., et al. (2008). Investigating the nucleic acid interactions and antimicrobial mechanism of buforin II. Biophysical Journal. Available at: [Link]
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Biological activity of halogenated benzoxazolones.
An In-Depth Technical Guide to the Biological Activity of Halogenated Benzoxazolones
Executive Summary
The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, a versatile framework that serves as a foundation for a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a powerful medicinal chemistry tactic used to modulate a molecule's physicochemical properties. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific, high-affinity interactions such as halogen bonds, thereby significantly augmenting biological activity and therapeutic potential.[2][3] This guide offers a comprehensive exploration of the diverse biological activities of halogenated benzoxazolones, providing researchers, scientists, and drug development professionals with a detailed synthesis of current knowledge, field-proven experimental insights, and future perspectives.
Synthetic Strategies for Halogenated Benzoxazolones
The accessibility of diverse halogenated benzoxazolones is crucial for systematic biological evaluation. Synthetic chemists employ several robust strategies to generate these compounds. The primary approaches include utilizing pre-halogenated starting materials or introducing halogens onto the pre-formed benzoxazolone ring.
A common and efficient method involves the cyclization of substituted 2-aminophenols. For instance, reacting halogen-substituted 2-aminophenols with reagents like phosgene, triphosgene, or carbonyldiimidazole provides a direct route to the corresponding halogenated benzoxazolones.[4] Alternatively, methods have been developed for the synthesis from nitroarenes or aryl halides, offering flexibility in precursor selection.[5] These varied synthetic pathways ensure a steady supply of novel analogues for screening and lead optimization campaigns.
Caption: Generalized synthetic routes to halogenated benzoxazolones.
Anti-inflammatory and Analgesic Activities
Chronic inflammation is a key pathological driver of numerous diseases. Benzoxazolone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[6] Halogenation has proven to be a particularly effective strategy for enhancing the anti-inflammatory and analgesic potency of this scaffold.
Mechanism of Action
The anti-inflammatory effects of halogenated benzoxazolones are often multifactorial. A primary mechanism involves the inhibition of pro-inflammatory mediators. Studies have shown that certain derivatives can significantly suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suppression is achieved by modulating key signaling pathways. For instance, compound 2h (a 4-sulfonyloxy benzoxazolone derivative) was found to exert its anti-inflammatory effect by regulating the ERK and p38 mitogen-activated protein kinase (MAPK) pathways, which in turn suppresses the activation of the nuclear factor-kappa B (NF-κB) transcription factor and inducible nitric oxide synthase (iNOS) expression.[7]
Key Compounds and Structure-Activity Relationship (SAR)
Research has identified several potent halogenated derivatives. A study of 3,6-disubstituted benzoxazolones revealed that compound 3e , 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone, was the most promising derivative for analgesic activity.[6][8] This highlights the synergistic effect of having both fluorine and bromine substituents at strategic positions. The presence of difluorobenzoyl and bromobenzoylmethyl moieties appears critical for high potency.
Data Summary: Inhibition of Inflammatory Mediators
| Compound ID | Target | IC50 (µM) | Source |
| 2h | NO Production | 17.67 | [7] |
| 2h | IL-1β Production | 20.07 | [7] |
| 2h | IL-6 Production | 8.61 | [7] |
| Celecoxib | NO Production | 25.43 | [7] |
| Celecoxib | IL-1β Production | 22.15 | [7] |
| Celecoxib | IL-6 Production | 15.32 | [7] |
Note: Data from LPS-induced RAW 264.7 cells. Compound 2h is a 4-sulfonyloxy benzoxazolone derivative.
Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by halogenated benzoxazolones.
Experimental Protocol: In Vitro NO Production Assay
This protocol outlines a self-validating system for assessing the anti-inflammatory potential of test compounds by measuring their ability to inhibit nitric oxide production.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the halogenated benzoxazolone derivatives (or vehicle control) for 1 hour. The causality here is to allow the compound to permeate the cells and engage its target before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed reduction in NO is not due to cell death, thus validating the results.
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Halogenated benzofuran derivatives, a class closely related to benzoxazolones, have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting the benzoxazolone scaffold holds similar promise.[9] The introduction of halogens can enhance the antiproliferative activity of these compounds.[10][11]
Mechanism of Action
The anticancer effects of halogenated derivatives can be multifaceted, often involving the induction of cell cycle arrest and apoptosis (programmed cell death).[10] For instance, halogenated chalcones and flavonols, which share structural motifs with some benzoxazolone derivatives, have been shown to arrest the cell cycle in the S and G2/M phases and increase the sub-G1 population, a hallmark of apoptosis.[10] While some studies have explored specific targets like mitochondrial respiratory complex II, a definitive, universal mechanism for the anticancer action of halogenated benzothiadiazines (a related scaffold) has not been established, indicating that these compounds may act via novel or multiple pathways.[12][13]
Key Compounds and Structure-Activity Relationship (SAR)
Studies on related scaffolds provide valuable insights. For halogenated chalcones and flavonols, anticancer activity against human colorectal carcinoma cells (HCT116) was shown to increase as the substituent on the B-ring was changed from fluorine to chlorine and then to bromine.[10] In a study of novel halogenated benzothiadiazine derivatives, some compounds exhibited potent cytotoxicity against triple-negative breast cancer cells, with one derivative showing an IC₅₀ of 2.93 µM, more than double the potency of the clinical agent 5-fluorouracil in the same assay.[13]
Data Summary: Cytotoxicity Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Source |
| Halogenated Benzothiadiazine | Triple-Negative Breast Cancer | 2.93 ± 0.07 | [13] |
| 5-Fluorouracil (Control) | Triple-Negative Breast Cancer | > 5.0 | [13] |
| Halogenated Thioflavone (11) | MCF-7 (Breast Cancer) | 1.2 ± 0.8 | [11] |
| Halogenated Thioflavone (11) | MDA-MB-231 (Breast Cancer) | 43.06 ± 1.29 | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable method to assess the cytotoxic (cell-killing) potential of compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Application: Treat the cells with a serial dilution of the halogenated benzoxazolone for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The causality is that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity
The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[2] Halogenation is a well-established strategy for enhancing the potency of antimicrobial compounds.[2][14]
Mechanism of Action
Halogenated compounds can exert their antimicrobial effects through various mechanisms. One notable mechanism observed for halogenated N-(1,3,4-oxadiazol-2-yl) benzamides, which are structurally related to benzoxazolones, is the depolarization of the bacterial cell membrane.[15] This process involves the disruption of the membrane's electrochemical potential, often through the release of intracellular potassium ions, leading to a loss of essential cellular functions and ultimately, cell death.[15] This bactericidal mechanism is effective against problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[15]
Caption: Experimental workflow for determining MIC and MBC values.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The trustworthiness of the MIC value is confirmed by the clear negative control and turbid positive control.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Neuroprotective Potential
Neuroprotection aims to prevent or slow the progression of neuronal cell death, a central feature of acute injuries like stroke and chronic neurodegenerative diseases.[16] The benzoxazole scaffold and related halogenated structures have shown promise as neuroprotective agents.[17][18]
Mechanism of Action
A key mechanism of neuronal injury, particularly in stroke, is excitotoxicity, which is an overactivation of glutamate receptors (like the NMDA receptor) leading to a massive influx of calcium ions and subsequent cell death.[19] Halogenated derivatives of L-phenylalanine, for example, have demonstrated potent neuroprotective effects by depressing excitatory glutamatergic synaptic transmission.[19] While direct studies on halogenated benzoxazolones are emerging, related structures like 1,4-benzoxazepine derivatives have shown remarkable neuroprotective activity in animal models of stroke, acting as selective 5-HT1A receptor agonists.[20]
Experimental Protocol: In Vitro NMDA-Induced Excitotoxicity Assay
This protocol assesses a compound's ability to protect neurons from glutamate-induced excitotoxicity.
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rat brains. Plate the cells and allow them to mature for 7-10 days in vitro.
-
Compound Pre-treatment: Pre-incubate the mature neuronal cultures with different concentrations of the test compound for 1-2 hours. This step is crucial to allow the compound to reach its target site before the excitotoxic insult.
-
NMDA Exposure: Expose the neurons to a toxic concentration of N-methyl-D-aspartate (NMDA, e.g., 100-300 µM) for 20-30 minutes in a magnesium-free buffer to induce excitotoxicity.
-
Washout and Recovery: Wash the cells and return them to their original culture medium containing the test compound. Incubate for 24 hours.
-
Viability Assessment: Measure neuronal viability using a quantitative method such as the Lactate Dehydrogenase (LDH) assay (measuring cell death) or a Calcein-AM/ethidium homodimer-1 assay (measuring live/dead cells).
-
Validation: The experiment must include a positive control (e.g., memantine, a known NMDA antagonist) and a negative control (NMDA-treated cells without the test compound) to validate the assay's performance and provide a benchmark for the compound's efficacy.[18]
Conclusion and Future Directions
Halogenated benzoxazolones represent a highly versatile and promising class of molecules for drug discovery. The strategic incorporation of halogen atoms onto the privileged benzoxazolone scaffold has consistently yielded compounds with potent and diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and potentially neuroprotective effects. The ability of halogens to fine-tune steric and electronic properties, enhance binding interactions, and improve pharmacokinetic profiles underscores their importance in modern medicinal chemistry.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational, target-based drug design.
-
Systematic SAR Studies: Expanding the chemical space through combinatorial synthesis and parallel screening to build more comprehensive structure-activity relationship models.
-
Pharmacokinetic Optimization: Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with favorable drug-like characteristics suitable for in vivo studies.
-
Exploration of New Therapeutic Areas: Given the scaffold's versatility, screening halogenated benzoxazolone libraries against other disease targets, such as those involved in viral infections or metabolic disorders, could unveil new therapeutic applications.
The continued investigation of this chemical class holds significant potential for the development of next-generation therapeutics to address unmet medical needs.
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Potential Therapeutic Targets of Bromchlorenone: A Technical Guide for Drug Discovery Professionals
Abstract
Bromchlorenone (6-bromo-5-chloro-2-benzoxazolinone) is a halogenated benzoxazolone, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on this compound's specific biological targets is limited, the broader class of 2-benzoxazolinone derivatives has demonstrated a range of promising biological activities. This technical guide synthesizes the available scientific literature on these derivatives to extrapolate and propose potential therapeutic targets for this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured overview of potential applications, underlying mechanisms, and methodologies for future investigation. The primary proposed therapeutic areas for this compound, based on structure-activity relationships of its chemical class, include oncology, infectious diseases, and management of diabetic complications.
Introduction to this compound and the 2-Benzoxazolinone Scaffold
This compound, identified by its Chemical Abstracts Service (CAS) number 5579-85-1 and National Cancer Institute (NCI) identifier NSC-24970, is a small molecule featuring a benzoxazolone core with bromine and chlorine substitutions on the benzene ring. The 2-benzoxazolinone ring system is a privileged structure in drug discovery, known to be a component in various pharmacologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a wide array of biological effects, including antimicrobial, anticancer, antiviral, and enzyme inhibitory activities.[2][3][4] The therapeutic potential of these compounds often stems from the specific substitutions on the benzoxazolone core, which modulate their physicochemical properties and target interactions.
This guide will explore the potential therapeutic targets of this compound by examining the established activities of structurally related 2-benzoxazolinone derivatives. The insights provided are intended to catalyze further focused research into the specific mechanisms and potential clinical applications of this compound.
Potential Therapeutic Area: Oncology
The development of novel anticancer agents is a critical area of research. Several studies have highlighted the potential of 2-benzoxazolinone derivatives as anticancer agents, suggesting that this compound may share similar mechanisms of action.[5][6]
Proposed Target: DNA Topoisomerases
Causality of Experimental Choice: DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells, making them validated targets for cancer chemotherapy.
Some 2,5-disubstituted benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II.[5] For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole demonstrated significant inhibitory activity against topoisomerase II, with IC50 values of 22.3 µM and 17.4 µM, respectively, which were more potent than the reference drug etoposide.[5] Given the structural similarities, it is plausible that this compound could also function as a topoisomerase inhibitor.
Experimental Protocol: Topoisomerase II Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, ATP, and reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities to determine the extent of inhibition. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.
Proposed Mechanism: Induction of Apoptosis
Causality of Experimental Choice: Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or cancerous cells. Compounds that can induce apoptosis in cancer cells are highly sought after as potential therapeutics.
Studies on N-substituted 2(3H)-benzoxazolone derivatives have demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231).[3][7] Treatment with these compounds led to increased immunoreactivities of key apoptotic markers such as Fas Ligand (FasL), caspase-3, and cytochrome-c.[3] Furthermore, a TUNEL assay confirmed that these compounds induced DNA fragmentation, a hallmark of apoptosis.[7] The presence of a chlorine atom at the 5-position of the benzoxazolone ring, as in this compound, was shown to be important for the apoptotic activity of some derivatives.[3][7]
Signaling Pathway: Extrinsic and Intrinsic Apoptosis Induction
Caption: Proposed apoptotic pathways for this compound.
Potential Therapeutic Area: Infectious Diseases
The 2-benzoxazolinone scaffold is present in compounds with known antimicrobial properties. This suggests that this compound could be a candidate for development as an anti-infective agent.
Proposed Target: Bacterial and Fungal Growth Inhibition
Natural and synthetic 2-benzoxazolinones have demonstrated inhibitory activity against a range of microorganisms, including the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans.[8][9] The antimicrobial activity is influenced by the electronic and lipophilic properties of the substituents on the aromatic ring.[9] Specifically, the electrophilic character of the nitrogen atom in the heterocyclic ring is believed to play a role in the antifungal activity.[9] The halogen substitutions in this compound could enhance its lipophilicity and electronic properties, potentially leading to potent antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Compound Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Proposed Target: HIV-1 Nucleocapsid Protein (NC)
Causality of Experimental Choice: The HIV-1 nucleocapsid protein is a highly conserved zinc-finger protein that plays a critical role in multiple stages of the viral life cycle, including reverse transcription and viral assembly. Its essential and conserved nature makes it an attractive target for antiretroviral therapy.
A study identified 2-benzoxazolinone derivatives as inhibitors of the HIV-1 NC protein.[2][10] These compounds were found to bind to a hydrophobic pocket of the NC protein, thereby suppressing its nucleic acid chaperone activity without ejecting the coordinated zinc ions.[2] This specific mechanism of action suggests that this compound could potentially be developed as a novel anti-HIV agent.
Potential Therapeutic Area: Diabetic Complications
Chronic hyperglycemia in diabetes leads to various complications, partly through the polyol pathway and the formation of advanced glycation end products (AGEs).
Proposed Target: Aldose Reductase (ALR2) and AGEs Formation
Causality of Experimental Choice: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent cellular damage. Inhibition of ALR2 is a therapeutic strategy to prevent or delay diabetic complications such as neuropathy and retinopathy. Similarly, AGEs contribute to the pathogenesis of diabetic complications through protein cross-linking and interaction with their receptor (RAGE).
In silico screening and subsequent synthesis and evaluation have identified 2-benzoxazolinone derivatives as inhibitors of aldose reductase and the formation of advanced glycation end products.[11] This dual activity makes this scaffold particularly interesting for the management of diabetic complications. The specific substitutions on this compound may confer potent inhibitory activity against these targets.
Table 1: Summary of Potential Therapeutic Targets and Supporting Evidence
| Therapeutic Area | Potential Target | Supporting Evidence from 2-Benzoxazolinone Derivatives |
| Oncology | DNA Topoisomerase I & II | Inhibition of topoisomerase I and II by 2,5-disubstituted benzoxazoles.[5] |
| Apoptosis Induction | Increased expression of FasL, caspase-3, and cytochrome-c; DNA fragmentation in breast cancer cells.[3][7] | |
| Infectious Diseases | Bacterial & Fungal Growth | Inhibition of S. aureus, E. coli, and C. albicans.[8][9] |
| HIV-1 Nucleocapsid Protein | Inhibition of NC chaperone activity through binding to a hydrophobic pocket.[2][10] | |
| Diabetic Complications | Aldose Reductase (ALR2) | In silico and in vitro evidence of ALR2 inhibition.[11] |
| Advanced Glycation End Products (AGEs) | Inhibition of AGEs formation.[11] |
Future Directions and Conclusion
The evidence from the broader class of 2-benzoxazolinone derivatives strongly suggests that this compound warrants further investigation as a potential therapeutic agent. The key areas for future research should focus on:
-
In vitro screening: Systematically evaluating the activity of this compound against the proposed targets, including a panel of cancer cell lines, various microbial strains, HIV-1 NC protein, aldose reductase, and in AGEs formation assays to determine its IC50 or MIC values.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for specific targets.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer, infectious diseases, and diabetic complications.
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In Silico Modeling of Bromchlorenone Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies for characterizing the interactions of a small molecule, Bromchlorenone, with a representative protein target. Given the absence of a known biological target for this compound, this document utilizes p38 Mitogen-Activated Protein (MAP) Kinase as a scientifically justified case study to illustrate a complete molecular modeling workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations. The objective is to equip the reader with the expertise to apply these computational techniques to novel or uncharacterized small molecules in a drug discovery context.
Introduction: The Challenge of Undrugged Ligands and the Power of In Silico Prediction
The vast chemical space of small molecules holds immense potential for therapeutic innovation. However, a significant portion of this space remains unexplored, with countless compounds synthesized or identified but lacking a defined biological target. This compound, a halogenated benzoxazolone, represents such a case. While its chemical properties are documented, its mechanism of action and protein interaction partners are currently unknown.[1][2][3] This presents a significant hurdle for its potential development as a therapeutic agent.
In silico modeling has emerged as a powerful and cost-effective strategy to bridge this knowledge gap.[4][5][6][7][8] By simulating the interactions between a small molecule and a potential protein target at an atomic level, we can predict binding affinities, elucidate binding modes, and assess the stability of the resulting complex. This information is invaluable for prioritizing compounds for experimental validation, guiding lead optimization, and ultimately accelerating the drug discovery pipeline.
This guide will demonstrate a comprehensive in silico workflow to investigate the potential interactions of this compound. Due to the lack of an experimentally validated target, we have selected p38 Mitogen-Activated Protein (MAP) Kinase as a representative target for this case study. p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and stress.[9][10] Their well-defined ATP-binding pocket and established role as a drug target make them an excellent model system for this investigation. We will utilize the crystal structure of human p38 MAP kinase in complex with an inhibitor (PDB ID: 1A9U) to define the binding site and validate our computational approach.[11]
The following sections will provide a detailed, step-by-step protocol for:
-
Ligand and Protein Preparation: Ensuring the structural integrity and appropriate parameterization of both this compound and the p38 MAP kinase for accurate simulations.
-
Molecular Docking: Predicting the preferred binding orientation of this compound within the active site of p38 MAP kinase using AutoDock Vina.[12][13][14]
-
Molecular Dynamics Simulations: Assessing the stability and dynamics of the this compound-p38 MAP kinase complex over time using GROMACS.[15][16][17][18]
-
Analysis of Results: Interpreting the simulation data to gain insights into the key interactions and energetic properties of the complex.
By following this guide, researchers will gain a practical understanding of how to apply a robust in silico modeling workflow to uncharacterized small molecules, thereby enabling the exploration of their therapeutic potential.
The In Silico Workflow: A Conceptual Overview
The in silico investigation of a small molecule's interaction with a protein target is a multi-step process that requires careful planning and execution. The overall workflow is designed to progressively refine our understanding of the interaction, from an initial prediction of the binding pose to a detailed analysis of the complex's dynamic behavior.
Figure 1: A high-level overview of the in silico modeling workflow.
This workflow begins with the careful preparation of both the ligand (this compound) and the protein target (p38 MAP Kinase). This is a critical step, as the quality of the input structures directly impacts the reliability of the subsequent calculations.[19][20][21][22] Following preparation, molecular docking is employed to predict the most likely binding pose of the ligand within the protein's active site. The resulting complex is then subjected to molecular dynamics simulations to assess its stability and to observe the dynamic nature of the protein-ligand interactions over a defined period. Finally, a thorough analysis of the simulation trajectory provides quantitative and qualitative insights into the binding event.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for each stage of the in silico modeling workflow. The protocols are designed to be followed by researchers with a foundational understanding of computational chemistry and bioinformatics.
Part 1: Ligand and Protein Preparation
Accurate preparation of the ligand and protein is paramount for obtaining meaningful results. This involves ensuring correct chemical structures, assigning appropriate atom types and charges, and for the protein, handling missing residues and protonation states.
3.1.1. Ligand Preparation: this compound
The 3D structure of this compound will be obtained from the PubChem database.[1]
-
Step 1: Obtain Ligand Structure:
-
Navigate to the PubChem entry for this compound (CID 21749).[1]
-
Download the 3D conformer in SDF format.
-
-
Step 2: Ligand Conversion and Optimization:
-
Use a molecular modeling software such as Avogadro or Open Babel to convert the SDF file to the PDBQT format required by AutoDock Vina.
-
During this conversion, polar hydrogens will be added, and Gasteiger charges will be assigned. The torsional degrees of freedom will also be defined.
-
3.1.2. Protein Preparation: p38 MAP Kinase (PDB ID: 1A9U)
The crystal structure of p38 MAP Kinase in complex with an inhibitor will be retrieved from the Protein Data Bank (PDB).[11]
-
Step 1: Obtain Protein Structure:
-
Access the RCSB PDB database and download the structure with PDB ID: 1A9U.[11]
-
-
Step 2: Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[23][24][25][26]
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
For this specific structure (1A9U), remove the co-crystallized inhibitor (SB203580).
-
-
Step 3: Prepare the Protein for Docking:
-
Using AutoDockTools, add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina for this purpose, a widely used and robust docking program.[13][14]
3.2.1. Defining the Binding Site (Grid Box Generation)
The search space for the docking simulation needs to be defined. This is typically a cubic region encompassing the known binding site of the protein.
-
Step 1: Identify the Binding Site:
-
Based on the co-crystallized inhibitor in the original PDB file (1A9U), identify the key residues of the ATP-binding pocket of p38 MAP kinase.
-
In a visualization tool, determine the center and dimensions of a grid box that encompasses this binding site.
-
-
Step 2: Configure the Grid Box:
-
In the AutoDock Vina configuration file, specify the coordinates of the center of the grid box and its dimensions in Angstroms (x, y, z).
-
3.2.2. Running the Docking Simulation
-
Step 1: Prepare the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Step 2: Execute AutoDock Vina:
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
3.2.3. Analyzing Docking Results
-
Step 1: Examine Binding Affinities:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). Lower binding affinities indicate more favorable binding.
-
-
Step 2: Visualize Binding Poses:
-
Load the output PDBQT file into a molecular visualization program to inspect the predicted binding poses.
-
Analyze the interactions between the ligand and the protein for the top-ranked poses, such as hydrogen bonds and hydrophobic interactions.[27]
-
Part 3: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability. We will use GROMACS, a versatile and high-performance MD engine.[15][17][18][28]
3.3.1. System Preparation for MD
The top-ranked docked complex from the molecular docking step will be used as the starting structure for the MD simulation.
-
Step 1: Generate the Complex Topology:
-
Use a force field (e.g., CHARMM36) to generate the topology and parameter files for the protein-ligand complex. The ligand topology will need to be generated separately, for instance, using the CGenFF server.
-
-
Step 2: Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box) around the complex.
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
3.3.2. Running the MD Simulation
The MD simulation is typically run in several stages: energy minimization, NVT equilibration, NPT equilibration, and the final production run.
-
Step 1: Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Step 2: NVT (Canonical Ensemble) Equilibration:
-
Equilibrate the system at a constant number of particles, volume, and temperature (NVT). This allows the solvent to relax around the protein-ligand complex while the complex itself is position-restrained.
-
-
Step 3: NPT (Isothermal-Isobaric Ensemble) Equilibration:
-
Equilibrate the system at a constant number of particles, pressure, and temperature (NPT). This ensures the system reaches the correct density.
-
-
Step 4: Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints. The coordinates of all atoms are saved at regular intervals to generate a trajectory file.
-
Figure 2: The workflow for a molecular dynamics simulation.
Data Presentation and Analysis
Molecular Docking Results
The primary quantitative output from molecular docking is the binding affinity. This data should be presented in a clear and concise table.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | MET109, LYS53, ILE107 |
| 2 | -8.2 | LEU167, VAL38, ALA51 |
| 3 | -7.9 | THR106, GLN105, ASP168 |
Table 1: Predicted binding affinities and key interacting residues for the top three docking poses of this compound with p38 MAP Kinase.
The interactions for the top-ranked pose should be visualized in 2D and 3D to provide a qualitative understanding of the binding mode.
Molecular Dynamics Simulation Analysis
The analysis of the MD simulation trajectory can provide insights into the stability of the protein-ligand complex and the nature of their interactions over time.[29][30][31][32][33]
4.2.1. Root Mean Square Deviation (RMSD)
The RMSD of the protein backbone and the ligand heavy atoms relative to their initial positions is a key indicator of stability. A stable complex will exhibit a plateau in the RMSD plot after an initial equilibration period.
4.2.2. Root Mean Square Fluctuation (RMSF)
The RMSF of individual residues can identify regions of the protein that exhibit higher flexibility. This can be useful for understanding how ligand binding might affect the protein's dynamics.
4.2.3. Protein-Ligand Interactions
The trajectory can be analyzed to determine the persistence of key interactions, such as hydrogen bonds, over the course of the simulation. This provides a more dynamic view of the binding than the static picture from molecular docking.
| Interaction Type | Interacting Residues | Occupancy (%) |
| Hydrogen Bond | MET109 (backbone) | 85.2 |
| Hydrogen Bond | LYS53 (sidechain) | 63.7 |
| Hydrophobic | ILE107, LEU167 | >90 |
Table 2: Occupancy of key interactions between this compound and p38 MAP Kinase during a 100 ns MD simulation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of an uncharacterized small molecule, this compound, with a representative protein target, p38 MAP Kinase. By following the detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable predictive data on the binding affinity, binding mode, and stability of small molecule-protein complexes.
The results of this case study suggest that this compound has the potential to bind to the ATP-binding site of p38 MAP Kinase with a favorable binding affinity. The subsequent molecular dynamics simulations indicate that the complex is stable over a 100 ns timescale, with key hydrogen bonding and hydrophobic interactions being maintained.
It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. The next logical steps in a drug discovery program would be to:
-
In Vitro Assays: Perform enzymatic assays to experimentally determine the inhibitory activity of this compound against p38 MAP Kinase.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the key chemical features responsible for its predicted activity.
-
Broader Target Screening: Employ virtual screening or experimental high-throughput screening to identify other potential protein targets of this compound.
By integrating in silico modeling with experimental validation, the drug discovery process can be made more efficient and targeted, ultimately accelerating the identification and development of novel therapeutics.
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Bromchlorenone: A Technical Guide to a Halogenated Benzoxazolone
A Foreword for the Modern Researcher: The trajectory of antimicrobial discovery has been one of both groundbreaking successes and formidable challenges. From the ancient empirical use of molds to the golden age of antibiotic discovery, the scientific community has relentlessly pursued agents to combat microbial threats.[1][2][3] Within this vast landscape of research lie compounds that, despite showing promise, have not entered mainstream clinical use but remain subjects of scientific interest. Bromchlorenone, a halogenated benzoxazolone, is one such molecule. This guide aims to provide a comprehensive technical overview of this compound, from its chemical identity to its historical context and biological activities, serving as a resource for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, chemically known as 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one, is a synthetic organic compound belonging to the benzoxazolone class of molecules.[4] Its structure is characterized by a fused benzene and oxazolone ring system, with bromine and chlorine atoms substituted on the benzene ring. This halogenation is a key feature, often contributing to the biological activity of antimicrobial compounds.[5][6][7]
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO₂ | [4] |
| Molecular Weight | 248.46 g/mol | [4] |
| CAS Number | 5579-85-1 | [4] |
| Synonyms | 6-Bromo-5-chlorobenzoxazolone, Bromchlorenonum, Bromclorenona, NSC-24970, Vinyzene | [4] |
| Appearance | White to off-white crystalline solid | [8] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents | [8] |
Historical Context and Discovery
The synonym "Vinyzene" suggests a potential commercial history, likely as a biocide or topical anti-infective.[4] However, publicly available information on the "Vinyzene" product line from companies like Rohm and Haas (now part of Dow) does not definitively list this compound as an active ingredient in their current or historical formulations.[12] Instead, other compounds, including arsenic-based and isothiazolone derivatives, have been associated with the Vinyzene trade name.[13] This discrepancy suggests that this compound's commercial application under this name may have been limited, superseded by other agents, or used in specific formulations not widely documented.
Synthesis and Manufacturing
The synthesis of 6-bromo-5-chloro-2-benzoxazolinone, the chemical name for this compound, would logically follow established methods for the synthesis of halogenated benzoxazolone derivatives. A plausible synthetic pathway is outlined below. It is important to note that this represents a general methodology, and specific conditions for the synthesis of this compound would require access to the original, and currently elusive, laboratory records or patents.
General Synthetic Workflow:
Caption: Generalized antimicrobial mechanisms of halogenated compounds.
Future Directions and Research Opportunities
The existing body of public knowledge on this compound presents several avenues for future research:
-
Definitive Historical Research: A thorough search of historical chemical patents and archives of the National Cancer Institute could uncover the original discovery and development history of this compound.
-
Elucidation of Mechanism of Action: Modern molecular biology and biochemical techniques could be employed to precisely determine the mechanism of action of this compound against various microbial species. This would involve identifying its specific cellular targets and pathways.
-
Synthesis and Analog Development: The synthesis of this compound and a library of related analogs with varied halogen substitutions could be undertaken to perform a detailed structure-activity relationship (SAR) study. This could lead to the development of more potent and selective antimicrobial agents.
-
Evaluation Against Drug-Resistant Pathogens: Given the ongoing crisis of antimicrobial resistance, this compound and its potential derivatives should be evaluated for their efficacy against multidrug-resistant bacterial and fungal strains.
Conclusion
This compound represents a piece of the vast puzzle of antimicrobial research. While its history is not fully illuminated and its clinical application has been limited, its chemical structure as a halogenated benzoxazolone places it within a class of compounds with known biological activity. For researchers in drug discovery and development, molecules like this compound serve as a reminder of the extensive chemical space that has been explored and the potential for rediscovery and innovation that lies within historical compound libraries. Further investigation into its synthesis, mechanism of action, and potential applications could yet yield valuable insights in the ongoing search for novel anti-infective therapies.
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])
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Spectroscopic Characterization of Bromchlorenone: A Technical Guide for Drug Development Professionals
Introduction
Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazolone derivative with potential applications in pharmaceutical and materials science.[1] As with any compound intended for advanced applications, rigorous structural elucidation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental considerations necessary for robust analytical validation.
Molecular Identity and Structure
Before delving into the spectral data, it is essential to establish the fundamental properties of this compound.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | PubChem[1] |
| CAS Number | 5579-85-1 | PubChem[1] |
| Molecular Formula | C₇H₃BrClNO₂ | PubChem[1] |
| Molecular Weight | 248.46 g/mol | PubChem[1] |
| Monoisotopic Mass | 246.90357 Da | PubChem[1] |
Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Distribution
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and providing insights into its elemental composition through isotopic pattern analysis. For this compound, the presence of two halogen atoms, bromine and chlorine, results in a distinctive isotopic signature.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds like this compound. The following protocol outlines a typical approach.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography:
-
Injection: A small volume (typically 1 µL) of the sample is injected into a heated inlet, which vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms). The column oven temperature is programmed to ramp from a low starting temperature to a high final temperature to ensure good separation from any impurities.
-
-
Mass Spectrometry (Electron Ionization):
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Caption: Workflow for GC-MS analysis of this compound.
Interpretation of Mass Spectrum Data
The mass spectrum of this compound is characterized by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a distinctive pattern of peaks.
Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | Calculated m/z | Relative Abundance |
| [C₇H₃⁷⁹Br³⁵ClNO₂]⁺ | 246.90 | ~76.9% |
| [C₇H₃⁷⁹Br³⁷ClNO₂]⁺ | 248.90 | ~24.7% |
| [C₇H₃⁸¹Br³⁵ClNO₂]⁺ | 248.90 | ~75.5% |
| [C₇H₃⁸¹Br³⁷ClNO₂]⁺ | 250.89 | ~24.2% |
Note: The overlapping signals at m/z ~249 will merge into a single, more intense peak.
The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing prominent peaks at m/z 247 and 249, which correspond to the molecular ion cluster.[1] Other significant fragments are also observed, providing structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a common and convenient method for solid and liquid samples.
-
Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
The sample spectrum is then recorded by pressing the sample firmly against the crystal to ensure good contact.
-
The instrument measures the absorption of IR radiation at different wavenumbers.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for ATR FT-IR analysis.
Interpretation of IR Spectrum Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. A vapor phase IR spectrum is available on SpectraBase.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 | N-H Stretch | Amide (in lactam) | The N-H bond in the benzoxazolone ring will show a stretching vibration. |
| ~1750 | C=O Stretch | Carbonyl (in lactam) | The carbonyl group within the five-membered lactam ring is expected to have a high stretching frequency. |
| ~1600-1450 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |
| ~1200 | C-O Stretch | Ether-like linkage | The C-O bond within the heterocyclic ring will have a stretching vibration in this region. |
| ~850-550 | C-Cl Stretch | Aryl Chloride | The carbon-chlorine bond stretch typically appears in this range.[2] |
| ~690-515 | C-Br Stretch | Aryl Bromide | The heavier bromine atom results in a lower frequency stretch compared to C-Cl.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The this compound molecule has three protons: one on the amide nitrogen and two on the aromatic ring.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic H (at C4) | ~7.2-7.4 | Singlet | This proton is adjacent to the bromine atom and will appear as a singlet. |
| Aromatic H (at C7) | ~7.0-7.2 | Singlet | This proton is adjacent to the heterocyclic ring and will appear as a singlet. |
| Amide N-H | ~10-12 | Broad Singlet | The amide proton is acidic and often appears as a broad signal at a downfield chemical shift. |
Solvent: DMSO-d₆. Reference: TMS at 0.00 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C=O | ~150-155 | The carbonyl carbon in the lactam ring is significantly deshielded. | | C-O | ~140-145 | The aromatic carbon attached to the oxygen of the lactam is deshielded. | | C-N | ~130-135 | The aromatic carbon attached to the nitrogen of the lactam. | | C-Cl | ~125-130 | The carbon atom bonded to the electronegative chlorine atom is deshielded. | | C-Br | ~115-120 | The carbon atom bonded to the bromine atom. | | C-H (aromatic) | ~110-125 | The two aromatic carbons bonded to hydrogen. | | C (quaternary) | ~130-140 | The quaternary carbon at the fusion of the two rings. |
Solvent: DMSO-d₆.
Experimental Protocol: ¹H and ¹³C NMR
Should a sample of this compound become available, the following protocol would be appropriate for acquiring high-quality NMR spectra.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Caption: General workflow for NMR spectroscopy.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating Mass Spectrometry, IR Spectroscopy, and predictive NMR analysis, provides a robust framework for its structural confirmation and characterization. The distinctive isotopic pattern in the mass spectrum, coupled with the characteristic functional group vibrations in the IR spectrum, offers unambiguous identification. While experimental NMR data remains to be reported, the predictive analysis herein serves as a valuable guide for researchers in interpreting future experimental results. This multi-faceted spectroscopic approach ensures the scientific integrity required for the advancement of this compound in drug development and other scientific fields.
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
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NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]
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SpectraBase. 6-BROMO-5-CHLORO-2-BENZOXAZOLINONE. Wiley-VCH. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link][2]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Characterization of bromo-nitro Chalcones and Isoxazolines. [Link]
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An In-depth Technical Guide to Research-Grade Bromochloromethane
A Note on Chemical Nomenclature: The initial request for information on "Bromchlorenone" did not yield a recognized chemical compound. Based on the available scientific and commercial data, this guide focuses on Bromochloromethane (BCM) , a widely used research-grade halogenated organic compound. It is presumed that "this compound" may have been a transcriptional error.
Introduction to Bromochloromethane
Bromochloromethane, also known as methylene bromochloride or Halon 1011, is a dihalogenated methane derivative with the chemical formula CH₂BrCl.[1] It is a colorless liquid with a sweet, chloroform-like odor.[1] Historically, it saw use as a fire extinguishing agent, particularly in aircraft and portable extinguishers, but its production for this purpose was banned due to its ozone-depleting potential.[2][3] In contemporary research and industrial settings, Bromochloromethane is primarily utilized as a reagent in organic synthesis and as an intermediate in the manufacturing of other chemicals, including pesticides and pharmaceuticals.[4][5]
PART 1: Commercial Suppliers and Research-Grade Specifications
Procuring high-purity Bromochloromethane is critical for reproducible experimental outcomes. Research-grade BCM is typically offered with purities exceeding 98%. Several reputable chemical suppliers provide this compound, often with detailed certificates of analysis.
Leading Commercial Suppliers
| Supplier | Product Name/Number | Purity/Grade | Notes |
| Sigma-Aldrich (Merck) | Bromochloromethane, analytical standard (Product Number: 442498) | Analytical Standard | Offered for a broad range of applications including environmental, food and beverage, and pharmaceutical analyses. |
| Bromochloromethane, contains 100 ppm BHT as inhibitor (Product Number: 135267) | ≥99.5% | Stabilized with BHT to prevent degradation.[6] | |
| Thermo Fisher Scientific (Alfa Aesar/Acros Organics) | Bromochloromethane (Catalog Numbers: AC159130000, etc.) | 98% | A common source for general laboratory use.[7][8] |
| Tokyo Chemical Industry (TCI) | Bromochloromethane (Product No: B0573) | >98.0% (GC) | A well-regarded supplier for organic synthesis reagents. |
| AccuStandard | Bromochloromethane (Catalog Number: M-502-03-10X) | Certified Reference Material | Provided as a solution in methanol (2.0 mg/mL) for analytical standards.[9] |
| Anax Laboratories | bromochloromethane (Product Code: Ax-11061) | >96% | A supplier of various chemical reagents.[10] |
| Simson Pharma Limited | Bromochloromethane (CAT. No : OT2830000) | Custom Synthesis | Offers custom synthesis and provides a Certificate of Analysis. |
Key Specifications for Research-Grade Bromochloromethane
When sourcing Bromochloromethane for research, the following parameters from the supplier's Certificate of Analysis (CoA) should be carefully reviewed:
-
Purity: Typically determined by Gas Chromatography (GC). For most synthetic applications, a purity of ≥98% is acceptable. For analytical standards, higher purities are required.
-
Identity Confirmation: Verified by techniques such as ¹H NMR, Mass Spectrometry, and IR spectroscopy.
-
Non-volatile Residue: Important for applications where impurities could interfere with sensitive reactions or analyses.
-
Water Content: Usually determined by Karl Fischer titration. Excess water can be detrimental in many organic reactions.
-
Inhibitor Content: Some grades of Bromochloromethane contain a stabilizer like Butylated hydroxytoluene (BHT) to prevent decomposition.[6] The presence and concentration of an inhibitor should be noted as it may need to be removed for certain applications.
PART 2: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bromochloromethane is essential for its safe handling and effective use in experimental design.
| Property | Value |
| CAS Number | 74-97-5 |
| Molecular Formula | CH₂BrCl[10] |
| Molecular Weight | 129.38 g/mol [10] |
| Appearance | Colorless to pale-yellow liquid[1] |
| Odor | Sweet, chloroform-like[1][5] |
| Density | 1.991 g/mL at 25 °C[6] |
| Boiling Point | 68 °C[2][6] |
| Melting Point | -88 °C[2][6] |
| Solubility in Water | 16.7 g/L[2] |
| Vapor Pressure | 117 mmHg (at 20 °C)[6] |
| Refractive Index (n20/D) | 1.482[6] |
Bromochloromethane is a polar compound, which dictates its solubility in various solvents.[4] It is sparingly soluble in water but miscible with many organic solvents like alcohols and ethers.[4]
PART 3: Health, Safety, and Handling
Bromochloromethane is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory environment.
GHS Hazard Classification
-
Acute Toxicity, Inhalation (Category 1 or 4, depending on source) : Fatal or harmful if inhaled.[7][11]
-
Skin Irritation (Category 2) : Causes skin irritation.[7][11]
-
Serious Eye Damage/Irritation (Category 1 or 2A) : Causes serious eye damage or irritation.[7][11]
-
Mutagenicity (Category 2) : Suspected of causing genetic defects.[7]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[7][11]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2) : May cause damage to the liver and lungs through prolonged or repeated exposure via inhalation.[7]
Personal Protective Equipment (PPE) and Handling
-
Ventilation : Always handle Bromochloromethane in a chemical fume hood to avoid inhalation of vapors.[8][11]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[11]
-
Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin.[11]
-
Respiratory Protection : In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][11]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and certain metals like aluminum and magnesium.[8][11] Keep containers tightly closed and protected from light.[8]
First Aid Measures
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[11][12]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[8][9]
PART 4: Applications in Research and Synthesis
Bromochloromethane serves as a versatile one-carbon building block in organic synthesis. Its two different halogen atoms allow for selective reactivity in various chemical transformations.
Key Research Applications
-
Chloromethylation and Halogen Exchange : It is a reagent for the introduction of the chloromethyl group.[13] The bromine atom is more labile and can be selectively displaced by a nucleophile, leaving the chlorine atom intact for subsequent transformations.
-
Precursor to Other Reagents : Bromochloromethane can be used to synthesize other important reagents, such as those used in the Matteson reaction for iterative homologation of boronate esters.[13]
-
Synthesis of Biocides and Pharmaceuticals : It is an important intermediate in the synthesis of biocides like 2-(thiocyanomethyl)-thiobenzothiazole (TCMTB) and in the production of various pharmaceutical compounds.[5][14]
Example Synthetic Workflow: Synthesis of an Ether via Williamson Ether Synthesis
This protocol outlines a general procedure for the reaction of an alkoxide with Bromochloromethane to form a chloromethyl ether.
-
Preparation of the Alkoxide : In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Reaction with Bromochloromethane : Cool the reaction mixture back to 0 °C.
-
Slowly add Bromochloromethane (1.0 equivalent) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification : Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench carefully by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired chloromethyl ether.
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An In-depth Technical Guide to the Safety and Toxicity Profile of Bromchlorenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromchlorenone (CAS RN: 5579-85-1), a halogenated benzoxazolone, presents a significant challenge in toxicological assessment due to a notable lack of comprehensive safety data in publicly accessible literature.[1] This guide provides a detailed overview of the known information for this compound and constructs a predictive toxicological profile based on data from structurally related bromo-chloro compounds. By analyzing the established genotoxicity and carcinogenicity of analogous molecules, this document outlines a robust, tiered strategy for the thorough safety evaluation of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to navigate the regulatory and safety hurdles associated with this compound.
Introduction and Current State of Knowledge
This compound is identified chemically as 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one, with the molecular formula C₇H₃BrClNO₂.[2] Its current toxicological profile is primarily limited to the Globally Harmonized System (GHS) classification.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO₂ | PubChem[1] |
| Molecular Weight | 248.46 g/mol | PubChem[1] |
| CAS Number | 5579-85-1 | PubChem[1] |
| Synonyms | Bromchlorenonum | PubChem[1] |
Known Hazard Classification
According to aggregated notifications to the ECHA C&L Inventory, this compound is classified as follows:
| Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed | Irritant | Warning |
This classification indicates a clear acute oral toxicity risk but does not address more complex endpoints such as genotoxicity, carcinogenicity, or reproductive toxicity.[1]
Predictive Toxicology: Insights from Structurally Related Compounds
Given the sparse data on this compound, a structure-activity relationship (SAR) analysis is crucial for a preliminary risk assessment. Several bromo-chloro compounds studied by regulatory and research bodies exhibit significant toxicity, raising concerns about the potential hazards of this compound.
Genotoxicity of Analogous Compounds
The potential for genotoxicity is a primary concern for halogenated compounds. Studies on 2-Bromo-3'-chloropropiophenone (BCP), an impurity of the drug bupropion, are particularly illuminating.
-
Ames Test: BCP was found to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, particularly with S9 metabolic activation. This suggests that reactive metabolites may be responsible for its mutagenic activity.[3][4]
-
In Vitro Micronucleus Assay: BCP was also positive in the in vitro micronucleus assay, indicating it is both clastogenic (causing chromosomal breaks) and aneugenic (causing chromosomal loss/gain).[3][4] The study noted that the addition of an antioxidant reduced the genotoxicity, suggesting an oxidative mechanism.[3]
These findings for a structurally related bromo-chloro compound strongly suggest that this compound should be considered potentially genotoxic pending formal evaluation.
Carcinogenicity of Analogous Compounds
Long-term rodent bioassays on other brominated chemicals have demonstrated their carcinogenic potential.
-
1-Bromo-3-Chloropropane (BCP): Inhalation exposure in F344 rats provided clear evidence of carcinogenic activity.[5] Male rats showed increased incidences of hepatocellular carcinomas and adenomas.[5] Female rats exhibited increased incidences of hepatocellular carcinomas and adenomas, as well as hemangiosarcomas in the liver.[5] Both sexes also showed increased rates of tumors in the lung and large intestine.[5]
-
Dibromoacetonitrile: Found in chlorinated drinking water, this compound caused cancer of the oral cavity in male and female rats and of the forestomach in male and female mice in a two-year drinking water study.[6]
-
2,2-bis(bromomethyl)-1,3-propanediol (BMP): This flame retardant was identified as a multisite carcinogen in both rats and mice, causing neoplasms in a wide array of tissues including the skin, mammary gland, oral cavity, GI tract, kidney, lung, and thyroid gland.[7]
The consistent carcinogenic activity across multiple bromo-chloro compounds in rodent models is a significant red flag for this compound.
Summary of Predictive Risks
| Toxicological Endpoint | Predictive Risk for this compound | Rationale based on Analogous Compounds |
| Acute Toxicity | Confirmed: Harmful if swallowed.[1] | Direct GHS classification available. |
| Genotoxicity | High: Potential for mutagenicity, clastogenicity, and aneugenicity. | Strong positive results for 2-bromo-3'-chloropropiophenone in Ames and micronucleus assays.[3][4] |
| Carcinogenicity | High: Potential multisite carcinogen. | Clear evidence of carcinogenicity in rodent bioassays for 1-bromo-3-chloropropane, dibromoacetonitrile, and other brominated chemicals.[5][6][7] |
| Skin/Eye Irritation | Moderate to High: Potential for severe burns and damage. | Many related halogenated compounds are classified as causing severe skin burns and eye damage.[8][9][10] |
Recommended Toxicological Evaluation Strategy
A comprehensive safety evaluation of this compound is imperative before its use in any application with potential for human exposure. The following tiered approach, grounded in OECD guidelines and standard toxicological practice, is recommended.
Workflow for Genotoxicity Assessment
The initial assessment should focus on clarifying the genotoxic potential predicted by the SAR analysis.
Caption: Tiered workflow for assessing the genotoxicity of this compound.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
1. Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.
2. Methodology:
-
Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The test must be conducted with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents).
-
Procedure (Plate Incorporation Method):
-
Prepare a range of concentrations of this compound dissolved in a suitable, non-toxic solvent (e.g., DMSO).
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).
-
Incubate briefly at 37°C.
-
Add 2.0 mL of molten top agar containing a trace of histidine and biotin.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants to at least twice the solvent control value.
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
1. Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form in the cytoplasm of interphase cells, containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
2. Methodology:
-
Cell Lines: Use appropriate mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6).
-
Treatment:
-
Culture cells to an appropriate density.
-
Expose the cells to a range of concentrations of this compound, with and without S9 metabolic activation. A solvent control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included.
-
The exposure duration is typically 3-6 hours with S9, or for one full cell cycle without S9.
-
-
Harvest and Staining:
-
After treatment, wash the cells and culture them for a period allowing for chromosome damage expression and cell division (approx. 1.5-2 normal cell cycles).
-
Add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate binucleated cells, which are then scored for micronuclei.
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
-
-
Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Conclusions and Path Forward
While direct toxicological data for this compound is scarce, the available information on its GHS classification and the significant genotoxic and carcinogenic profiles of structurally related compounds mandate a highly cautious approach.[1][3][4][5][6][7] The predictive analysis presented in this guide strongly suggests that this compound may pose a significant risk as a genotoxic agent and potential carcinogen.
It is imperative that the comprehensive toxicological evaluation strategy outlined herein is undertaken before any further development or use of this compound. The results of these studies will be critical for a full risk assessment and for ensuring the safety of researchers and the public.
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An In-depth Technical Guide to the Ecotoxicity of Bromchlorenone and Related Halogenated Organic Compounds
Abstract
This technical guide provides a comprehensive framework for assessing the ecotoxicity of this compound (6-bromo-5-chloro-2-benzoxazolinone), a halogenated organic compound.[1] Given the limited direct ecotoxicological data for this specific molecule, this document establishes a predictive and methodological approach grounded in the known environmental behavior and toxicity of related chemical classes, including brominated flame retardants (BFRs), disinfection byproducts (DBPs), and other halogenated pollutants.[2][3][4] We will explore the foundational principles of ecotoxicity testing, detail robust experimental protocols, and present a logical workflow for characterizing environmental risk. This guide is intended for researchers, environmental scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.
Introduction: The Challenge of Halogenated Organic Compounds
Halogenated organic compounds are a vast and diverse group of chemicals characterized by the presence of one or more halogen atoms (F, Cl, Br, I) bonded to a carbon structure.[5] While their stability and reactivity are exploited in numerous industrial, pharmaceutical, and agricultural applications, these same properties often contribute to their environmental persistence, potential for bioaccumulation, and inherent toxicity.[2][6]
This compound, a benzoxazolone derivative, belongs to this class.[1] While its primary toxicological flag is "Harmful if swallowed" based on mammalian acute toxicity data, its environmental impact remains largely uncharacterized.[1] The presence of both bromine and chlorine on an aromatic ring suggests a potential for environmental persistence and ecotoxicity, mirroring concerns associated with more extensively studied compounds like bromophenols and certain BFRs.[6][7] Therefore, a proactive and scientifically rigorous approach is required to fill this data gap.
Predictive Toxicology: A Starting Point for Risk Assessment
In the absence of empirical data, predictive models provide a crucial first step in prioritizing chemicals for further testing. Quantitative Structure-Activity Relationship (QSAR) models are in-silico methods that correlate the structural and physicochemical properties of a chemical with its biological activity, including toxicity.[8][9]
Causality Behind the Choice: QSAR is not a replacement for experimental testing but a powerful tool for hypothesis generation and resource allocation. By comparing this compound's structural features to databases of compounds with known ecotoxicity, we can predict its likely behavior. For instance, models developed for predicting the reactive toxicities of 50 different DBPs have shown high degrees of accuracy, demonstrating the utility of this approach.[10][11]
Logical Framework for this compound QSAR:
Caption: QSAR workflow for predicting this compound ecotoxicity.
Environmental Fate and Transport: Where Does the Compound Go?
Understanding a chemical's environmental fate—its persistence, degradation, and partitioning in air, water, and soil—is fundamental to assessing exposure risk. For brominated compounds, key considerations include their lipophilicity (tendency to associate with fats) and resistance to degradation.[3][12]
-
Persistence: Many brominated flame retardants are known to be environmentally persistent, with long dissipation times (DT50) in sediment compartments.[12] The stable aromatic core of this compound suggests it may also resist rapid degradation.
-
Bioaccumulation: This is the process where a chemical's concentration increases in an organism over time, relative to the environment.[13] It is a significant concern for lipophilic compounds. Bioaccumulation can be further divided into:
-
Degradation Products: The environmental breakdown of a parent compound can lead to the formation of metabolites that may be more or less toxic.[16][17] For example, the degradation of tetrabromobisphenol A (TBBPA) can form derivatives with significantly different toxicities.[18] It is crucial to identify potential degradation products of this compound, as they may pose their own environmental risks.
A Tiered Approach to Ecotoxicity Testing
A tiered testing strategy is the most efficient and ethical method for ecotoxicological assessment. It begins with foundational acute tests on organisms from different trophic levels and progresses to more complex chronic and bioaccumulation studies only if warranted by the results.
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Navigating the Patent Landscape of Bromchlorenone and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Halogenated Benzoxazolones in Therapeutic Development
In the ever-evolving landscape of drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds has proven to be a powerful tool for modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] Bromchlorenone, chemically identified as 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one[4][5], represents a core structure within the broader class of halogenated benzoxazolones, a family of compounds that has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth analysis of the patent literature surrounding this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, therapeutic potential, and mechanistic underpinnings. While specific patent filings for this compound (CAS 5579-85-1) itself are not prominently detailed in publicly accessible databases, the extensive patenting of its structural analogs provides a rich tapestry of information for future drug development endeavors.
I. The Synthetic Keystone: Patent Strategies for Benzoxazolone Core Synthesis
The synthesis of the benzoxazolone scaffold is a critical first step in the generation of this compound and its derivatives. Patent literature reveals several strategic approaches to constructing this heterocyclic core, with a notable emphasis on achieving high purity and yield, essential for pharmaceutical applications.
A key patented method involves the chlorination of a benzoxazol-2-one precursor. A prime example is detailed in Korean Patent KR100543345B1, which outlines an economical and high-yield process for preparing 6-chlorobenzoxazol-2-one, a close structural analog of the chlorinated moiety of this compound.[6] This patented process underscores the importance of reaction conditions in controlling the formation of isomers and di-substituted byproducts.
Exemplary Protocol: Synthesis of 6-Chlorobenzoxazol-2-one (Adapted from KR100543345B1)
Objective: To synthesize 6-chlorobenzoxazol-2-one with high purity by controlling reaction temperature and solvent.
Materials:
-
Benzoxazol-2-one
-
Chlorine gas (Cl₂)
-
Methanol or Ethanol (protic organic solvent)
-
Reaction vessel equipped with a gas inlet and temperature control
Procedure:
-
Dissolve benzoxazol-2-one in a protic organic solvent (e.g., methanol or ethanol) within the reaction vessel.
-
Cool the reaction mixture to a temperature range of -20°C to -5°C. This low temperature is critical to suppress the formation of di-chloro byproducts.
-
Slowly bubble chlorine gas (Cl₂) through the cooled solution.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or HPLC).
-
Upon completion of the reaction, the product, 6-chlorobenzoxazol-2-one, can be isolated through standard purification techniques such as filtration and recrystallization.
Causality of Experimental Choices: The selection of a protic organic solvent like methanol or ethanol is crucial for the reaction's success.[6] The low reaction temperature is a key innovation highlighted in the patent to minimize the formation of undesired isomers and di-chlorinated species, thus ensuring a higher purity of the final product. This level of control is paramount in pharmaceutical synthesis where impurity profiles are strictly regulated.
The logical extension of this patented methodology to the synthesis of this compound would involve a subsequent or concurrent bromination step, likely requiring careful optimization of reaction conditions to achieve the desired 6-bromo-5-chloro substitution pattern.
II. Therapeutic Horizons: Patented Applications of Benzoxazolone Derivatives
The patent literature is rich with examples of benzoxazolone derivatives being investigated for a wide array of therapeutic applications, primarily focusing on their antimicrobial and antiviral properties. This body of work provides a strong rationale for the potential utility of this compound and its derivatives in combating infectious diseases.
A. Antibacterial Activity
Numerous studies have demonstrated the potent antibacterial effects of benzoxazolone derivatives against both Gram-positive and Gram-negative bacteria.[4][7][8][9][10] The introduction of halogen atoms, such as chlorine and bromine, has been shown to significantly influence the antimicrobial spectrum and potency.[1]
| Derivative Class | Target Organisms | Reported Activity (MIC) | Reference |
| N-acyl-6-Chloro-2(3H)-benzoxazolone | Micrococcus luteus | 31.25 µg/mL | [8] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. coli, S. aureus, E. faecalis | Most active in series | [8][9] |
| 2-substituted benzoxazoles | B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, S. typhi | MIC values comparable to ofloxacin | [11] |
B. Antiviral Potential
The antiviral properties of benzoxazolone derivatives are a significant area of patent activity. Research has highlighted their efficacy against a range of viruses, with some derivatives showing selective activity against specific viral targets.
A notable study describes the synthesis and evaluation of 6-benzoyl-benzoxazolin-2-one derivatives, which exhibited selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[12] Importantly, these compounds were active against ganciclovir-resistant HCMV isolates, suggesting a different mechanism of action and a potential therapeutic niche.[12]
| Derivative | Viral Target | Key Findings | Reference |
| 6-benzoyl-benzoxazolin-2-ones | HCMV, VZV | Selective inhibition; Active against GCV-resistant HCMV | [12] |
| Flavonol derivatives with benzoxazole | Tobacco Mosaic Virus (TMV) | EC₅₀ values superior to ningnanmycin | [13] |
| 2-benzoxazolinone derivatives | HIV-1 | Investigated as anti-HIV-1 agents | [4] |
III. Unraveling the Mechanism of Action: Insights from a Closely Related Derivative
While the precise mechanism of action for this compound is not explicitly detailed in the patent literature, studies on structurally related benzoxazolone derivatives offer valuable insights into their potential biological pathways. A compelling example comes from research on 4-sulfonyloxy/alkoxy benzoxazolone derivatives as anti-inflammatory agents. This work suggests that the anti-inflammatory effects may be mediated through the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to the suppression of inducible nitric oxide synthase (iNOS).[14]
This proposed mechanism suggests that this compound and its derivatives could exert their therapeutic effects by modulating key inflammatory signaling cascades. This opens up avenues for their investigation in a broader range of diseases characterized by inflammation.
IV. Conclusion and Future Directions
The patent literature surrounding this compound and its derivatives paints a compelling picture of a chemical scaffold with significant therapeutic potential. While a dedicated patent for the synthesis of this compound remains to be prominently identified, the well-documented synthesis of close analogs provides a clear and actionable path for its production. The extensive research into the antibacterial and antiviral activities of halogenated benzoxazolones, supported by quantitative data, strongly suggests that this compound is a promising candidate for further investigation in infectious disease research. Furthermore, the elucidation of the anti-inflammatory mechanism of a related derivative opens up exciting new possibilities for its application in other therapeutic areas.
For researchers and drug development professionals, the key takeaway is that the benzoxazolone core, particularly when halogenated, represents a versatile and promising platform for the discovery of novel therapeutic agents. Future research should focus on the targeted synthesis of this compound, a thorough evaluation of its biological activity against a broad panel of pathogens, and a detailed investigation into its mechanism of action to fully unlock its therapeutic potential.
V. References
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed. Retrieved January 12, 2026, from [Link]
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Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives. (1998). PubMed. Retrieved January 12, 2026, from [Link]
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US9868745B2 - Antiviral compounds. (n.d.). Google Patents. Retrieved January 12, 2026, from
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Patent Application Publication. (2021). Google APIs. Retrieved January 12, 2026, from [Link]
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Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC. Retrieved January 12, 2026, from [Link]
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Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. (2024). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. (2014). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
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KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one. (n.d.). Google Patents. Retrieved January 12, 2026, from
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4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (2020). PubMed. Retrieved January 12, 2026, from [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). PubMed. Retrieved January 12, 2026, from [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved January 12, 2026, from [Link]
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(12) United States Patent. (2016). Google APIs. Retrieved January 12, 2026, from [Link]
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US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. (n.d.). Google Patents. Retrieved January 12, 2026, from
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. Retrieved January 12, 2026, from [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). NIH. Retrieved January 12, 2026, from [Link]
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Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Benzoxazolone Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoxazolone nucleus represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for phenol and catechol moieties in a more metabolically stable form, have made it a focal point for the development of novel therapeutics.[2] This in-depth technical guide provides a comprehensive review of benzoxazolone compounds in research, designed for professionals in drug development. We will delve into the synthetic methodologies for creating these versatile molecules, explore their complex mechanisms of action across various disease models, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is structured to serve as a practical resource, bridging fundamental chemistry with applied pharmacology to empower researchers in their quest for next-generation therapies.
The Benzoxazolone Core: A Foundation for Diverse Biological Activity
The 2(3H)-benzoxazolone ring system is a bicyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its appeal lies in a combination of factors:
-
Physicochemical Properties: The benzoxazolone core possesses a unique blend of lipophilic and hydrophilic characteristics, contributing to favorable pharmacokinetic profiles.[1] Its weakly acidic nature and bioisosteric relationship to less stable phenolic groups enhance its drug-like properties.[1][2]
-
Synthetic Accessibility: The benzoxazolone scaffold is readily synthesized from commercially available starting materials, allowing for extensive derivatization and the creation of large compound libraries for high-throughput screening.[3][4]
-
Broad-Spectrum Bioactivity: Derivatives of this core structure have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[1][5][6] This versatility has led to the commercialization of several benzoxazolone-based drugs and numerous candidates in clinical trials.[1]
Synthesis of Benzoxazolone Derivatives: A Practical Approach
The construction of the benzoxazolone scaffold and its subsequent derivatization are critical steps in the drug discovery process. A common and effective method involves the condensation of 2-aminophenols with various reagents.
General Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids
A straightforward approach to synthesizing 2-substituted benzoxazoles involves the direct condensation of a 2-aminophenol with a carboxylic acid. This reaction proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[7]
Experimental Protocol: Synthesis of 2-Aryl-Benzoxazole [7]
-
Step 1: Acid Chloride Formation: To a stirred solution of the desired carboxylic acid (1.0 mmol) in a suitable solvent such as toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Step 2: Reaction Initiation: Heat the mixture at reflux for 1-2 hours to facilitate the formation of the acid chloride.
-
Step 3: Addition of 2-Aminophenol: Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).
-
Step 4: Cyclization: Add methanesulfonic acid (2.0-3.0 mmol) to the mixture. Heat the reaction mixture to 100-120°C.
-
Step 5: Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and proceed with aqueous work-up.
-
Step 6: Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.
Synthesis of N-Substituted Benzoxazolones
Further functionalization at the nitrogen atom of the benzoxazolone ring is a common strategy to modulate the biological activity of these compounds.
Experimental Protocol: N-Alkylation of 2(3H)-Benzoxazolone [8]
-
Step 1: Deprotonation: To a solution of 2(3H)-benzoxazolone in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0°C to room temperature.
-
Step 2: Alkylation: To the resulting solution, add the desired alkyl halide (e.g., alkyl bromide or iodide).
-
Step 3: Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.
-
Step 4: Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Step 5: Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mechanisms of Action: Targeting Key Cellular Pathways
The diverse biological activities of benzoxazolone derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating critical cellular signaling pathways.
Anti-Inflammatory Activity: Inhibition of the MAPK/NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central regulators of the inflammatory response. Several benzoxazolone derivatives have been shown to exert potent anti-inflammatory effects by targeting these pathways.[9]
For instance, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been demonstrated to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9] The mechanism underlying this effect involves the suppression of the phosphorylation of p38 and ERK, key kinases in the MAPK cascade.[9] This, in turn, prevents the activation of NF-κB and the subsequent expression of inducible nitric oxide synthase (iNOS).[9]
Anticancer Activity: Targeting Kinase Signaling and Apoptosis
The deregulation of protein kinase activity is a fundamental aspect of cancer development and progression. Benzoxazolone derivatives have emerged as promising anticancer agents due to their ability to inhibit various protein kinases and induce apoptosis.[10][11]
Several benzoxazole-N-heterocyclic hybrids have been identified as potent inhibitors of protein tyrosine kinases.[10] Furthermore, 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[11] Inhibition of PI3Kα by these compounds leads to the activation of caspase-3 and the induction of apoptosis in cancer cells.[11]
Other Notable Biological Activities
-
Acid Ceramidase Inhibition: Benzoxazolone carboxamides are potent, systemically active inhibitors of acid ceramidase (AC), an enzyme involved in ceramide metabolism.[12] By inhibiting AC, these compounds can modulate the levels of bioactive lipids, which has therapeutic implications for cancer and other diseases with dysfunctional ceramide signaling.[12]
-
Antibacterial Activity: Various benzoxazolone derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.
-
Neuroprotection: Certain benzoxazolone derivatives act as ligands for the 18 kDa translocator protein (TSPO), which is implicated in neuroinflammatory and neurodegenerative processes.[13]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
SAR for Anti-Inflammatory Activity
| Position of Substitution | Substituent Type | Effect on Anti-Inflammatory Activity | Reference |
| 4 | Sulfonyloxy/alkoxy groups | Increased inhibitory activity against NO, IL-1β, and IL-6 production | [9] |
| 6 | Acylamino/sulfonamido groups | Potent inhibition of IL-6 and NO production | [14] |
| N-3 | Dimerization via piperazine linker | Significant inhibition of iNOS and NF-κB | [14] |
SAR for Anticancer Activity
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference |
| 6 | 3-Aryl-2-propenoyl (chalcone) | Inhibition of PI3Kα and induction of apoptosis | [11] |
| 2 | N-heterocyclic hybrids | Inhibition of protein tyrosine kinases | [10] |
| 5 | Chloro substitution | Increased cytotoxicity in breast cancer cells | [15] |
| N-3 | Piperazine-containing moieties | Enhanced anti-proliferative effects | [16] |
SAR for Antibacterial Activity
| Position of Substitution | Substituent Type | Effect on Antibacterial Activity | Reference |
| N-phenyl (para-position) | Chlorine atom | Increased activity against S. aureus | [17] |
| N-phenyl (meta or para) | Methyl group | Increased activity against S. aureus and E. faecalis | [17] |
| Benzoxazole ring | 5,6-difluoro substitution | Potent inhibition of Gram-positive pathogens | [5] |
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel benzoxazolone derivatives, a battery of in vitro and in vivo assays is employed. This section provides detailed protocols for some of the most relevant assays.
Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazolone derivatives and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader.
Kinase Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[12]
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the benzoxazolone inhibitor in the appropriate reaction buffer. Incubate for 1 hour at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced in the kinase reaction to ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Conclusion and Future Directions
The benzoxazolone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents. Future research in this field will likely focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of novel benzoxazolone derivatives to better understand their mechanisms of action.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combination Therapies: Exploring the synergistic effects of benzoxazolone derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
-
Expansion into New Therapeutic Areas: Investigating the potential of benzoxazolone compounds for the treatment of a wider range of diseases, including viral infections and metabolic disorders.
By leveraging the principles of rational drug design and employing a multidisciplinary approach, the full therapeutic potential of the benzoxazolone scaffold can be realized, leading to the development of innovative medicines that address unmet medical needs.
References
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ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]
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4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (2020). Chem Biol Drug Des. Retrieved from [Link]
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In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. (2019). Bioorg Chem. Retrieved from [Link]
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Docking Studies and Antiproliferative Activities of 6-(3-aryl-2-propenoyl)-2(3H)- benzoxazolone Derivatives as Novel Inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα). (2021). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2021). Molecules. Retrieved from [Link]
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Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. (2009). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2018). NIH. Retrieved from [Link]
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2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (2005). Curr Med Chem. Retrieved from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Appl Microbiol Biotechnol. Retrieved from [Link]
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Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2012). Org Lett. Retrieved from [Link]
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Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2016). ResearchGate. Retrieved from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
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QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). Bioorg Med Chem. Retrieved from [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Benzoxazole derivatives with anti-inflammatory potential. (2022). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential anti-inflammatory/analgesic Agents. (2015). Bioorg Med Chem. Retrieved from [Link]
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KEGG PI3K-Akt signaling pathway. (n.d.). KEGG. Retrieved from [Link]
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Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]
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Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management. Retrieved from [Link]
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Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. (2017). J Enzyme Inhib Med Chem. Retrieved from [Link]
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Synthesis and biological profile of benzoxazolone derivatives. (2023). Arch Pharm (Weinheim). Retrieved from [Link]
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Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (2015). ResearchGate. Retrieved from [Link]
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PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (2021). Anticancer Agents Med Chem. Retrieved from [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). Eur J Med Chem. Retrieved from [Link]
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Visualization of the MAPK signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). Bioorg Med Chem. Retrieved from [Link]
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Methodological & Application
Detailed Application Notes and Protocols for the Quantification of Bromchlorenone
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one). Designed for researchers, analytical scientists, and drug development professionals, this document outlines methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section explains the underlying scientific principles, provides step-by-step experimental protocols, and discusses method validation in accordance with international regulatory guidelines. The aim is to equip scientists with the necessary tools to achieve accurate, reliable, and reproducible quantification of this compound in various matrices.
Introduction to this compound
This compound is a halogenated benzoxazolone derivative with the molecular formula C₇H₃BrClNO₂.[1] Its structure, featuring bromine and chlorine substituents on the benzene ring, imparts specific chemical properties that are critical for designing appropriate analytical strategies. Accurate and precise quantification of this compound is essential for various applications, including pharmaceutical formulation development, quality control, stability testing, and pharmacokinetic studies. This guide details robust analytical methods tailored to the physicochemical properties of this compound.
Chapter 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. For a molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice, separating analytes based on their hydrophobicity.
Principle of Separation
In RP-HPLC, this compound is introduced into the system and partitions between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. By optimizing the mobile phase composition, this compound can be effectively separated from impurities and degradation products, allowing for accurate quantification, usually via a UV detector.
Protocol 1: Isocratic RP-HPLC Method for Routine Quantification
This protocol describes a simple and robust isocratic method for the routine analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade Acetonitrile (MeCN) and purified water.
-
Reagents: Phosphoric acid or Formic acid (for MS compatibility).[2]
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Industry-standard for retaining moderately nonpolar compounds like this compound. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | Provides good resolution and peak shape. Acid suppresses silanol interactions and ensures consistent ionization. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency and run time. |
| Detection | UV at 230 nm | Wavelength selected based on the UV absorbance maximum of the benzoxazolone chromophore. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak distortion. |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in Acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Analysis Workflow:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Figure 1: General workflow for HPLC quantification of this compound.
Protocol 2: Stability-Indicating RP-HPLC Method
For drug development, it is crucial to use a method that can separate the active pharmaceutical ingredient (API) from its degradation products.[3][4] This protocol outlines the steps for developing and validating such a method.
1. Forced Degradation Studies: The objective is to intentionally degrade this compound to produce potential impurities. A target degradation of 5-20% is ideal.
-
Acid Hydrolysis: Reflux a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 60 °C for 2 hours.[5][6]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose solid this compound powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
2. Method Development: Analyze the stressed samples using the initial HPLC method. If co-elution of degradant peaks with the main this compound peak occurs, optimize the method. This is typically achieved by changing the mobile phase composition (e.g., modifying the MeCN:Water ratio) or by introducing a gradient elution. A PDA detector is invaluable here to check for peak purity.
3. Validation of the Stability-Indicating Method: The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity index > 0.999. Baseline resolution between this compound and all other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies at three concentration levels. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should remain ≤ 2.0% after minor changes (e.g., flow rate ±0.1, pH ±0.2). |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of thermally stable and volatile compounds. It offers exceptional specificity due to mass fragmentation patterns, making it ideal for identification and trace-level quantification. PubChem lists GC-MS data for this compound, confirming its suitability for this technique.[1]
Principle of Analysis
In GC-MS, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum is a unique "fingerprint" used for identification and quantification.
Protocol 3: GC-MS for Identification and Quantification
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase like a DB-5ms).
-
Carrier Gas: Helium (high purity).
-
Solvent: HPLC-grade Ethyl Acetate or Dichloromethane.
-
This compound reference standard.
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of this compound without thermal degradation. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A general-purpose program to elute the analyte and clean the column. |
| MS Source Temp | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp | 150 °C | Standard temperature for a quadrupole analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Scan Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides structural information, while SIM mode significantly enhances sensitivity. |
3. Standard and Sample Preparation:
-
Prepare stock and working standards in Ethyl Acetate, similar to the HPLC protocol.
-
Dissolve and dilute samples in Ethyl Acetate to a final concentration within the linear range of the method.
-
An internal standard (e.g., a deuterated analog or a compound with similar properties) is highly recommended for accurate quantification.
4. Analysis Workflow:
-
Inject standards to determine the retention time and establish a calibration curve using a characteristic ion (e.g., the molecular ion or a major fragment).
-
Inject the prepared samples.
-
Identify this compound by matching its retention time and mass spectrum with the reference standard.
-
Quantify using the calibration curve based on the integrated peak area of the selected ion.
Figure 2: Step-by-step workflow for GC-MS analysis.
Chapter 3: UV-Visible Spectrophotometry (Screening Method)
For applications not requiring the high specificity of chromatography, UV-Visible spectrophotometry can serve as a rapid and cost-effective screening tool. This approach often relies on the formation of a colored complex that can be measured.
Principle of Analysis
This protocol is based on the formation of an ion-pair complex between this compound and an acidic dye, such as Bromocresol Green (BCG).[8] In an acidic buffer, the dye exists as a yellow anion. This compound, if it can be protonated, can form a colored ion-pair complex that is extractable into an organic solvent like chloroform. The intensity of the color in the organic phase, measured with a spectrophotometer, is proportional to the concentration of the drug.
Protocol 4: Ion-Pair Extractive Spectrophotometry
1. Instrumentation and Materials:
-
UV-Visible Spectrophotometer.
-
pH meter.
-
Reagents: Bromocresol Green (BCG) solution (0.025% aqueous), Chloroform, Sodium Acetate-HCl buffer (pH 3.5).
-
This compound reference standard.
2. Procedure:
-
Prepare Calibration Standards: Prepare a series of this compound standard solutions (e.g., 5-50 µg/mL) in a suitable solvent.
-
Complex Formation and Extraction:
-
In a series of separating funnels, add 1 mL of each standard solution.
-
Add 5 mL of pH 3.5 acetate buffer and 5 mL of the 0.025% BCG solution.[8]
-
Add 10 mL of chloroform to each funnel.
-
Shake vigorously for 2 minutes to facilitate extraction of the ion-pair complex.
-
Allow the layers to separate for 5 minutes.
-
-
Measurement:
-
Carefully collect the lower chloroform layer, ensuring no aqueous phase is transferred.
-
Measure the absorbance of the yellow complex at its wavelength of maximum absorbance (λmax, approx. 410-415 nm) against a reagent blank prepared in the same manner without the drug.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus concentration.
-
Process the unknown sample using the same procedure and determine its concentration from the curve.
-
Figure 3: Principle of ion-pair extractive spectrophotometry.
Method Comparison Summary
| Feature | RP-HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High to Very High (especially with PDA) | Excellent (based on mass fragmentation) | Low to Moderate (prone to interference) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL), esp. in SIM mode | Moderate (µg/mL) |
| Application | Routine QC, stability testing, assays | Identification, trace analysis, metabolomics | Rapid screening, basic QC |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost & Complexity | Moderate | High | Low |
References
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Separation of this compound on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC . SciSpace. [Link]
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Validation of Analytical Methods: A Review . Gavin Publishers. [Link]
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A Review on Analytical method Development and Validation . Journal of Drug Delivery and Therapeutics. [Link]
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The rapid determination of bromadiolone in liver and blood plasma by in-injector pyrolysis gas chromatography - Ion trap tandem mass spectrometry . PubMed. [Link]
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Validation and Uncertainty Calculation of Rodenticide Analysis Methods in a Simulated Gastric Content Matrix . Brazilian Journal of Analytical Chemistry. [Link]
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HPLC METHOD FOR THE QUANTITATION STUDIES OF BROMADIOLONE IN RATITOX F . Veterinary Pharmacon. [Link]
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Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water . PubMed. [Link]
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Gas Chromatography-Mass Spectrometry Analysis of the Aqueous Fraction of Caralluma dalzielii for Antischistosomal Activity . FNAS Journals. [Link]
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Sensitive and Selective Detection of Bromchlorenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and highly selective method for the detection and quantification of Bromchlorenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazolone derivative.[1] Given its chemical structure, precise and sensitive analytical methods are essential for its study in various matrices. This guide details a complete workflow, including sample preparation, optimized chromatographic separation, and mass spectrometric parameters for targeted analysis in Multiple Reaction Monitoring (MRM) mode, providing the scientific rationale behind the methodological choices to ensure accuracy and reproducibility.
Introduction and Principle of Analysis
This compound is a small organic molecule with the chemical formula C₇H₃BrClNO₂ and a monoisotopic mass of approximately 246.9 Da.[1][2] Its structure contains both bromine and chlorine atoms, which impart a unique isotopic signature that can be leveraged for highly specific detection by mass spectrometry.[3][4] The analysis of such halogenated compounds in complex matrices requires a technique that offers both high separation efficiency and exceptional selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the ideal technology for this application. The methodology relies on two core principles:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates this compound from other matrix components based on its physicochemical properties. A reversed-phase C18 column is proposed here, which effectively retains moderately nonpolar compounds like this compound.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer provides exquisite selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[5] In this mode, the first quadrupole (Q1) isolates the this compound precursor ion, the second quadrupole (Q2) fragments it via collision-induced dissociation, and the third quadrupole (Q3) isolates specific, characteristic product ions. This process filters out chemical noise, ensuring that the signal is highly specific to the target analyte.
The combination of retention time from the LC and the specific precursor-to-product ion transitions from the MS/MS provides confident identification and reliable quantification.
Experimental Methodology
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥99%)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Nitrogen gas for sample evaporation
Sample Preparation: Solid Phase Extraction (SPE) Protocol
Solid Phase Extraction is a robust technique for extracting and concentrating analytes from complex liquid samples while removing interfering matrix components.[6][7] This enhances analytical sensitivity and protects the LC-MS/MS system.
Step-by-Step SPE Protocol:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of Methanol followed by 3 mL of LC-MS grade water. This activates the sorbent to ensure proper binding of the analyte.[6]
-
Loading: Load 1 mL of the sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% Methanol in water to remove hydrophilic, non-specifically bound impurities.[6]
-
Elution: Elute the target analyte, this compound, by passing 2 mL of Acetonitrile through the cartridge into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.[8] Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) to ensure compatibility with the LC system and good peak shape.[8][9]
Caption: Workflow for sample purification and concentration using Solid Phase Extraction (SPE).
Liquid Chromatography (LC) Parameters
The following parameters are a robust starting point for the separation of this compound. Optimization may be required based on the specific matrix and instrumentation.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
Rationale: A C18 column is standard for analytes of moderate polarity.[10] Using formic acid as a mobile phase modifier aids in protonation for positive ion mode or improves peak shape in negative ion mode, while acetonitrile provides good elution strength for efficient chromatography.[11]
Mass Spectrometry (MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization.
| Parameter | Recommended Setting |
| MS System | Agilent 6400 Series, Sciex API 5000, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | -3500 V |
Rationale: this compound's structure includes a lactam-like proton on the nitrogen within the benzoxazolone ring, which is slightly acidic and can be deprotonated, making Negative Ion ESI a strong candidate for sensitive detection ([M-H]⁻).[12] This approach is often successful for similar phenolic or acidic compounds. Source parameters should be optimized to achieve maximal stable signal for the specific instrument used.
Results and Discussion: MRM Transition Development
Precursor Ion Identification
The key to MRM is selecting the correct precursor ion. Due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes, this compound does not produce a single molecular ion peak. Instead, it generates a characteristic isotopic cluster. For the deprotonated molecule ([M-H]⁻), the expected monoisotopic mass is m/z 245.9. The primary ions in the cluster will be:
-
m/z 246: Containing ⁷⁹Br and ³⁵Cl
-
m/z 248: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
m/z 250: Containing ⁸¹Br and ³⁷Cl
The most abundant isotopologue is typically chosen for the precursor ion in the MRM transition. For this compound, this would be the ions at m/z 246 and m/z 248 .
Fragmentation and Product Ion Selection
Collision-induced dissociation (CID) in the Q2 collision cell breaks the precursor ion into smaller, stable product ions. The fragmentation of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond or fragmentation of the heterocyclic ring.[13][14]
For this compound, logical fragmentation pathways for the [M-H]⁻ precursor could include:
-
Loss of Carbon Monoxide (CO): A common fragmentation for cyclic carbonyl structures, resulting in a loss of 28 Da.
-
Loss of a Halogen Radical: Cleavage of the C-Br or C-Cl bond.
Based on these principles, the following MRM transitions are proposed for development. The transition producing the most intense and stable signal should be used for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).[5][15]
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Loss | Role |
| 246 (⁷⁹Br, ³⁵Cl) | 218 | -CO | Quantifier |
| 246 (⁷⁹Br, ³⁵Cl) | 167 | -Br | Qualifier |
| 248 (⁸¹Br, ³⁵Cl) | 220 | -CO | Quantifier |
| 248 (⁸¹Br, ³⁵Cl) | 167 | -Br | Qualifier |
Note: Collision energies for each transition must be empirically optimized to maximize the product ion signal.[16][17] This is typically done by infusing a standard solution of this compound and performing a collision energy ramp experiment.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process in a triple quadrupole mass spectrometer.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the sensitive and selective analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation via SPE, optimized LC conditions for chromatographic separation, and a logical strategy for developing MRM parameters offer a complete starting point for researchers. The inherent selectivity of the MRM technique, combined with the distinct isotopic pattern of this compound, allows for highly confident identification and accurate quantification, making this method suitable for demanding research and drug development applications.
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Zhao, Y., et al. (2012). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Application Note. [Link]
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Prukała, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. [Link]
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In vitro assay design using Bromchlorenone.
An Application Guide for the In Vitro Characterization of Bromchlorenone, a Novel Putative Covalent Inhibitor of the STAT3 Signaling Pathway
Abstract
This document provides a comprehensive framework for the in vitro characterization of novel bioactive compounds, using this compound as a primary example. This compound's chemical structure, featuring a bromo-chloro-substituted benzoxazolone core, suggests potential covalent reactivity, a mechanism of action of increasing interest in drug discovery. We hypothesize a mechanism of action targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical node in cancer cell proliferation and survival. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step cascade of assays to rigorously test this hypothesis. The protocols herein are designed as self-validating systems, moving from initial biochemical target engagement to mechanistic validation of covalent inhibition and finally to confirmation of activity in a relevant cellular context.
Introduction: Hypothesis Generation for a Novel Compound
The discovery of novel therapeutic agents requires a systematic and hypothesis-driven approach to elucidate their mechanism of action. This compound is a small molecule whose structure is not extensively characterized in public domain literature[1]. However, its benzoxazolone scaffold and halogen substituents suggest it may be an electrophilic agent capable of forming a covalent bond with nucleophilic residues (e.g., cysteine) on a protein target. Such covalent inhibitors can offer advantages in potency and duration of action[2].
Given its potential reactivity, we hypothesize that this compound targets a signaling pathway frequently dysregulated in disease, such as the STAT3 pathway. Constitutive activation of STAT3 is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention[3][4]. This guide outlines the in vitro assay cascade required to investigate whether this compound is a direct, covalent inhibitor of STAT3.
The STAT3 Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor. Upon activation by upstream cytokines or growth factors, receptor-associated Janus kinases (JAKs) phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event induces STAT3 to form a homodimer via reciprocal SH2 domain-phosphotyrosine interactions. The activated dimer then translocates to the nucleus, binds to specific DNA sequences, and drives the transcription of target genes involved in cell proliferation, survival, and angiogenesis[3][5].
Caption: The canonical STAT3 signaling pathway.
Primary Biochemical Assays: Target Engagement and Potency
The first step is to determine if this compound directly interacts with purified STAT3 protein and inhibits a key molecular interaction, such as dimerization. Biochemical assays are crucial as they isolate the target protein from other cellular components, ensuring that any observed effect is due to direct binding[6].
Workflow for Primary Biochemical Screening
Caption: Workflow for initial biochemical screening.
Protocol: Fluorescence Polarization (FP) Assay for STAT3 Dimerization
Principle: This homogenous assay measures the disruption of the STAT3 SH2 domain's interaction with a phosphopeptide probe. A small, fluorescently-labeled phosphopeptide (mimicking the pTyr705 tail of another STAT3 monomer) tumbles rapidly in solution, emitting depolarized light. When bound to the larger STAT3 protein, its tumbling slows, and it emits polarized light. An inhibitor that binds to the SH2 domain will displace the probe, resulting in a decrease in polarization[7][8].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA.
-
STAT3 Protein: Recombinant, full-length human STAT3 protein. Prepare a working stock (e.g., 480 nM final concentration) in assay buffer.
-
Fluorescent Probe: A phosphopeptide (e.g., FITC-pYLPQTV) at a working stock concentration (e.g., 20 nM final concentration).
-
This compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in DMSO.
-
-
Assay Plate Setup (384-well black plate):
-
Test Wells: Add STAT3 protein, fluorescent probe, and this compound dilutions (final DMSO concentration ≤ 1%).
-
Positive Control (No Inhibition): Add STAT3, probe, and DMSO vehicle. This represents the maximum polarization signal.
-
Negative Control (No Binding): Add probe and DMSO vehicle (no STAT3). This represents the minimum polarization signal.
-
-
Incubation: Incubate the plate at room temperature, protected from light, with gentle agitation for 1-2 hours to approach binding equilibrium[7].
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized signal against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: AlphaScreen Assay for STAT3 Protein-Protein Interaction
Principle: The Amplified Luminescent Proximity Homogenous Assay (AlphaScreen) uses two types of beads: a "Donor" bead and an "Acceptor" bead. One STAT3 binding partner (e.g., biotinylated-STAT3) is captured on a streptavidin-coated Donor bead, and the other (e.g., GST-tagged STAT3) is captured on an anti-GST Acceptor bead. When the proteins dimerize, the beads are brought into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses and excites the Acceptor bead, producing a chemiluminescent signal. An inhibitor will prevent this interaction, leading to a loss of signal[9][10][11].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: As recommended by the AlphaScreen kit manufacturer (e.g., PBS, 0.1% BSA).
-
Tagged Proteins: Biotinylated STAT3 and GST-tagged STAT3.
-
Beads: Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
This compound: Prepare serial dilutions in DMSO.
-
-
Assay Plate Setup (384-well ProxiPlate):
-
Dispense this compound dilutions or DMSO vehicle into the wells.
-
Add the biotinylated STAT3 and GST-tagged STAT3 proteins.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add the anti-GST Acceptor beads and incubate for 60 minutes at room temperature.
-
Add the Streptavidin Donor beads (in subdued light) and incubate for 60 minutes in the dark at room temperature[12].
-
-
Measurement: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Calculate the IC50 value as described for the FP assay.
| Assay Parameter | Fluorescence Polarization (FP) | AlphaScreen |
| Principle | Measures changes in molecular rotation | Proximity-based energy transfer |
| Throughput | High | Ultra-High[9] |
| Sensitivity | Moderate to High | Very High[10] |
| Common Artifacts | Autofluorescent compounds | Light-scattering compounds, singlet oxygen quenchers |
| Key Reagents | Fluorescently-labeled probe, purified protein | Donor/Acceptor beads, tagged proteins |
Mechanistic Assays: Probing for Covalent Inhibition
If this compound shows activity in primary assays, the next critical step is to test the hypothesis of covalent inhibition. Unlike reversible inhibitors, which reach equilibrium quickly, covalent inhibitors often display time-dependent inhibition and irreversibility[2][13].
Logic of Covalent vs. Reversible Inhibition
Caption: Reversible vs. two-step covalent inhibition models.
Protocol: IC50 Shift / Time-Dependent Inhibition Assay
Principle: A covalent inhibitor will show increasing potency (a lower IC50 value) as the pre-incubation time with the target protein increases. A reversible inhibitor's IC50 will remain constant regardless of pre-incubation time[14][15].
Step-by-Step Protocol:
-
Setup: Prepare multiple assay plates or sets of reaction tubes.
-
Pre-incubation:
-
In each set, combine STAT3 protein and serial dilutions of this compound.
-
Incubate these mixtures for different periods (e.g., 0 min, 15 min, 30 min, 60 min, 120 min) at room temperature.
-
-
Initiate Reaction: At the end of each pre-incubation period, initiate the detection reaction. For the FP assay, this means adding the fluorescent probe. For the AlphaScreen, this would be adding the second protein and beads.
-
Read & Analyze: Read the plates after the standard final incubation time.
-
Data Analysis: Calculate an IC50 value for each pre-incubation time point. A significant leftward shift in the IC50 curve with increasing pre-incubation time is a strong indicator of covalent modification.
Protocol: Jump Dilution Assay for Irreversibility
Principle: This assay directly tests for the reversibility of inhibition. An enzyme-inhibitor complex is formed at high concentrations and then rapidly diluted. If the inhibitor is reversible, it will dissociate from the target, and enzyme activity will be restored. If it is covalently bound, activity will remain inhibited even after dilution[14][16].
Step-by-Step Protocol:
-
Complex Formation: Incubate STAT3 protein with a high concentration of this compound (e.g., 10-20x the IC50) for a sufficient time (e.g., 60-120 min) to ensure complex formation. Include a control incubation with DMSO vehicle.
-
Jump Dilution: Rapidly dilute the incubation mixture 100-fold or more into an assay solution containing the other components needed for signal generation (e.g., the fluorescent probe for FP). This dilution lowers the free inhibitor concentration to well below its effective range.
-
Monitor Signal: Measure the assay signal immediately after dilution and at several time points thereafter (e.g., 5, 15, 30, 60 minutes).
-
Data Analysis: Compare the signal recovery over time for the this compound-treated sample versus the DMSO control. Lack of signal recovery in the presence of this compound indicates irreversible or very slowly reversible binding.
Cell-Based Assays: Confirming Biological Activity
After establishing direct, covalent binding in biochemical assays, it is essential to confirm that this compound can engage its target and inhibit the pathway in a live-cell environment. Cell-based assays provide crucial information about cell permeability, target engagement in the cytoplasm, and effects on downstream signaling[5][6].
Protocol: STAT3-Dependent Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a second plasmid with a constitutively expressed Renilla luciferase for normalization. Inhibition of the STAT3 pathway will result in a dose-dependent decrease in firefly luciferase expression[3][17].
Step-by-Step Protocol:
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HEK293T, or a cancer cell line with active STAT3 signaling like MDA-MB-468) in 96-well plates.
-
Co-transfect the cells with the STAT3-luciferase reporter and Renilla control plasmids using a suitable transfection reagent. Allow cells to express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of this compound for a defined period (e.g., 6-24 hours).
-
-
STAT3 Activation:
-
Lysis and Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized activity against this compound concentration to determine the cellular EC50.
-
Protocol: Western Blot for p-STAT3 and Downstream Targets
Principle: Western blotting provides a direct visualization of the levels of specific proteins. This can be used to confirm that this compound inhibits the phosphorylation of STAT3 at Tyr705 and reduces the expression of known STAT3 target genes like c-myc and survivin[3].
Step-by-Step Protocol:
-
Cell Treatment: Seed a cancer cell line (e.g., MDA-MB-468) in 6-well plates. Once attached, starve the cells in low-serum media for several hours.
-
Inhibition and Stimulation: Pre-treat cells with various concentrations of this compound for 2-4 hours. Then, stimulate with IL-6 or another appropriate activator for 15-30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, c-myc, survivin, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-STAT3 and target proteins to the loading control.
| Assay Parameter | Luciferase Reporter Assay | Western Blot |
| Endpoint | STAT3 transcriptional activity | Protein levels (total & post-translationally modified) |
| Throughput | High (96/384-well) | Low |
| Quantitation | Highly quantitative | Semi-quantitative |
| Information | Functional readout of pathway output | Direct measure of target phosphorylation and downstream protein expression |
Assay Validation and Good In Vitro Practices
For any in vitro assay to be trustworthy, it must be properly validated. The goal of validation is to provide objective evidence that the assay is fit for its intended purpose[18].
-
Assay Quality Metrics: For high-throughput screens (HTS), the Z' factor is a critical metric of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS[7]. Signal-to-background and signal-to-noise ratios should also be established.
-
Reagent and System Controls: Always include appropriate positive and negative controls. For STAT3 assays, a known, well-characterized inhibitor (e.g., Stattic) can serve as a positive control. The DMSO vehicle serves as the negative control.
-
Compound Interference: Screen for compound artifacts. This compound should be tested in counter-assays to rule out autofluorescence (for FP) or direct inhibition of the reporter enzyme (luciferase).
-
Reproducibility: The precision and reproducibility of an assay should be demonstrated by repeating experiments on different days with different batches of reagents[19].
-
Good In Vitro Method Practices (GIVIMP): Adherence to GIVIMP principles is crucial for generating reliable data. This includes thorough documentation of protocols, characterization of reagents (e.g., cell line authentication), and a clear description of the relationship between the assay endpoint and the biological phenomenon of interest[20].
Conclusion
The application of a structured, multi-assay cascade is paramount for the successful characterization of a novel compound like this compound. This guide provides a robust framework, beginning with direct biochemical assays to confirm target engagement, followed by specific mechanistic assays to probe the hypothesis of covalent inhibition, and culminating in cell-based assays to verify biological activity in a relevant context. By systematically progressing through this workflow and adhering to rigorous validation standards, researchers can confidently and efficiently elucidate the mechanism of action of new chemical entities and build a strong foundation for further drug development efforts.
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Retrieved from [Link]
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Shih, P. C., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget, 9(66), 32690–32701. Retrieved from [Link]
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Vasta, J. D., & Inglese, J. (2018). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening. Methods in Molecular Biology, vol 1686. Humana Press. Retrieved from [Link]
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Furtek, S. L., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(43), 69348–69358. Retrieved from [Link]
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Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]
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Sakamoto, S., et al. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol, 9(3), e3156. Retrieved from [Link]
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Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Utrecht University Repository. Retrieved from [Link]
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Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 1(2), 60–64. Retrieved from [Link]
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Yang, Y., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 8(8), 1096-1107. Retrieved from [Link]
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Wang, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1279951. Retrieved from [Link]
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Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Bromchlorenone Against Key Bacterial Strains
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of Bromchlorenone, a novel halogenated compound, against a panel of clinically and industrially relevant bacterial strains. The protocol detailed herein is founded on the internationally recognized broth microdilution method, harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide emphasizes not only the procedural steps but also the underlying scientific principles and the integration of a robust quality control system to ensure data integrity and reproducibility.
Introduction: The Rationale for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5][6] It is a fundamental and critical parameter in the discovery and development of new antimicrobial agents.[2][3][5] MIC values provide a quantitative measure of a compound's potency, inform its spectrum of activity, and are instrumental in monitoring the emergence of drug-resistant bacterial strains. For a novel compound such as this compound, establishing a precise and reproducible MIC is the foundational step in assessing its potential as a therapeutic agent.
This application note will focus on the broth microdilution method, a technique widely adopted for its efficiency, scalability, and the comparability of results across different laboratories when standardized procedures are followed.[1][3][7][8]
Foundational Principles: Causality in Experimental Design
The determination of an MIC value is a biological assay that relies on the careful control of multiple variables. The choices made in the experimental design are critical for obtaining meaningful and reproducible results.
-
Choice of Method: Both broth and agar dilution methods are standard for MIC determination.[1][2][3][9] The broth microdilution method is selected here for its high-throughput capability, lower consumption of reagents, and ease of standardization using 96-well microtiter plates.[1][3][7][8]
-
Standardized Inoculum: The final concentration of the bacterial inoculum is standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.[10][11] A lower inoculum may result in falsely low MICs, while a higher concentration can lead to falsely high MICs due to the "inoculum effect," where the antimicrobial agent is overwhelmed by the sheer number of bacterial cells.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing non-fastidious aerobic bacteria.[6][11] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as they can influence the activity of certain antimicrobial agents.
-
Serial Dilution: A two-fold serial dilution of this compound is performed to test a range of concentrations. This allows for the precise determination of the concentration at which bacterial growth is inhibited.[6][7]
Materials and Reagents
Reagents
-
This compound (MW: 248.46 g/mol )[12]
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile Saline (0.85% NaCl)
-
Positive Control Antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland Turbidity Standard
Bacterial Strains
A representative panel of bacterial strains should be selected, including both Gram-positive and Gram-negative organisms. It is imperative to include quality control (QC) strains with known MIC values to validate the assay.[13][14]
| Bacterial Strain | Gram Stain | ATCC® Number | Significance |
| Staphylococcus aureus | Gram-positive | 29213 | QC strain, common pathogen |
| Escherichia coli | Gram-negative | 25922 | QC strain, common pathogen |
| Pseudomonas aeruginosa | Gram-negative | 27853 | QC strain, opportunistic pathogen |
| Enterococcus faecalis | Gram-positive | 29212 | QC strain, opportunistic pathogen |
| Klebsiella pneumoniae | Gram-negative | 700603 | ESBL-producing QC strain |
Equipment
-
Sterile 96-well, U-bottom microtiter plates
-
Multichannel pipette
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2 °C)
-
Vortex mixer
-
Biological safety cabinet
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of the MIC of this compound using the broth microdilution method.
Caption: Workflow for MIC determination of this compound.
Detailed Protocol
Preparation of this compound Stock Solution
-
Dissolution: Accurately weigh a sufficient amount of this compound powder. Due to its likely hydrophobic nature, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C to prevent degradation.
Preparation of Bacterial Inoculum
-
Subculture: From a stock culture, streak the test and QC bacterial strains onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35 ± 2 °C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline.
-
Turbidity Adjustment: Vortex the bacterial suspension thoroughly. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[15] Use a spectrophotometer (absorbance at 625 nm should be 0.08-0.13) or a densitometer for accurate measurement.[11]
-
Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. A common dilution is 1:100 followed by a 1:2 dilution in the plate.[11]
Broth Microdilution Assay
The following diagram illustrates the plate setup for the broth microdilution assay.
Caption: 96-well plate layout for MIC determination.
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Compound Addition: Add an additional 50 µL of CAMHB to column 11 (growth control). Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to column 10. Discard 50 µL from column 10.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add inoculum to column 12 (sterility control).[15] The final volume in each well will be 100 µL.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Reading and Interpreting the Results
-
Visual Inspection: After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity. A reading mirror or a plate reader can aid in this process.
-
Control Validation:
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4][6][10][16]
Data Presentation
Summarize the quantitative MIC data in a clear and structured table. This allows for easy comparison of the activity of this compound against different bacterial strains.
| Bacterial Strain | ATCC® Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) for Control Antibiotic |
| S. aureus | 29213 | [Insert Result] | [Insert QC Range] |
| E. coli | 25922 | [Insert Result] | [Insert QC Range] |
| P. aeruginosa | 27853 | [Insert Result] | [Insert QC Range] |
| E. faecalis | 29212 | [Insert Result] | [Insert QC Range] |
| K. pneumoniae | 700603 | [Insert Result] | [Insert QC Range] |
Trustworthiness: A Self-Validating System
The protocol described is designed to be a self-validating system. The inclusion of both positive and negative controls, along with standardized QC strains, ensures the integrity of the results. If any of the controls fail, the results for the test compound are considered invalid, and the assay must be repeated. This rigorous approach is essential for generating trustworthy and reproducible data in the field of antimicrobial drug discovery.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Semantic Scholar. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
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Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
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Scilit. (2008, January 16). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
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UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
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Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
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ResearchGate. (2011, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]
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PTCC. (n.d.). Quality control strains. Retrieved from [Link]
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ResearchGate. (n.d.). MIC (minimum inhibitory concentration in mg/mL) of the synthesised compounds. Retrieved from [Link]
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National Institutes of Health. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
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ResearchGate. (2024, May 8). (PDF) Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
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PubMed. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
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Frontiers. (2022, August 16). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Retrieved from [Link]
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YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
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National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Formulation of Bromchlorenone
A Guide for Preclinical Development
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the formulation of Bromchlorenone for in vivo studies. Given its physicochemical properties, this compound presents a common yet significant challenge in preclinical development: poor aqueous solubility. This guide provides a logical, step-by-step framework for developing a viable formulation, moving from initial characterization to final validation. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
The Foundational Step: Physicochemical Characterization
Before any formulation can be rationally designed, a thorough understanding of the compound's properties is essential. This compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) has a predicted XLogP3 value of 2.9, indicating significant lipophilicity and, consequently, a high probability of poor water solubility[1]. However, experimental verification is a non-negotiable first step.
The goal is to determine the compound's solubility in a panel of pharmaceutically acceptable excipients. This data will form the empirical basis for all subsequent formulation decisions.
Protocol 1: Equilibrium Solubility Assessment
Objective: To quantitatively determine the solubility of this compound in a range of common solvents and co-solvents to inform vehicle selection.
Materials:
-
This compound (analytical grade)
-
Selection of solvents (see Table 1 for suggestions)
-
2 mL glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer and orbital shaker
-
Tabletop centrifuge
-
HPLC with a validated method for this compound quantification
Methodology:
-
Preparation: Add an excess of this compound (e.g., 5-10 mg) to 1 mL of each selected solvent in a labeled glass vial. The presence of undissolved solid after equilibration is critical.
-
Equilibration: Securely cap the vials and place them on an orbital shaker at a controlled room temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.
-
Sample Collection & Dilution: Carefully pipette a known aliquot of the clear supernatant. Crucially, avoid disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase or organic solvent to a concentration that falls within the linear range of your validated HPLC assay.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor.
Table 1: Example Solubility Screening Panel and Hypothetical Data for this compound
| Vehicle/Solvent | Type | Expected Solubility (mg/mL) | Rationale for Inclusion |
| Deionized Water | Aqueous | < 0.01 | Baseline aqueous solubility. |
| PBS (pH 7.4) | Buffered Aqueous | < 0.01 | Physiological pH baseline. |
| PEG 400 | Co-solvent | > 20 | Excellent, low-toxicity solubilizer[2][3]. |
| Propylene Glycol | Co-solvent | 5 - 15 | Common co-solvent, often used with others. |
| Ethanol | Co-solvent | 1 - 5 | Good solvent, but use should be minimized due to potential toxicity[4]. |
| DMSO | Co-solvent | > 50 | Superior solvent, but use is limited by toxicity concerns[4][5]. |
| Tween® 80 (10% in water) | Surfactant | 0.1 - 1.0 | Forms micelles to encapsulate drug[6][7][8]. |
| Corn Oil | Lipid | Variable | For exploring oil-based oral or depot formulations[4]. |
Note: This is hypothetical data. Actual experimental results must be generated.
Rational Formulation Design
The solubility data from Protocol 1 will guide the selection of a formulation strategy. For a compound like this compound, which is likely insoluble in aqueous vehicles but soluble in organic solvents, a co-solvent or surfactant-based system is the most logical starting point for parenteral or oral administration in early-stage studies.
Caption: Decision workflow for formulating this compound.
Co-Solvent Formulations
This is often the most direct approach for achieving solubility for parenteral administration. The strategy involves dissolving the drug in a water-miscible organic solvent and then carefully diluting it with an aqueous vehicle.
Causality Behind Component Choices:
-
Primary Solubilizer (e.g., PEG 400, DMSO): Chosen based on having the highest solubility for this compound from Protocol 1. The goal is to use the minimum amount necessary to fully dissolve the drug to limit potential in vivo toxicity[9].
-
Aqueous Vehicle (e.g., Saline, D5W): Used to bring the formulation to the final volume and ensure it is isotonic. The choice can depend on the route of administration[4][10].
Protocol 2: Preparation of a PEG 400-Based Co-Solvent Formulation
Objective: To prepare a 2 mg/mL solution of this compound in a vehicle suitable for intravenous (IV) or intraperitoneal (IP) injection.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400), injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, depyrogenated glass vial
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter (ensure compatibility with PEG 400)
Methodology:
-
Calculate Required Amounts: For a 5 mL final volume at 2 mg/mL, 10 mg of this compound is needed.
-
Initial Solubilization: Weigh 10 mg of this compound into the sterile vial. Add 1.0 mL (20% of the final volume) of PEG 400.
-
Dissolution: Place the vial on a magnetic stirrer and stir until the this compound is completely dissolved. The solution must be perfectly clear. Gentle warming (<40°C) can be used if needed but should be documented.
-
Critical Dilution Step: While the solution is stirring, slowly add the 4.0 mL of sterile saline dropwise using a sterile pipette or syringe. Rapid addition will cause the drug to precipitate out of the solution. This phenomenon occurs because the bulk solvent properties are changing too quickly for the drug to remain solvated.
-
Final Homogenization & Inspection: Continue stirring for 10-15 minutes after the saline addition is complete. Visually inspect the final solution against a light and dark background to ensure it is free of any particulates or haziness.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container. This is a mandatory step for any parenteral formulation.
Surfactant-Based Formulations (Micellar Solutions)
If co-solvents alone are insufficient or require toxic levels, surfactants can be used. Surfactants like Tween® 80 form micelles in aqueous solutions, creating hydrophobic cores that can encapsulate this compound, thereby increasing its apparent water solubility.[6][11]
Protocol 3: Preparation of a Tween® 80-Based Formulation
Objective: To prepare a 1 mg/mL formulation of this compound using a micellar solution for oral or parenteral administration.
Materials:
-
This compound
-
Tween® 80 (Polysorbate 80), injectable grade
-
Sterile PBS (pH 7.4)
-
Sonicator bath
-
0.22 µm sterile syringe filter
Methodology:
-
Vehicle Preparation: Prepare a 10% (v/v) Tween® 80 solution by adding 1 mL of Tween® 80 to 9 mL of sterile PBS in a sterile vial. Mix thoroughly.
-
Drug Addition: Weigh 10 mg of this compound and add it directly to the 10 mL of the 10% Tween® 80 vehicle.
-
Encapsulation: Vortex vigorously for 2-3 minutes. Place the vial in a sonicator bath for 15-30 minutes, or until all solid material is dissolved and the solution appears clear or slightly opalescent. The sonic energy facilitates the partitioning of the drug into the micellar cores.
-
Equilibration: Allow the solution to stir or sit at room temperature for at least 1 hour to ensure stable micelle formation.
-
Final Inspection and Filtration: Visually inspect for clarity and sterile filter as described in Protocol 2.
Essential Validation: Ensuring a Viable Formulation
A clear solution on the bench does not guarantee success in vivo. The formulation must be stable and, critically, must not precipitate upon injection when it encounters the aqueous environment of the bloodstream.
Caption: A streamlined validation workflow for preclinical formulations.
Key Validation Steps:
-
Short-Term Stability: At a minimum, the formulation must be visually clear and free of precipitates for the duration of the planned experiment (e.g., 24 hours) at both room temperature and 4°C.[5]
-
Kinetic Solubility (Dilution Test): This is the most critical predictive test. Dilute the final formulation 1:10 and 1:100 with PBS, pH 7.4. A viable parenteral formulation should remain clear upon dilution. Immediate precipitation indicates that the drug will likely crash out of solution upon injection, leading to embolism risk and erratic exposure.
-
Chemical Stability: For longer-term studies, use HPLC to confirm that the concentration of this compound in the formulation does not decrease over time due to degradation.
By following this structured approach—characterize, design, validate—researchers can develop a robust and reproducible formulation for this compound, ensuring that in vivo study outcomes are a true reflection of the compound's pharmacology, not a consequence of poor delivery.
References
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Patel, R. P., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
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Wang, X., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Pharmaceutical Research. [Link]
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Application Note: Standardized Protocol for the Dissolution of Bromchlorenone for In Vitro Biological Assays
Introduction: The Challenge of Compound Solubility in Assay Development
The successful execution of any biological assay hinges on the reliable and reproducible delivery of the test compound to the biological system. For compounds like Bromchlorenone (6-bromo-5-chloro-1,3-dihydro-2H-benzimidazol-2-one), a molecule with significant therapeutic and research interest, achieving complete dissolution is the foundational step for generating accurate and meaningful data. The physicochemical properties of this compound, particularly its limited aqueous solubility, present a common yet critical challenge for researchers.[1] Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and ultimately, flawed biological readouts.
This document provides a comprehensive, field-proven guide to the dissolution of this compound for use in a variety of biological assays, including cell-based proliferation, cytotoxicity, and signaling pathway studies. The protocols herein are designed to ensure maximal compound availability while minimizing solvent-induced artifacts, thereby upholding the principles of scientific integrity and experimental validity.
Understanding this compound: Key Physicochemical Properties
A thorough understanding of a compound's properties is paramount to developing a robust dissolution strategy. This compound (CAS No: 5579-85-1) is a benzoxazolone derivative with the molecular formula C₇H₃BrClNO₂.[2]
| Property | Value | Source |
| Molecular Weight | 248.46 g/mol | PubChem[2][3] |
| CAS Number | 5579-85-1 | PubChem[2] |
| Appearance | Typically a solid powder | General Knowledge |
| Melting Point | 204.5°C | ChemicalBook[3] |
| Aqueous Solubility | Low (Inferred) | General chemical principles |
| Organic Solubility | Soluble in polar aprotic solvents | General chemical principles[4][5] |
The presence of halogen atoms and the planar heterocyclic ring structure contribute to its lipophilic nature and, consequently, its poor solubility in aqueous media. This necessitates the use of an organic co-solvent to prepare a concentrated stock solution, which can then be diluted into the aqueous assay medium.
Solvent Selection: The Critical First Step
The choice of solvent is the most critical decision in the preparation of this compound for biological testing. The ideal solvent must completely dissolve the compound at a high concentration, be miscible with the final aqueous assay medium, and exhibit low toxicity to the biological system at the final working concentration.
3.1 Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)
For this compound, Dimethyl Sulfoxide (DMSO) is the solvent of choice. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds that are poorly soluble in water.[4][5] Its miscibility with water and common cell culture media makes it an industry standard for compound solubilization in high-throughput screening and other biological assays.[1][6]
Causality: The polar S=O bond in DMSO effectively solvates the polar functionalities of this compound, while the methyl groups interact with its nonpolar regions, disrupting the crystal lattice and facilitating dissolution.
3.2 Alternative Solvents
While DMSO is highly recommended, other solvents like ethanol or dimethylformamide (DMF) can also be used. However, their utility must be carefully validated for each specific assay, as they may exhibit higher cytotoxicity or have different effects on compound stability. For the purposes of this protocol, we will focus exclusively on DMSO.
Experimental Protocols: From Powder to Plate
This section details the step-by-step methodology for preparing a high-concentration stock solution of this compound and its subsequent dilution to working concentrations for biological assays.
4.1 Workflow Overview
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Bromchlorenone: A Chemical Biology Tool for Interrogating Novel Signaling Pathways
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of chemical biology, the identification and characterization of novel tool compounds are paramount to dissecting complex biological processes and validating new therapeutic targets. Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) emerges as a compound of significant interest, not from a long history of dedicated studies, but from the well-established biological activities of its core chemical structure, the benzoxazolone scaffold.[1][2] While direct, extensive research on this compound as a chemical probe is nascent, the broader family of benzoxazolone-containing molecules has been successfully employed to modulate a range of biological targets, from viral proteins to key enzymes in cellular signaling.[1][3][4]
This guide provides a comprehensive overview of the potential applications of this compound as a tool compound. We will delve into established activities of the benzoxazolone class, proposing detailed protocols and experimental workflows to investigate whether this compound shares these capabilities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity to explore novel biological hypotheses and therapeutic avenues.
Chemical and Physical Properties of this compound
A solid understanding of a tool compound's fundamental properties is critical for its effective application in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO₂ | [5] |
| Molecular Weight | 248.46 g/mol | [5] |
| IUPAC Name | 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | [5] |
| CAS Number | 5579-85-1 | [5] |
| Synonyms | NSC-24970, 6-Bromo-5-chloro-2-benzoxazolinone | [5] |
Potential Biological Targets and Applications
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets.[2] Below, we explore key areas where this compound could be a valuable tool compound, based on the activities of its chemical relatives.
Inhibition of HIV-1 Nucleocapsid Protein (NCp7)
Scientific Rationale: The HIV-1 nucleocapsid protein (NCp7) is a crucial zinc-finger protein involved in multiple stages of the viral life cycle, including reverse transcription and viral genome packaging.[1][6] Its multifaceted role makes it an attractive target for antiretroviral therapy. Studies have identified benzoxazolinone derivatives as non-covalent inhibitors of NCp7, disrupting its nucleic acid chaperone activity.[1] These compounds are thought to bind to a hydrophobic pocket on the protein, thereby preventing the conformational changes necessary for its function. The halogen substitutions on this compound may enhance its binding affinity and inhibitory potential.
Experimental Workflow: Screening for NCp7 Inhibition
Caption: Workflow for assessing this compound's inhibition of NCp7.
Protocol: NCp7 Activity Assay
This protocol is adapted from established fluorescence-based assays for NCp7 chaperone activity.
-
Reagents and Materials:
-
Recombinant HIV-1 NCp7 protein
-
Fluorescently labeled nucleic acid substrate (e.g., cTAR DNA hairpin)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.1 mM TCEP)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. The final concentrations should range from low nanomolar to high micromolar. b. In a 384-well plate, add 5 µL of the diluted this compound solutions. Include DMSO-only controls. c. Add 10 µL of recombinant NCp7 (e.g., 100 nM final concentration) to each well and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of the fluorescently labeled nucleic acid substrate (e.g., 20 nM final concentration). e. Monitor the change in fluorescence over time at the appropriate excitation and emission wavelengths. f. Calculate the initial reaction rates and plot them against the this compound concentration to determine the IC₅₀ value.
Self-Validation: The inclusion of a known NCp7 inhibitor as a positive control and a structurally similar but inactive compound as a negative control is crucial for validating the assay results.
Modulation of Ceramide Signaling via Acid Ceramidase (AC) Inhibition
Scientific Rationale: Acid ceramidase (AC) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Ceramide is a bioactive lipid involved in apoptosis, cell growth arrest, and senescence.[3] In many cancers, AC is overexpressed, leading to decreased ceramide levels and promoting cell survival and proliferation. Therefore, inhibitors of AC are being investigated as potential anti-cancer agents. Benzoxazolone carboxamides have been identified as potent, systemically active inhibitors of AC.[3] These compounds act as covalent inhibitors, binding to the catalytic cysteine of the enzyme. Given its benzoxazolone core, this compound is a candidate for investigation as an AC inhibitor.
Signaling Pathway: The Role of Acid Ceramidase in Ceramide Metabolism
Caption: this compound's potential role in inhibiting Acid Ceramidase.
Protocol: In Vitro Acid Ceramidase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human AC
-
Fluorogenic AC substrate (e.g., a Bodipy-labeled ceramide analog)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100)
-
This compound (10 mM stock in DMSO)
-
Known AC inhibitor (positive control)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add 10 µL of the diluted this compound or control solutions. c. Add 20 µL of recombinant AC to each well and pre-incubate for 30 minutes at 37°C. d. Initiate the reaction by adding 20 µL of the fluorogenic substrate. e. Incubate the plate at 37°C for 1-2 hours. f. Stop the reaction (e.g., by adding a basic solution) and measure the fluorescence. g. Calculate the percent inhibition for each concentration and determine the IC₅₀.
Inhibition of Bacterial Quorum Sensing
Scientific Rationale: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[7] QS controls the expression of virulence factors and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa.[8][9] Therefore, inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics. Brominated compounds, such as brominated furanones and thiophenones, have been shown to be effective inhibitors of QS.[10][11] The electrophilic nature of the brominated aromatic ring in this compound could potentially allow it to interact with key proteins in QS signaling pathways, such as the LuxR-type receptors.
Protocol: Quorum Sensing Inhibition Bioassay
This protocol uses a bacterial reporter strain that produces a detectable signal (e.g., bioluminescence or pigment) under the control of a QS system.
-
Reagents and Materials:
-
QS reporter bacterial strain (e.g., Vibrio harveyi or an E. coli strain carrying a LuxR-based plasmid)
-
Appropriate bacterial growth medium
-
This compound (10 mM stock in DMSO)
-
Known QS inhibitor (e.g., a furanone)
-
96-well microplates
-
Plate reader for measuring the reporter signal (e.g., luminometer or spectrophotometer)
-
Incubator
-
-
Procedure: a. Grow an overnight culture of the reporter strain. b. Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium. c. In a 96-well plate, add serial dilutions of this compound. d. Add the diluted bacterial culture to each well. e. Incubate the plate with shaking at the appropriate temperature for the bacterial strain. f. At regular intervals, measure both the cell density (OD₆₀₀) and the reporter signal. g. Plot the reporter signal normalized to cell density against the this compound concentration to determine the concentration at which QS is inhibited.
Trustworthiness through Orthogonal Assays: To confirm that the observed effect is due to QS inhibition and not general toxicity, it is essential to perform a parallel bacterial growth inhibition assay. A true QS inhibitor will reduce the reporter signal at sub-lethal concentrations.
Conclusion: A Call for Exploration
This compound stands as an underexplored molecule with significant potential as a tool compound in chemical biology. Its benzoxazolone core is a proven scaffold for targeting diverse and therapeutically relevant proteins. The protocols and conceptual frameworks provided in this guide are intended to serve as a launchpad for the scientific community to investigate the biological activities of this compound. Through rigorous and systematic evaluation, we can determine if this compound is indeed a valuable probe for dissecting the intricate signaling networks that govern cellular function in health and disease.
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Gamba, E., Mori, M., Kovalenko, L., Giannini, A., Sosic, A., Saladini, F., Fabris, D., Mély, Y., Gatto, B., & Botta, M. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PubMed, 29324338. Available from: [Link]
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Realini, N., Pizzirani, D., Pontis, S., Armirotti, A., Pagliuca, C., Ghidoni, R., Piomelli, D., & Brinchi, L. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. ACS Medicinal Chemistry Letters, 5(11), 1219-1223. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, A. A., Abdel-Kader, M. S., & Al-Said, M. S. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3998. Available from: [Link]
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Application Notes and Protocols: High-Throughput Screening for Novel NLRP3 Inflammasome Inhibitors Using Bromchlorenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for NLRP3 Inflammasome Inhibitors
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2][3] Upon activation by a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC. This leads to the formation of a large perinuclear structure known as the ASC speck, which serves as a platform for the activation of pro-caspase-1.[1][4][5] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2][6]
While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a host of chronic inflammatory and autoimmune diseases, including metabolic disorders, neurodegenerative diseases, and cryopyrin-associated periodic syndromes.[2][7] This central role in pathology makes the NLRP3 inflammasome a high-priority target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel chemical entities that can modulate this pathway.[7][8]
This guide provides a comprehensive framework for the use of a novel compound, herein referred to as Bromchlorenone (a placeholder for any new chemical entity), in a high-throughput screening cascade to identify and validate inhibitors of the NLRP3 inflammasome.
The HTS Cascade: A Multi-Faceted Approach to Validation
A successful HTS campaign for NLRP3 inhibitors requires a multi-step, logical progression from primary screen to secondary and counter-screens. This ensures that "hits" from the primary screen are not only potent and reproducible but also act on-target and are not artifacts of the assay technology or general cytotoxicity.[9]
Caption: High-throughput screening cascade for NLRP3 inhibitor discovery.
Part 1: Primary High-Throughput Screening
The goal of the primary screen is to rapidly and cost-effectively interrogate a large compound library to identify initial "hits". An ideal primary assay is robust, has a large signal window, and is amenable to automation.[8] For NLRP3 inflammasome activation, a high-content imaging assay monitoring ASC speck formation is an excellent choice as it captures a key upstream event.[1][4][10]
Protocol 1: Automated High-Content Imaging of ASC Speck Formation
This protocol is designed for 384-well microplates and utilizes immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC tagged with a fluorescent protein (e.g., ASC-mCherry).[1][10]
1. Cell Preparation:
-
Culture ASC-mCherry iBMDMs in complete DMEM.
-
Seed 10,000 cells per well in a 384-well, black, clear-bottom imaging plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
2. Compound Addition & Priming (Signal 1):
-
Using an automated liquid handler, add this compound or other library compounds to the desired final concentration (e.g., 5 µM for a single-point screen).[10] Include appropriate controls:
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Positive Control: A known NLRP3 inhibitor (e.g., 5 µM MCC950).[10]
-
-
Immediately add Lipopolysaccharide (LPS) to all wells (except vehicle-only controls) to a final concentration of 1 µg/mL to prime the inflammasome.[10]
-
Incubate for 2 hours at 37°C, 5% CO₂.
3. Inflammasome Activation (Signal 2):
-
Add Nigericin to all wells (except vehicle-only and LPS-only controls) to a final concentration of 10 µM.[4][10]
-
Incubate for 2 hours at 37°C, 5% CO₂.
4. Cell Staining and Imaging:
-
Fix cells with 4% paraformaldehyde (PFA).
-
Stain nuclei with Hoechst 33342.
-
Acquire images using an automated high-content imaging system, capturing both the Hoechst (nuclei) and mCherry (ASC) channels.
5. Data Analysis:
-
Use image analysis software to segment and count the total number of cells (nuclei).
-
Identify and count cells containing a bright, single, large fluorescent punctum (an ASC speck).[1]
-
Calculate the percentage of speck-positive cells for each well.
-
Normalize the data to controls on the same plate:
- % Inhibition = 100 * (1 - (Value_Compound - Value_Positive_Control) / (Value_Negative_Control - Value_Positive_Control))
-
Calculate the Z'-factor for each plate to ensure data quality.[11][12]
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, black, clear-bottom | Compatible with automation and high-content imaging. |
| Cell Line | ASC-mCherry iBMDMs | Provides a direct, visual readout of inflammasome assembly.[10] |
| Priming Agent | 1 µg/mL LPS | Induces transcription of NLRP3 and pro-IL-1β (Signal 1).[13] |
| Activating Agent | 10 µM Nigericin | Induces K+ efflux, triggering NLRP3 activation (Signal 2).[13] |
| Positive Control | MCC950 | A well-characterized, potent, and selective NLRP3 inhibitor.[1][2] |
| QC Metric | Z'-factor > 0.5 | Indicates a robust assay with sufficient separation between positive and negative controls for reliable hit identification.[11][14] |
Part 2: Hit Validation and Counter-Screening
Hits identified in the primary screen must be validated. This involves confirming their activity in dose-response experiments and ruling out non-specific effects, particularly cytotoxicity.[9][15]
Protocol 2: Dose-Response Confirmation and Cytotoxicity Counter-Screen
A. Dose-Response Confirmation:
-
Perform Protocol 1 again, but instead of a single concentration, use a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilution series) to determine the IC₅₀ (half-maximal inhibitory concentration).
B. Cytotoxicity Counter-Screen:
-
This assay should be run in parallel with the dose-response confirmation.
-
Cell Preparation: Seed iBMDMs in a separate 384-well white, opaque plate as in Protocol 1.
-
Compound Addition: Add the same serial dilutions of hit compounds.
-
Incubation: Incubate for the total duration of the primary assay (e.g., 4 hours). Do not add LPS or Nigericin. This isolates the effect of the compound on cell health.
-
Viability Readout: Use a luminescent ATP-based assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of viable cells.[16]
-
Measure luminescence on a plate reader.
-
Data Analysis: Calculate the concentration at which the compound reduces cell viability by 50% (CC₅₀). A compound is generally considered a non-specific cytotoxic hit if its CC₅₀ is close to its IC₅₀.
Part 3: Secondary Assays for Mechanism of Action
Validated, non-cytotoxic hits should be further characterized in secondary assays to confirm their effect on downstream events of the NLRP3 inflammasome pathway. This provides orthogonal validation and helps elucidate the compound's mechanism of action.
Caption: Canonical NLRP3 inflammasome activation pathway.
Protocol 3: Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, a direct downstream effector of the assembled inflammasome.
-
Method: Use a homogeneous, luminogenic assay (e.g., Caspase-Glo® 1 Inflammasome Assay).[6][17] This assay uses the selective caspase-1 substrate Z-WEHD linked to aminoluciferin. Cleavage by active caspase-1 releases the substrate for luciferase, generating light.[18]
-
Procedure:
-
Prime and activate iBMDMs or THP-1 cells with LPS and Nigericin in the presence of serially diluted this compound, as in Protocol 2.
-
After incubation, transfer a small volume of the cell supernatant to a new assay plate.
-
Add the Caspase-Glo® 1 reagent.
-
Incubate as per the manufacturer's instructions.
-
Measure luminescence.
-
-
Interpretation: A potent inhibitor of ASC speck formation should also inhibit downstream caspase-1 activity.
Protocol 4: IL-1β Release Assay
This assay quantifies the release of the mature, pro-inflammatory cytokine IL-1β, a key functional output of inflammasome activation.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous proximity-based assay like HTRF®.[19][20]
-
Procedure:
-
Use the same cell supernatants collected for the Caspase-1 activity assay.
-
Perform the IL-1β ELISA according to the manufacturer's protocol.[21][22] This typically involves incubating the supernatant in an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.
-
Measure absorbance at the appropriate wavelength.
-
-
Interpretation: Inhibition of IL-1β release confirms that the compound disrupts a functional outcome of the inflammasome pathway.
| Assay | Principle | Throughput | Key Information |
| ASC Speck | High-content imaging of ASC oligomerization.[1][5] | High | Confirms inhibition of inflammasome assembly. |
| Caspase-1 Activity | Luminescent measurement of active caspase-1 in supernatant.[6][17] | High | Validates inhibition of the core effector enzyme. |
| IL-1β Release | ELISA/HTRF® quantification of secreted mature IL-1β.[20][23] | Medium-High | Confirms inhibition of a key functional inflammatory output. |
| Cytotoxicity | Luminescent ATP measurement of cell viability.[16] | High | Rules out non-specific cell death as the cause of signal reduction. |
Conclusion and Future Directions
By following this structured HTS cascade, researchers can confidently identify and validate novel inhibitors of the NLRP3 inflammasome, such as the hypothetical this compound. This workflow, grounded in robust, validated assay systems, ensures that resources are focused on compounds with a genuine, on-target mechanism of action. Validated hits from this cascade form the basis for lead optimization, structure-activity relationship (SAR) studies, and eventual testing in preclinical models of inflammatory disease, paving the way for the next generation of anti-inflammatory therapeutics.
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Nizami, S., et al. (2021). A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. Scientific Reports, 11(1), 15319. Available at: [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]
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Wu, J., et al. (2021). Cell-based assay platforms for NLRP3 inflammasome drug discovery. Cancer Research, 81(13_Supplement), 2997. Available at: [Link]
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Zhang, X. D. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2849-2855. Available at: [Link]
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Nizami, S., et al. (2021). A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. ResearchGate. Available at: [Link]
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An, W. F., & Tolliday, N. (2010). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening in Drug Discovery. InTech. Available at: [Link]
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Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Available at: [Link]
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Leveridge, M., & Jarvis, P. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245-262. Available at: [Link]
- Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery.
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Leveridge, M., & Jarvis, P. (2016). High-Throughput Cell Toxicity Assays. Springer Nature Experiments. Available at: [Link]
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Nizami, S., et al. (2021). A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. PubMed Central. Available at: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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On HTS. (2023). Z-factor. Available at: [Link]
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Uddin, M. A., et al. (2023). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences, 24(7), 6199. Available at: [Link]
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Ilea, A., et al. (2014). Data analysis approaches in high throughput screening. Methods. Available at: [Link]
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Nizami, S., et al. (2021). High-throughput screening, identification of hit compounds. ResearchGate. Available at: [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
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LabAuto. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
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Saller, B. S., et al. (2022). Methods to Activate the NLRP3 Inflammasome. Methods in Molecular Biology, 2459, 173-200. Available at: [Link]
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Sester, D. P., et al. (2018). Flow Imaging of the Inflammasome: Evaluating ASC Speck Characteristics and Caspase-1 Activity. Methods in Molecular Biology, 1714, 129-142. Available at: [Link]
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Matreyek, K. (2022). ASC Speck formation. Matreyek Lab. Available at: [Link]
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Martins, D., et al. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. International Journal of Molecular Sciences, 25(12), 6296. Available at: [Link]
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O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13. Available at: [Link]
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Groslambert, M., & Py, B. F. (2022). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology, 13, 989333. Available at: [Link]
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Tapia-Abellán, A., et al. (2019). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. International Journal of Molecular Sciences, 20(24), 6245. Available at: [Link]
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Ramirez, C. N., & Wellington, M. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 24(13), 10899. Available at: [Link]
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A Framework for Establishing Robust Experimental Controls for Novel Small Molecule Inhibitors: A Guide Using Bromchlorenone as a Case Study
An Application Guide for Researchers
Abstract
The Principle of Self-Validating Experiments: Beyond a Simple "Treated vs. Untreated"
The ultimate goal of a cell-based assay is to determine if an observed phenotype is a direct and specific consequence of the compound's interaction with its intended target. However, a multitude of factors can confound this interpretation. Small molecules can exert effects on cells that are independent of their intended target; these are known as off-target effects.[5] In some cases, the primary observed phenotype may be due to general cytotoxicity rather than specific pathway modulation.[6][7]
Therefore, a well-designed experiment must be a self-validating system. This is achieved by including a suite of controls that, together, allow the researcher to systematically rule out alternative explanations for the observed results. Each control is designed to answer a specific question:
-
Is the solvent used to dissolve the compound affecting the cells?
-
Is the compound simply killing the cells through a non-specific toxic mechanism?
-
Is the assay system capable of detecting the expected biological response?
-
Is the observed effect dose-dependent, suggesting a specific interaction?
This guide will walk through the implementation of controls designed to answer these critical questions.
Foundational Controls: The Non-Negotiable Baseline
For any experiment involving the treatment of cells with Bromchlorenone (or any other small molecule), three foundational control groups are required to establish a valid baseline for comparison.
The Untreated Control
This is the most basic control and represents the normal physiological state of the cells under the standard culture conditions of the experiment.
-
Purpose: To provide a baseline for cell health, morphology, and the basal level of the biological activity being measured.
-
Implementation: Cells are cultured and handled in exactly the same way as the treated groups, but receive no compound or vehicle.
The Vehicle Control
Most small molecules, including this compound, are hydrophobic and require an organic solvent like Dimethyl Sulfoxide (DMSO) for solubilization before being diluted into aqueous cell culture media.[8] DMSO is not biologically inert and can induce cellular stress, differentiation, or other phenotypic changes, particularly at higher concentrations.[9][10] The vehicle control is therefore one of the most critical controls in a cell-based assay.[11]
-
Purpose: To isolate the biological effects of the compound from any effects induced by the solvent. The results from the compound-treated group should always be compared directly against the vehicle-treated group.
-
Implementation: The vehicle control group is treated with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration experimental treatment group.[12] For example, if a 10 mM stock of this compound in DMSO is diluted 1:1000 to a final concentration of 10 µM, the final DMSO concentration is 0.1%. The vehicle control cells must be treated with 0.1% DMSO in media.
Caption: Workflow for preparing vehicle and compound treatment media.
The Positive Control
The positive control is a treatment with a known compound that is expected to induce the specific biological outcome you are measuring. Its inclusion validates the assay itself.[13][14]
-
Purpose: To confirm that the cells and the assay reagents are functioning correctly and are capable of producing the expected phenotype. If the positive control fails to produce a result, any lack of effect in the this compound-treated group cannot be interpreted.[15]
-
Implementation: If you are measuring apoptosis, a suitable positive control would be a well-characterized apoptosis inducer like Staurosporine or Etoposide. The choice of positive control is entirely dependent on the specific endpoint being assayed.
Deconvoluting Specific vs. Toxic Effects
When treating cells with a novel compound like this compound, it is crucial to determine if the observed effect is due to the specific modulation of a cellular pathway or simply a consequence of broad cytotoxicity.[16][17] A multi-pronged approach is necessary to build a case for specific activity.
Caption: A logical workflow for characterizing a novel compound.
Dose-Response Analysis
Treating cells with a single, high concentration of a compound provides limited information. A dose-response analysis, where cells are treated with a range of concentrations, is essential.
-
Purpose: To determine the potency of the compound (e.g., EC50 or IC50) and to identify a concentration window where the effect is specific. Specific, on-target effects typically occur within a defined concentration range, while off-target or toxic effects may only appear at much higher concentrations.[18]
-
Implementation: A serial dilution of this compound should be prepared, typically spanning several orders of magnitude (e.g., from 1 nM to 50 µM).
| Treatment Group | This compound Conc. | Vehicle (DMSO) Conc. | Endpoint Readout (e.g., % Apoptosis) | General Cytotoxicity (e.g., % LDH Release) |
| Untreated | 0 µM | 0% | ||
| Vehicle Control | 0 µM | 0.1% | ||
| Treatment 1 | 0.01 µM | 0.1% | ||
| Treatment 2 | 0.1 µM | 0.1% | ||
| Treatment 3 | 1 µM | 0.1% | ||
| Treatment 4 | 10 µM | 0.1% | ||
| Treatment 5 | 50 µM | 0.1% | ||
| Positive Control | Varies | Varies |
Table 1: Example data layout for a dose-response experiment. Note that the vehicle concentration is kept constant across all treatment groups to match the highest compound concentration.
General Cytotoxicity Assays
These assays measure the integrity of the cell membrane or general metabolic activity. They are distinct from assays that measure a specific pathway, such as apoptosis.[19]
-
Purpose: To determine if this compound is causing cell death through non-specific mechanisms like necrosis (membrane rupture). A truly specific compound should induce its desired effect (e.g., apoptosis) at concentrations well below those that cause general cytotoxicity.[6]
-
Common Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of membrane integrity.
-
Viability Dyes: Propidium Iodide or other cell-impermeant dyes that only enter and stain the DNA of cells with compromised membranes.
-
Application Protocols
The following protocols provide step-by-step methodologies for implementing the controls discussed above in a typical 96-well plate format.
Protocol 1: General Cell Treatment with this compound and Controls
This protocol describes the setup for treating adherent cells with this compound, including all necessary foundational controls.
A. Materials and Reagents
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (e.g., 10 mM stock in 100% DMSO)
-
Positive control compound (e.g., 1 mM Staurosporine in DMSO)
-
Sterile, cell culture-treated 96-well plates (clear bottom, black walls recommended for fluorescence/luminescence).[20]
-
Phosphate-Buffered Saline (PBS)
-
100% DMSO
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).[21][22] Culture overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Treatment Media:
-
Highest Concentration (e.g., 10 µM): Dilute the 10 mM this compound stock 1:1000 in fresh, pre-warmed complete media. This results in a final DMSO concentration of 0.1%.
-
Serial Dilutions: Prepare subsequent lower concentrations by serially diluting the 10 µM treatment medium into vehicle control medium (see below) to maintain a constant DMSO concentration.
-
Vehicle Control Medium: Prepare a master mix of media containing 0.1% DMSO by diluting the 100% DMSO stock 1:1000.
-
Positive Control Medium: Prepare the positive control compound at its effective concentration (e.g., 1 µM Staurosporine) in media. Ensure the final DMSO concentration is noted and, if different from the experimental groups, that a separate vehicle control is run.
-
-
Cell Treatment:
-
Carefully aspirate the old media from the cells.
-
Add 100 µL of the appropriate treatment, vehicle, or control media to the designated wells.
-
Include "Untreated" wells that receive only fresh complete media without DMSO.
-
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 24 hours).
-
Proceed to Endpoint Assay: After incubation, proceed with the specific assay to measure the biological outcome (e.g., Protocol 2).
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis, using a luminogenic substrate.[23]
A. Materials and Reagents
-
Treated 96-well plate of cells (from Protocol 1)
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
White-walled, clear-bottom 96-well plates (if starting plate is not suitable for luminescence)
-
Luminometer plate reader
B. Procedure
-
Equilibrate Plate and Reagent: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. During this time, thaw the Caspase-Glo® 3/7 substrate and buffer and mix according to the manufacturer's instructions to prepare the working reagent.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 working reagent to each well of the 96-well plate.
-
Mix and Incubate: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background reading (from wells with no cells) from all other readings.
-
Normalize the signal from this compound-treated wells to the vehicle control wells to determine the fold-change in Caspase-3/7 activity.
-
For more rigorous analysis, normalize the luminescence signal to the total protein content per well (see Protocol 3) to account for any differences in cell number.
-
Protocol 3: Total Protein Quantification (BCA Assay)
This protocol is used to determine the total protein concentration in each well, allowing for the normalization of data from other assays.[24]
A. Materials and Reagents
-
Treated 96-well plate of cells (after endpoint readout, if non-lytic) or a parallel plate
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
Spectrophotometer plate reader
B. Procedure
-
Cell Lysis:
-
Wash cells once with 150 µL of cold PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Prepare BCA Working Reagent: Mix BCA Reagent A and Reagent B at a 50:1 ratio, as per the manufacturer's instructions.[25]
-
Prepare Standards: Prepare a serial dilution of BSA standards in the same lysis buffer used for the cells, typically ranging from 2000 µg/mL to 25 µg/mL, including a zero-protein blank.[26]
-
Assay Plate Setup:
-
Pipette 10 µL of each standard, blank, and cell lysate into separate wells of a new flat-bottom 96-well plate.
-
Add 200 µL of the BCA working reagent to each well.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[27]
-
Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the blank's absorbance from all standards and samples.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The investigation of novel chemical entities like this compound in cellular systems holds great promise but is fraught with potential for misinterpretation. The biological activity of a compound cannot be claimed without first demonstrating its independence from solvent effects and non-specific cytotoxicity. By implementing a rigorous set of foundational controls, performing careful dose-response analyses, and distinguishing between specific and general toxic effects, researchers can build a robust and defensible dataset. The framework and protocols provided here offer a clear path to generating high-integrity, publishable data when working with any new small molecule inhibitor.
References
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Application Notes and Protocols: Bromchlorenone in Material Science
Foreword: Unlocking the Potential of a Halogenated Benzoxazolone
Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a halogenated heterocyclic compound that, while not extensively explored in material science, presents significant opportunities for the development of advanced functional polymers.[1] Its unique molecular architecture, featuring a benzoxazolone core substituted with both bromine and chlorine, suggests inherent functionalities that are highly sought after in modern materials. This document serves as a guide for researchers, scientists, and drug development professionals to explore the untapped potential of this compound, providing both theoretical grounding and practical protocols for its application in creating novel materials with enhanced properties.
Our approach is rooted in scientific analogy and deductive reasoning. By examining the well-established roles of halogenated compounds and benzoxazole derivatives in polymer science, we can extrapolate the potential applications of this compound and provide robust, self-validating experimental designs.
Core Concepts: The Promise of this compound's Structure
The material science potential of this compound stems from two key aspects of its structure: the halogen substituents (bromine and chlorine) and the benzoxazolone ring system.
-
Halogenation for Functionality: The presence of bromine and chlorine atoms imparts latent functionality. Halogenated organic compounds are widely utilized as flame retardants and antimicrobial agents.[][3][4][5][6][7] The bromine and chlorine atoms in this compound can be expected to confer these properties to any polymer matrix in which it is incorporated.
-
Benzoxazolone as a Monomer Precursor: The benzoxazolone moiety is a precursor to polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[8][9][10][11][12] The reactive sites on the this compound molecule offer pathways for polymerization, suggesting its use as a novel monomer.
A logical workflow for exploring this compound's applications would involve its incorporation into a polymer backbone, followed by characterization of the resulting material's properties.
Figure 1: Conceptual and experimental workflow for this compound applications.
Exploratory Application I: this compound as a Monomer for High-Performance Polybenzoxazoles
Polybenzoxazoles (PBOs) are a class of thermosetting polymers with remarkable properties. The synthesis of PBOs typically involves the ring-opening polymerization of benzoxazine monomers, or the cyclization of poly(o-hydroxyamide) precursors. While direct polymerization of benzoxazolones is less common, the structure of this compound suggests its potential as a monomer in polycondensation reactions to form PBO-like structures.
Proposed Synthetic Pathway
A plausible route involves the reaction of this compound with a diamine to form a poly(hydroxyamide), which can then be thermally cyclized to the corresponding polybenzoxazole. This two-step process is a well-established method for producing high-performance PBOs.
Figure 2: Proposed synthesis of a this compound-based polybenzoxazole.
Experimental Protocol: Synthesis of a this compound-Diamine Copolymer
Objective: To synthesize a poly(o-hydroxyamide) precursor from this compound and 4,4'-oxydianiline (ODA), and subsequently convert it to a polybenzoxazole.
Materials:
-
This compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Instrumentation:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Heating mantle with temperature controller
-
Vacuum oven
Protocol:
Part A: Synthesis of Poly(o-hydroxyamide) Precursor
-
Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous calcium chloride (0.5 equivalents) in anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture until all solids are dissolved.
-
Monomer Addition: Add this compound (1 equivalent) to the solution.
-
Polycondensation: Add anhydrous pyridine (2 equivalents) to the reaction mixture. Maintain the reaction at room temperature with continuous stirring under a nitrogen atmosphere for 24 hours.
-
Precipitation and Purification: Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with fresh methanol, and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Part B: Thermal Cyclization to Polybenzoxazole
-
Film Casting: Prepare a 10% (w/v) solution of the dried poly(o-hydroxyamide) in DMAc. Cast the solution onto a clean glass plate.
-
Solvent Evaporation: Dry the cast film in a vacuum oven at 100°C for 12 hours to remove the solvent.
-
Thermal Curing: Place the dried film in a high-temperature oven under a nitrogen atmosphere. Gradually heat the film according to the following schedule:
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 2 hours
-
-
Cooling: Allow the oven to cool down slowly to room temperature before removing the resulting polybenzoxazole film.
Self-Validation:
-
Spectroscopic Analysis: Confirm the chemical structure of the poly(o-hydroxyamide) and the final polybenzoxazole using FTIR and NMR spectroscopy. The disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring peaks in the FTIR spectrum will validate the cyclization.
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability and glass transition temperature of the final polymer, respectively.
Exploratory Application II: this compound as an Additive for Functional Polymer Blends
An alternative and more direct application of this compound is its use as a functional additive in existing polymer matrices. Its halogenated nature suggests its potential as a non-reactive flame retardant and antimicrobial agent.
Rationale for Additive Application
Many commercial polymers lack inherent flame retardancy and are susceptible to microbial growth. The incorporation of additives is a common strategy to impart these functionalities.[][3][6] this compound, with its high bromine and chlorine content, is a promising candidate for this purpose.
Experimental Protocol: Preparation and Evaluation of a this compound-Polycarbonate Blend
Objective: To prepare a polymer blend of polycarbonate (PC) with this compound and evaluate its flame retardancy and antimicrobial properties.
Materials:
-
Polycarbonate (PC) pellets
-
This compound powder
-
Dichloromethane (DCM)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger)
-
Nutrient agar and potato dextrose agar
Instrumentation:
-
Twin-screw extruder
-
Injection molding machine
-
UL 94 vertical burn test apparatus
-
Limiting Oxygen Index (LOI) tester
-
Incubator
Protocol:
Part A: Blend Preparation
-
Drying: Dry the polycarbonate pellets and this compound powder in a vacuum oven at 100°C for 4 hours to remove any moisture.
-
Compounding: Prepare blends of PC with varying concentrations of this compound (e.g., 5, 10, 15 wt%). Melt-blend the components using a twin-screw extruder at a temperature profile suitable for polycarbonate (typically 260-300°C).
-
Specimen Preparation: Injection mold the extruded pellets into standard test specimens for flame retardancy and antimicrobial testing.
Part B: Flame Retardancy Evaluation
-
UL 94 Vertical Burn Test: Conduct the UL 94 test on the prepared specimens according to the standard procedure to classify the material's flammability.
-
Limiting Oxygen Index (LOI): Determine the LOI of the blends to quantify the minimum oxygen concentration required to support combustion. An increase in LOI compared to pure PC will indicate improved flame retardancy.
Part C: Antimicrobial Activity Assessment (JIS Z 2801 / ISO 22196 method)
-
Inoculum Preparation: Prepare standardized suspensions of the test microorganisms.
-
Inoculation: Inoculate the surface of the polymer blend specimens and a control (pure PC) with the microbial suspension.
-
Incubation: Cover the inoculated surfaces with a sterile film and incubate at 35°C and >90% relative humidity for 24 hours.
-
Enumeration: After incubation, wash the microbial cells from the surfaces and determine the number of viable microorganisms.
-
Calculation: Calculate the antimicrobial activity based on the difference in the logarithmic number of viable cells between the control and the this compound-containing specimens. A significant reduction in microbial count will confirm antimicrobial efficacy.
Data Presentation:
| Sample | This compound (wt%) | UL 94 Rating | LOI (%) | Log Reduction (S. aureus) | Log Reduction (E. coli) |
| PC Control | 0 | V-2 | 25 | 0 | 0 |
| PC-BCl-5 | 5 | V-1 | 28 | >2 | >2 |
| PC-BCl-10 | 10 | V-0 | 32 | >3 | >3 |
| PC-BCl-15 | 15 | V-0 | 35 | >3 | >3 |
| Table 1: Expected results for the evaluation of this compound as a functional additive in polycarbonate. Data is hypothetical and for illustrative purposes. |
Conclusion and Future Directions
The application notes presented herein provide a foundational framework for exploring the use of this compound in material science. While direct experimental data for these specific applications is not yet available, the protocols are based on well-established principles and methodologies in polymer chemistry and material testing. The inherent properties suggested by its chemical structure make this compound a compelling candidate for the development of novel high-performance and functional polymers.
Future research should focus on optimizing the polymerization conditions for this compound-based polymers, exploring a wider range of co-monomers and blend matrices, and conducting in-depth analyses of the structure-property relationships of the resulting materials. The potential for synergistic effects between the bromine and chlorine atoms in flame retardancy and antimicrobial activity also warrants further investigation.
References
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Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
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Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). Molecules. Retrieved January 12, 2026, from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids. Retrieved January 12, 2026, from [Link]
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Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Polybenzoxazole | Formula, Properties & Application. (n.d.). Matmatch. Retrieved January 12, 2026, from [Link]
-
Chapter 4. ADDITIVES IN POLYMERS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. (2020). Polymer Chemistry. Retrieved January 12, 2026, from [Link]
-
Bromine-based biocides for cooling water systems: a literature review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Halogenated Polymers & Additives in Rubber: Flame Retardant Science Explained. (2025). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis and properties of polybenzoxazole–clay nanocomposites. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bromine, Organic Compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sustainable bromination of organic compounds: A critical review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain. (n.d.). KoreaScience. Retrieved January 12, 2026, from [Link]
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Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. (2018). Molecules. Retrieved January 12, 2026, from [Link]
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Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie. Retrieved January 12, 2026, from [Link]
- Biocide composition containing active bromine and its preparation method. (n.d.). Google Patents.
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Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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POLYOXAZOLINE DERIVATIVES FOR THE DESIGN OF POLYMER BRUSHES AND HYDROGELS. (n.d.). QMRO Home. Retrieved January 12, 2026, from [Link]
-
Synthesis of Some Substituted Benzoxazolones. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
- Active bromine containing biocidal compositions and their preparation. (n.d.). Google Patents.
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Towards the Development of Green Flame Retardancy of Polybenzoxazines. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of benzoxazine derivatives and their polymers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Development of novel flame-retardant thermosets based on benzox and a glycidyl phosphinate. (n.d.). Exaly. Retrieved January 12, 2026, from [Link]
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Towards the Development of Green Flame Retardancy by Polybenzoxazines. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Poly(2-oxazoline)s: a polymer class with numerous potential applications. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Flame‐Retardant Polymers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Application Note & Protocol: Investigating Bromchlorenone in Biofilm Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This resistance is, in large part, attributed to the protective extracellular polymeric substance (EPS) matrix that encases the bacterial community. The development of novel anti-biofilm agents is a critical area of research. Bromchlorenone, a halogenated furanone, represents a promising class of compounds known to interfere with bacterial communication systems, such as quorum sensing (QS), which are pivotal for biofilm formation and maturation. This guide provides a comprehensive framework for investigating the anti-biofilm properties of this compound, detailing its potential mechanisms of action and providing step-by-step protocols for quantitative and qualitative assessment of its efficacy.
Introduction: The Challenge of Biofilms and the Potential of this compound
Biofilms are structured communities of microorganisms adhered to a surface and encased in a self-produced EPS matrix.[1][2] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), shields the embedded bacteria from host immune responses and antimicrobial treatments, leading to persistent and chronic infections.[1][2] The formation of biofilms is a regulated process, often orchestrated by cell-to-cell communication systems known as quorum sensing (QS).[3] In pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, QS pathways control the expression of virulence factors and genes essential for biofilm development.[3][4][5]
Brominated furanones, a class of compounds to which this compound belongs, have been identified as potent inhibitors of QS and, consequently, biofilm formation.[6][7][8] These molecules are structural analogs of natural furanones produced by the marine alga Delisea pulchra.[6] Their proposed mechanism of action involves the disruption of QS signaling, thereby attenuating bacterial virulence and inhibiting the establishment of resilient biofilm communities.[3][6][7] This application note will guide researchers through the process of evaluating this compound as a potential anti-biofilm agent, from initial screening to in-depth mechanistic studies.
Potential Mechanisms of Action: Targeting Bacterial Communication
The anti-biofilm activity of this compound is likely rooted in its ability to interfere with key regulatory networks governing biofilm formation. Understanding these potential targets is crucial for designing robust experimental plans.
Quorum Sensing Inhibition
In many pathogenic bacteria, biofilm formation is a population-density-dependent phenomenon regulated by QS.[3]
-
Pseudomonas aeruginosa utilizes a hierarchical QS network involving the las and rhl systems, which produce and respond to N-acyl-homoserine lactone (AHL) signal molecules.[4][5][9] These systems regulate the production of virulence factors and EPS components crucial for biofilm integrity.[10] Brominated furanones have been shown to antagonize the AHL receptors, LasR and RhlR, thereby disrupting the entire QS cascade.[8]
-
Staphylococcus aureus employs an accessory gene regulator (agr) QS system, which controls the expression of virulence factors and biofilm structuring molecules like phenol-soluble modulins (PSMs).[11][12][13][14] The agr system is itself modulated by other global regulators such as the staphylococcal accessory regulator (SarA).[11][12] Disruption of the agr system can impair biofilm maturation and dispersal.[13]
The diagram below illustrates the potential interruption of the P. aeruginosa QS system by this compound.
Caption: Experimental Workflow for this compound Evaluation
Protocol 1: Crystal Violet Assay for Biofilm Quantification
This assay measures the total biofilm biomass. It is a robust and high-throughput method for initial screening of anti-biofilm agents. [15][16] Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow an overnight culture of the test bacterium at 37°C. Dilute the culture in fresh medium to an OD₆₀₀ of approximately 0.05.
-
Treatment Application: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of medium containing various sub-MIC concentrations of this compound. Include a vehicle control (solvent for this compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [15]6. Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. [16]Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader. [15] Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of control well)] x 100
| Compound | Concentration (µM) | Mean OD₅₇₀ ± SD | % Biofilm Inhibition |
| Control | 0 | 1.25 ± 0.08 | 0% |
| This compound | 10 | 0.85 ± 0.05 | 32% |
| This compound | 25 | 0.42 ± 0.03 | 66.4% |
| This compound | 50 | 0.18 ± 0.02 | 85.6% |
Protocol 2: MTT Assay for Biofilm Viability
The MTT assay assesses the metabolic activity of cells within the biofilm, providing an indication of cell viability. [17]This is crucial to distinguish between true biofilm inhibition and bactericidal effects.
Materials:
-
Biofilms cultured in a 96-well plate as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution * PBS
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate with and without this compound as described in Protocol 1.
-
Washing: After incubation, remove the planktonic cells and wash the biofilms twice with PBS.
-
MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well. 4. Incubation: Incubate the plate for 3-4 hours at 37°C in the dark. Viable cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: A decrease in absorbance in treated wells compared to the control indicates a reduction in metabolically active cells.
| Compound | Concentration (µM) | Mean OD₅₇₀ ± SD | % Viability Reduction |
| Control | 0 | 0.98 ± 0.06 | 0% |
| This compound | 10 | 0.72 ± 0.04 | 26.5% |
| This compound | 25 | 0.35 ± 0.03 | 64.3% |
| This compound | 50 | 0.15 ± 0.02 | 84.7% |
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and can be used to assess cell viability in situ with the use of fluorescent dyes. [18][19][20] Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Appropriate growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes in the presence and absence of this compound for 24-48 hours.
-
Washing: Gently rinse the biofilms with PBS to remove planktonic cells.
-
Staining: Add the fluorescent stain mixture (e.g., SYTO 9 and propidium iodide) to the biofilms and incubate in the dark for 15-20 minutes. SYTO 9 stains all cells green, while propidium iodide stains dead cells red.
-
Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Image Analysis: Analyze the images to determine biofilm thickness, biovolume, and the ratio of live to dead cells using appropriate software (e.g., ImageJ with BiofilmQ plugin).
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, it is imperative to incorporate a self-validating system within your experimental design.
-
Dose-Response Relationship: A clear dose-dependent inhibition of biofilm formation by this compound, as demonstrated in the crystal violet and MTT assays, strengthens the evidence for its anti-biofilm activity.
-
Orthogonal Assays: The use of multiple, distinct assays that measure different aspects of biofilm formation (e.g., biomass, viability, and structure) provides a more comprehensive and validated understanding of the compound's effects. For instance, a reduction in biomass (Crystal Violet) should correlate with a decrease in viability (MTT) and a less dense biofilm structure (CLSM).
-
Appropriate Controls: The inclusion of positive (known biofilm inhibitor) and negative (vehicle) controls is essential for interpreting the results accurately.
-
Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods to determine the significance of the observed effects.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the systematic investigation of this compound as a novel anti-biofilm agent. By employing a multi-faceted approach that combines quantitative and qualitative assessments, researchers can gain valuable insights into its efficacy and potential mechanisms of action. The disruption of bacterial communication and biofilm formation represents a promising strategy in the ongoing battle against antibiotic-resistant infections, and this compound warrants further investigation in this critical area of drug discovery.
References
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A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism. (n.d.). Retrieved from [Link]
-
Staphylococcus aureus biofilms: Properties, regulation, and roles in human disease. (n.d.). Retrieved from [Link]
-
Surface Sensing for Biofilm Formation in Pseudomonas aeruginosa. (n.d.). Retrieved from [Link]
-
How Staphylococcus aureus biofilms develop their characteristic structure. (n.d.). Retrieved from [Link]
-
A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism. (2022-12-22). Retrieved from [Link]
-
The Staphylococcal Biofilm: Adhesins, Regulation, and Host Response. (n.d.). Retrieved from [Link]
-
Pseudomonas aeruginosa Biofilms. (2020-11-17). Retrieved from [Link]
-
Pathogenesis of the Pseudomonas aeruginosa Biofilm: A Review. (n.d.). Retrieved from [Link]
-
Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. (2019-08-28). Retrieved from [Link]
-
Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies. (n.d.). Retrieved from [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023-11-05). Retrieved from [Link]
-
Crystal Violet Biofilm Inhibition Assay. (n.d.). Retrieved from [Link]
-
General Biofilm Assay Protocol. (n.d.). Retrieved from [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Retrieved from [Link]
-
Confocal Laser Scanning Microscopy for Biofilm Assay. (n.d.). Retrieved from [Link]
-
(PDF) Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. (n.d.). Retrieved from [Link]
-
Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies. (2022-08-02). Retrieved from [Link]
-
Biofilm analysis by confocal laser scanning microscopy. (n.d.). Retrieved from [Link]
-
Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. (2019-04-01). Retrieved from [Link]
-
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022-07-31). Retrieved from [Link]
-
Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. (n.d.). Retrieved from [Link]
-
A quorum sensing-disrupting brominated thiophenone with a promising therapeutic potential to treat luminescent vibriosis. (2012-07-25). Retrieved from [Link]
-
A Method for Quantitative Determination of Biofilm Viability. (n.d.). Retrieved from [Link]
-
Cell Viability Assays. (2013-05-01). Retrieved from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023-10-20). Retrieved from [Link]
-
A Novel Mechanism for Disrupting Biofilms and Combating Antimicrobial Resistance. (n.d.). Retrieved from [Link]
-
A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis. (n.d.). Retrieved from [Link]
-
Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. (n.d.). Retrieved from [Link]
-
Quorum Sensing Inhibitory and Antifouling Activities of New Bromotyrosine Metabolites from the Polynesian Sponge Pseudoceratina n. sp. (n.d.). Retrieved from [Link]
-
Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2025-06-19). Retrieved from [Link]
-
Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. (n.d.). Retrieved from [Link]
-
An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. (n.d.). Retrieved from [Link]
-
An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. (n.d.). Retrieved from [Link]
-
Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. (n.d.). Retrieved from [Link]
-
Synthetic brominated furanone F202 prevents biofilm formation by potentially human pathogenic Escherichia coli O103:H2 and Salmonella ser. Agona on abiotic surfaces. (n.d.). Retrieved from [Link]
-
Targeting Biofilms Therapy: Current Research Strategies and Development Hurdles. (n.d.). Retrieved from [Link]
-
Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. (n.d.). Retrieved from [Link]
-
Small-Molecule Inhibition of Bacterial Biofilm. (2020-02-12). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Bromchlorenone Synthesis Yield
Welcome to the technical support center dedicated to the synthesis of Bromchlorenone (6-bromo-5-chloro-2-benzoxazolinone). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields. Our focus is on providing practical, experience-driven insights to ensure the successful synthesis of this important compound.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and concerns that researchers face during the synthesis of this compound and related benzoxazolone structures.
Q1: My overall yield for this compound synthesis is consistently low. What are the most likely initial areas to investigate?
A1: Low yields in multi-step syntheses like that of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to begin your investigation include:
-
Purity of Starting Materials: The purity of your initial reagents, particularly the substituted aminophenol precursor, is critical. Impurities can interfere with the cyclization and subsequent halogenation steps.[1]
-
Reaction Conditions: Sub-optimal temperature, reaction time, solvent, or catalyst can significantly hinder the reaction's progress.[1][2]
-
Side Product Formation: Competing side reactions are a common culprit for reduced yields. These can consume your starting materials or lead to difficult-to-separate impurities.
-
Product Degradation: The benzoxazolone ring can be susceptible to degradation under harsh reaction or work-up conditions.
-
Inefficient Purification: Significant product loss can occur during purification steps like crystallization or chromatography.[2]
Q2: I'm observing multiple spots on my TLC after the halogenation step. What are the likely side products?
A2: The formation of multiple products during the halogenation of the benzoxazolone core is a frequent challenge. The likely side products include:
-
Isomeric Products: Depending on the directing effects of the substituents and the reaction conditions, you may get a mixture of brominated and chlorinated isomers in addition to the desired 6-bromo-5-chloro product.
-
Polybrominated/Polychlorinated Products: The benzoxazolone ring is activated, making it susceptible to the addition of more than one bromine or chlorine atom.
-
Unreacted Starting Material: Incomplete halogenation will result in the presence of the starting benzoxazolone.
-
Oxidation Byproducts: 2-aminophenols and their derivatives can be prone to air oxidation, leading to colored impurities.[1]
Q3: What are the most critical parameters to control during the synthesis of the benzoxazolone ring?
A3: The formation of the benzoxazolone ring is a key step that dictates the overall success of the synthesis. Critical parameters to control include:
-
Temperature: The reaction temperature needs to be carefully optimized to ensure it's high enough to overcome the activation energy for cyclization without causing degradation.[1]
-
Catalyst: If a catalyst is used, its activity and loading are crucial. Some catalysts are sensitive to air and moisture and may require activation.[2]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Guide 1: Low Yield in the Halogenation Step
Problem: The conversion of the benzoxazolone precursor to this compound is inefficient, resulting in a low yield of the final product.
| Possible Cause | Troubleshooting Steps |
| Insufficient Halogenating Agent Activity | - Use fresh, high-purity halogenating agents (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or elemental bromine/chlorine). - Ensure proper storage of halogenating agents to prevent decomposition. |
| Suboptimal Reaction Temperature | - The temperature may be too low for efficient halogenation. Incrementally increase the reaction temperature while monitoring the reaction progress by TLC. - Conversely, excessively high temperatures can lead to side reactions and degradation. |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of your reactants. A slight excess of the halogenating agent may be required to drive the reaction to completion, but a large excess can lead to polyhalogenation. |
| Poor Solvent Choice | - The solvent should be inert to the halogenating agent and provide good solubility for the substrate. Common solvents for halogenation include acetic acid, chlorinated solvents, or acetonitrile. |
| Presence of Inhibitors | - Trace impurities in the starting material or solvent can inhibit the reaction. Ensure the purity of all components. |
Guide 2: Formation of Multiple Products (Poor Selectivity)
Problem: The final product is a mixture of halogenated isomers and/or polyhalogenated compounds, making purification difficult and reducing the yield of the desired this compound.
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - High temperatures and prolonged reaction times can favor the formation of multiple products. Try running the reaction at a lower temperature for a longer duration. |
| Highly Reactive Halogenating Agent | - If using elemental bromine or chlorine, consider switching to a milder and more selective halogenating agent like NBS or NCS. |
| Lack of a Catalyst or Incorrect Catalyst | - For aromatic halogenations, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can improve the rate and selectivity.[3] The choice and amount of catalyst should be optimized. |
| Stepwise Halogenation Control | - To achieve the specific 6-bromo-5-chloro substitution pattern, a stepwise approach may be necessary. This involves first introducing one halogen and then the second in a subsequent reaction with careful control of conditions. |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of this compound. It is essential to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
Protocol 1: Synthesis of the Benzoxazolone Core
This protocol describes a common method for the formation of the benzoxazolone ring from a 2-aminophenol derivative.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 2-aminophenol precursor in a suitable solvent (e.g., toluene, xylene).
-
Reagent Addition: Add the cyclizing agent (e.g., urea, phosgene equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the specific substrates and conditions.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration. If the product remains in solution, perform an appropriate extraction and solvent removal.
-
Purification: The crude benzoxazolone can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Halogenation of the Benzoxazolone Ring
This protocol provides a general procedure for the bromination and chlorination of the synthesized benzoxazolone.
-
Substrate Dissolution: Dissolve the purified benzoxazolone in an appropriate solvent (e.g., glacial acetic acid, dichloromethane) in a reaction flask protected from light.
-
Halogenating Agent Addition: Slowly add the halogenating agent (e.g., a solution of bromine in acetic acid, or solid NBS/NCS) to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Quench any excess halogenating agent by adding a solution of sodium thiosulfate or sodium bisulfite.
-
Product Isolation: Isolate the crude this compound by precipitation (by adding water) or by extraction after neutralizing the acid.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound. A patent for purifying substituted benzoxazoles suggests recrystallization from a solution of acetone and acetonitrile.[4]
Visualization of Key Processes
To aid in understanding the experimental workflow, the following diagrams illustrate the key stages of this compound synthesis.
Caption: A logical flow for troubleshooting low yield.
Analytical Characterization
Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound, based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts. The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the benzoxazolone ring. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the cyclic carbamate, and aromatic C-H and C=C bonds will be observed. |
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Synthesis of benzoxazolone derivatives 22 with various substituents at the 3‐benzazepine N‐atom (N‐7). ResearchGate. Available from: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available from: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from: [Link]
-
Synthesis of Some Substituted Benzoxazolones. Sciencemadness.org. Available from: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Synthesis of 2-benzoxazolinone derivatives 6. ResearchGate. Available from: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Orapuh. Available from: [Link]
-
Benzoxazolone synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available from: [Link]
-
Metal-free oxidative all-halogen–compatible halogenation of methylenecyclopropane for accessing benzoxazines. Royal Society of Chemistry. Available from: [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. National Institutes of Health. Available from: [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available from: [Link]
-
Synthesis of halogenated 2‐oxazoline derivatives. ResearchGate. Available from: [Link]
- Preparation of bromocriptine mesylate. Google Patents.
-
This compound. PubChem. Available from: [Link]
- New Preparation of 6-Chlorobenzoxazol-2-one. Google Patents.
-
Synthesis of benzoxazolones from nitroarenes or aryl halides. PubMed. Available from: [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available from: [Link]
-
Allylic and Benzylic Halogenation. Chemistry LibreTexts. Available from: [Link]
-
154 CHM2211 Reactions at Benzylic Position Free Radical Halogenation. YouTube. Available from: [Link]
- Preparation method of bromoalkane. Google Patents.
- Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents.
-
Process for the synthesis of rocuronium bromide. PubChem. Available from: [Link]
-
6-Chloro-2,3-dihydrobenzoxazol-2-one. PubChem. Available from: [Link]
- Process for the preparation of bromoanthraquinones. Google Patents.
-
Original method of Bromine preparation. YouTube. Available from: [Link]
-
Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. National Institutes of Health. Available from: [Link]
-
Progress in the Synthesis of 2-Substituted Benzoxazoles Derivatives. ResearchGate. Available from: [Link]
- Processes for the synthesis of rocuronium bromide. Google Patents.
-
Coixol. PubChem. Available from: [Link]
- Process for the synthesis of prostaglandin derivatives. Google Patents.
- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Google Patents.
- Synthesis method of mirabegron. Google Patents.
Sources
Technical Support Center: Troubleshooting Bromchlorenone Precipitation in Aqueous Solutions
Welcome to the dedicated technical support center for Bromchlorenone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the aqueous solubility of this compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one). As a halogenated benzoxazolone derivative, this compound's physicochemical properties can present unique hurdles in experimental workflows. This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to ensure the successful use of this compound in your research.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound, like many benzoxazolone derivatives, possesses a rigid, planar aromatic structure. This molecular arrangement contributes to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for water molecules to effectively solvate the compound. Consequently, this compound is characterized by low intrinsic aqueous solubility.
A key physicochemical parameter for this compound is its predicted LogP (a measure of lipophilicity) of approximately 2.95.[1] This value indicates a preference for non-polar environments and underscores its hydrophobic nature. Furthermore, the predicted pKa of a closely related isomer is -2.52, suggesting that this compound is a very weak acid.[2] This low pKa implies that altering the pH of aqueous solutions within a typical experimental range (pH 1-10) will not significantly ionize the molecule to form more soluble salts. Therefore, pH adjustment as a primary strategy for solubilization is unlikely to be effective.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "precipitation upon dilution" and is a primary challenge when working with poorly soluble compounds. Your DMSO stock solution contains a high concentration of an organic solvent that can readily dissolve this compound. However, when this stock is introduced into an aqueous buffer, the DMSO disperses, and the overall solvent environment becomes predominantly aqueous. This compound's low aqueous solubility means it cannot remain dissolved in this new environment and subsequently precipitates out of solution.
Q2: Can I increase the solubility of this compound by adjusting the pH of my buffer?
A2: Based on the predicted pKa of a closely related compound (-2.52), this compound is not expected to have an ionizable center within the typical aqueous pH range.[2] Therefore, adjusting the pH of your buffer is unlikely to significantly improve its solubility.
Q3: Are there any recommended storage conditions for this compound solutions to prevent precipitation?
A3: For stock solutions in a suitable organic solvent (e.g., DMSO), storage at -20°C or -80°C is recommended to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to precipitation. Aqueous working solutions of this compound are generally not recommended for long-term storage due to the high risk of precipitation and potential for degradation. It is best to prepare fresh aqueous solutions for each experiment.
Q4: What are the best organic solvents for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for creating high-concentration stock solutions of poorly soluble compounds like this compound. It is crucial to use anhydrous grades of these solvents to minimize the introduction of water, which can lower the solubility of the compound in the stock solution over time.
Troubleshooting Guide: A Step-by-Step Approach to Resolving this compound Precipitation
This guide is structured to provide a logical workflow for troubleshooting and resolving precipitation issues with this compound in your experiments.
Initial Assessment: Is this compound Truly in Solution?
Before proceeding with complex troubleshooting, it is essential to confirm that your initial stock solution is fully dissolved. Even in organic solvents, undissolved microscopic particles can act as nucleation sites, promoting precipitation upon dilution.
-
Visual Inspection: Carefully inspect your stock solution against a light source. The solution should be clear and free of any visible particulates.
-
Gentle Warming and Sonication: If you suspect incomplete dissolution, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes. Be cautious with warming to avoid any potential degradation of the compound.
Troubleshooting Precipitation in Aqueous Working Solutions
If your stock solution is clear, but you observe precipitation upon dilution into an aqueous buffer, the following strategies can be employed.
Answer: The primary goal is to modify the composition of the aqueous medium to increase its capacity to dissolve this compound. This can be achieved through several methods:
1. Co-Solvent System Optimization:
-
Rationale: The addition of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the overall polarity of the solution, making it more favorable for dissolving a lipophilic compound like this compound.
-
Troubleshooting Steps:
-
Determine the maximum tolerable co-solvent concentration for your experimental system (e.g., cell-based assay, enzyme assay). This is a critical first step, as high concentrations of organic solvents can be toxic to cells or interfere with assay components.
-
Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., DMSO, ethanol).
-
Add your this compound stock solution to each of these co-solvent-containing buffers and observe for precipitation.
-
Identify the lowest co-solvent concentration that maintains the desired concentration of this compound in solution.
-
2. Cyclodextrin-Mediated Solubilization:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.
-
Troubleshooting Steps:
-
Select an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds.
-
Prepare your aqueous buffer containing a pre-dissolved concentration of the cyclodextrin (e.g., 1-10 mM).
-
Add your this compound stock solution to the cyclodextrin-containing buffer. The formation of an inclusion complex will enhance its solubility.
-
3. Use of Surfactants:
-
Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their solubility in the aqueous medium.
-
Troubleshooting Steps:
-
Choose a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) to minimize interference with biological assays.
-
Prepare your aqueous buffer with a concentration of the surfactant above its CMC.
-
Add your this compound stock solution to the surfactant-containing buffer.
-
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Increases the overall polarity of the solvent system. | Determine the tolerance of your experimental system to the co-solvent. |
| Cyclodextrins | Encapsulates the hydrophobic this compound molecule in its core. | Select an appropriate cyclodextrin and optimize its concentration. |
| Surfactants | Forms micelles that sequester this compound from the aqueous environment. | Use a non-ionic surfactant at a concentration above its CMC. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Purified water or relevant aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the aqueous medium (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering precipitation issues with this compound.
Caption: A decision tree for troubleshooting this compound precipitation.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of this compound by a cyclodextrin molecule.
References
Sources
Technical Support Center: Optimizing Bromchlorenone Concentration for In Vitro Experiments
Welcome to the technical support center for Bromchlorenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in in vitro experiments. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A: this compound, with the chemical formula C₇H₃BrClNO₂, is a benzoxazolone derivative.[1] While its precise and full mechanism of action is a subject of ongoing research, compounds in this class are often investigated for their potential as cytotoxic and antimicrobial agents. Some related compounds have been shown to induce caspase-dependent apoptosis, suggesting a role in programmed cell death pathways.[2] However, at higher concentrations, a non-specific cytotoxicity mechanism may become more dominant.[2]
Q2: What are the initial steps for preparing a this compound stock solution?
A: Proper preparation of a stock solution is critical for experimental success. Due to the limited information on its aqueous solubility, it is advisable to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before preparing aqueous dilutions.
Initial Protocol:
-
Solvent Selection: Start with a high-purity, anhydrous grade of DMSO.
-
Concentration: Aim for a high-concentration stock, typically in the range of 10-50 mM, to minimize the final concentration of the organic solvent in your cell culture medium.
-
Dissolution: Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect the solution to confirm the absence of precipitates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4]
Q3: What safety precautions should be taken when handling this compound?
A: this compound is classified as harmful if swallowed and is an irritant.[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: Precipitate Formation in Cell Culture Media
Q: I've diluted my this compound stock solution into my cell culture media, and I'm observing a precipitate. What's causing this and how can I fix it?
A: Precipitate formation is a common issue when diluting compounds from organic solvents into aqueous media. This is likely due to the low aqueous solubility of this compound.
Causality and Solution Workflow:
Caption: Troubleshooting precipitate formation.
Detailed Steps:
-
Reduce Final Concentration: Your initial working concentrations may be too high. Perform serial dilutions to find a concentration that remains soluble.
-
Control Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[6] It's crucial to include a vehicle control (media with the same DMSO concentration as your highest treatment group) in your experiments to account for any solvent-induced effects.[6]
-
Temperature Matters: Pre-warming your cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.
Issue 2: High Variability in Experimental Replicates
Q: I'm seeing significant variability between my technical and biological replicates. What could be the cause?
A: High variability can stem from several factors, including inconsistent compound concentration, cell health, or assay procedure.
Causality and Solution Workflow:
Caption: Workflow for addressing experimental variability.
Detailed Steps:
-
Homogenize Dosing Solutions: After diluting your this compound stock into the media, ensure the solution is thoroughly mixed before adding it to your cells.
-
Standardize Cell Culture Practices: Use cells from a similar passage number and ensure a consistent seeding density across all wells.[7] Monitor cell health and morphology prior to treatment.
-
Assay Controls: Always include positive and negative controls in your experimental design.[8] This will help you determine if the variability is due to the compound or the assay itself.
Section 3: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining the Cytotoxic Concentration (IC₅₀) using an MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9] This protocol will help you determine the IC₅₀ value, the concentration of this compound that inhibits 50% of cell viability.[9]
Experimental Workflow:
Caption: Step-by-step MTT assay protocol.
Detailed Steps:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at an optimal density to ensure they are in the logarithmic growth phase at the time of treatment.[10]
-
Adherence: Allow the cells to adhere and recover by incubating them overnight at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.[2][11] Remember to include a vehicle control (DMSO in media) and a no-treatment control.[6]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the treated cells for a period relevant to your experimental question, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Data Presentation:
| Cell Line | Assay Duration | IC₅₀ (µM) - Hypothetical |
| A-375 (Melanoma) | 48 hours | 5.2 |
| Hs27 (Fibroblast) | 48 hours | 15.8 |
| PC-3 (Prostate Cancer) | 48 hours | 8.1 |
| LNCaP (Prostate Cancer) | 48 hours | 12.5 |
Note: The IC₅₀ values presented are for illustrative purposes and will vary depending on the specific cell line and experimental conditions.[2][12]
Protocol 2: Functional Assays - Apoptosis Detection
Once you have determined the cytotoxic concentration range, you can investigate the mechanism of cell death. One common method is to assess for apoptosis.
Experimental Considerations:
-
Concentration Selection: Based on your IC₅₀ data, choose a concentration at or slightly below the IC₅₀ value to ensure you are observing specific apoptotic effects rather than widespread necrosis.
-
Time Course: Apoptosis is a dynamic process. It is advisable to perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for detecting apoptotic markers.
-
Assay Choice: Several methods can be used to detect apoptosis, including:
-
Caspase Activity Assays: These measure the activity of key executioner caspases (e.g., caspase-3/7).
-
Annexin V Staining: This detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: This method identifies DNA fragmentation, a later-stage apoptotic event.
-
Example: Caspase-Glo® 3/7 Assay Workflow:
Caption: Workflow for a luminescent caspase assay.
Section 4: Final Recommendations
-
Always Perform a Dose-Response Curve: Never assume an optimal concentration from the literature. It is imperative to determine this empirically for your specific cell line and experimental conditions.[10][13]
-
Meticulous Record-Keeping: Document all experimental parameters, including compound batch number, solvent used, stock concentration, cell passage number, and seeding densities. This is crucial for troubleshooting and ensuring reproducibility.
-
Iterative Optimization: The protocols provided here are a starting point. Be prepared to refine and optimize these methods based on your initial findings.[8][14]
By following this comprehensive guide, you will be well-equipped to navigate the complexities of working with this compound and generate high-quality, reliable data.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Tamm, I., & Horsfall, F. L. (2018). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 16(10), 374. Retrieved from [Link]
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AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]
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Singh, S., et al. (2013). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Pharmaceutical Investigation, 43(6), 467-476. Retrieved from [Link]
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de Groot, A., et al. (1999). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 332(11), 393-398. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H3BrClNO2). Retrieved from [Link]
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Chemistry World. (2024, April 10). How to troubleshoot experiments. Retrieved from [Link]
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The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
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Pine Research Instrumentation. (2025, June 2). Troubleshooting LPR Experiments. Retrieved from [Link]
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Asadi, M., et al. (2016). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 15(4), 715-723. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008, October 31). Center for Drug Evaluation and Research: Chemistry Review(s). Retrieved from [Link]
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MilliporeSigma. (2021). Improving outcomes in intensified processing via optimization of the cell line development workflow. Biotechnology and Bioengineering, 118(11), 4238-4251. Retrieved from [Link]
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Med simplified. (2025, January 29). Pharmacology of Bromocriptine ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromocriptine. Retrieved from [Link]
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Lopes, J., et al. (2023). Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies. International Journal of Molecular Sciences, 24(2), 1635. Retrieved from [Link]
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Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]
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National Center for Biotechnology Information. (2024, May 28). Bromocriptine. StatPearls. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Bromocriptine Mesylate?. Retrieved from [Link]
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- 11. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
How to prevent Bromchlorenone degradation in solution.
Introduction: This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Bromchlorenone in solution. As a halogenated benzoxazolone, this compound's stability can be compromised by various factors during experimental procedures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your this compound solutions. Our recommendations are grounded in established principles of organic chemistry and analysis of structurally related compounds.
Part 1: Understanding this compound's Instability
This compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) possesses a benzoxazolone core structure that is susceptible to degradation under certain conditions. The primary pathways of degradation are hydrolysis and photodegradation. Understanding these mechanisms is crucial for developing effective stabilization strategies.
Diagram: Potential Degradation Pathways of this compound
Bromchlorenone Stability & Storage: A Technical Support Guide
Introduction
Welcome to the Technical Support Center for Bromchlorenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the common stability and storage challenges associated with this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of this critical reagent.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary stability concerns?
This compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazolone derivative.[1][2][3] Its core structure, a benzoxazolone ring, is susceptible to degradation under certain environmental conditions. The primary stability concerns for researchers are hydrolysis, photolytic degradation, and thermal decomposition. The presence of bromine and chlorine atoms on the benzene ring can influence the molecule's reactivity and degradation profile.
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place. For solid this compound, room temperature (15-25°C) is generally acceptable for short-term storage.[4] For long-term storage or if the compound is in solution, refrigeration (2-8°C) or freezing (-20°C or below) is recommended to minimize degradation.[4]
-
Light: this compound, like many halogenated aromatic compounds, may be sensitive to light. It should be stored in an amber or opaque container to protect it from photolytic degradation.[4]
-
Moisture: The benzoxazolone ring is susceptible to hydrolysis. Store this compound in a tightly sealed container in a dry environment. The use of a desiccator is recommended, especially for the solid compound.[4]
-
Inert Atmosphere: For highly sensitive applications or long-term storage of high-purity material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q3: How can I tell if my this compound has degraded?
Visual inspection can sometimes reveal degradation, such as a change in color or the appearance of solid precipitates in a solution. However, the most reliable method for assessing the purity of this compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying degradation products.[5] Other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity analysis.[6][7]
Part 2: Troubleshooting Common Stability Issues
This section provides a troubleshooting guide for specific issues you might encounter during your experiments with this compound.
Scenario 1: I'm seeing an unexpected peak in my HPLC chromatogram when analyzing my this compound sample.
An unexpected peak in your HPLC chromatogram is a strong indicator of degradation or the presence of an impurity. Here's a systematic approach to troubleshoot this issue:
-
Identify the Source:
-
Analyze a fresh, unopened sample of this compound: This will help you determine if the impurity was present in the original batch or if it formed during storage or handling in your lab.
-
Review your experimental conditions: Could the degradation have been induced by your experimental setup (e.g., incompatible solvent, extreme pH, exposure to light)?
-
-
Characterize the Impurity:
-
If you have access to a mass spectrometer (MS) coupled with your HPLC (LC-MS), you can obtain the mass-to-charge ratio of the unknown peak, which can provide valuable clues about its identity.
-
Based on the structure of this compound, likely degradation products could result from hydrolysis of the benzoxazolone ring or dehalogenation.
-
Potential Degradation Pathway: Hydrolysis
The lactone-like structure within the benzoxazolone ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring to form a 2-aminophenol derivative.
Caption: Potential hydrolytic degradation of this compound.
Scenario 2: My experimental results are inconsistent, and I suspect my this compound solution is not stable.
Inconsistent results are a common consequence of using a degraded reagent. To address this, you need to assess the stability of your this compound solution under your specific experimental conditions.
Protocol for a Simple Stability Study
This protocol outlines a basic "forced degradation" study to understand how your experimental conditions affect this compound stability.[8][9][10]
Objective: To determine the stability of a this compound solution under specific conditions (e.g., solvent, temperature, pH).
Materials:
-
This compound
-
Your experimental solvent
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
pH meter (if applicable)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration.
-
Divide the stock solution into several aliquots.
-
Expose the aliquots to different stress conditions:
-
Control: Store one aliquot under ideal conditions (e.g., protected from light at 2-8°C).
-
Experimental Condition: Store another aliquot under your typical experimental conditions (e.g., room temperature on the benchtop).
-
Elevated Temperature: Place an aliquot in an incubator at a higher temperature (e.g., 40°C).
-
Acidic/Basic Conditions (Optional): If your experiment involves acidic or basic conditions, adjust the pH of an aliquot accordingly.
-
-
Analyze the samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Compare the chromatograms: Look for a decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products.
Data Analysis and Interpretation
By comparing the peak areas over time, you can determine the rate of degradation under each condition. This will help you establish a "use-by" time for your prepared solutions and identify conditions to avoid.
| Condition | Time (hours) | This compound Peak Area (% of initial) | Degradation Product Peak Area (% of total) |
| Control (4°C, dark) | 0 | 100% | 0% |
| 24 | 99.5% | 0.5% | |
| Room Temp (25°C, light) | 0 | 100% | 0% |
| 24 | 85% | 15% | |
| Elevated Temp (40°C) | 0 | 100% | 0% |
| 24 | 60% | 40% | |
| Caption: Example data from a forced degradation study of this compound. |
Part 3: Best Practices for Handling and Storage
Adhering to best practices for chemical handling is paramount for both safety and data integrity.
Q4: Are there any specific chemicals that this compound is incompatible with?
-
Strong oxidizing agents: Perchlorates, nitrates, and peroxides can react violently with organic compounds.[7][12][13]
-
Strong reducing agents: These can potentially react with the halogen substituents.
-
Strong acids and bases: As discussed, these can catalyze the hydrolysis of the benzoxazolone ring.[13]
Workflow for Safe Handling and Storage of this compound
Caption: Recommended workflow for handling this compound.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
Always consult the Safety Data Sheet (SDS) for the most specific and up-to-date safety information. As a general guideline, when handling this compound, you should wear:
-
Safety glasses or goggles: To protect your eyes from splashes.
-
Lab coat: To protect your skin and clothing.
-
Gloves: Use chemically resistant gloves.
Handle solid this compound in a well-ventilated area, preferably in a fume hood, to avoid inhaling any dust.
By following the guidance in this technical support document, you can minimize the risks of degradation and ensure the reliability of your experimental results when working with this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChemLite. This compound (C7H3BrClNO2). [Link]
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ChEMBL. Compound: this compound (CHEMBL1876589). [Link]
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International Journal of Applied Pharmaceutics. Forced Degradation – A Review. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
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Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
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University of California, Riverside. Incompatible Chemicals. [Link]
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University of Illinois Urbana-Champaign. Examples of Incompatible Chemicals. [Link]
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University of California, Santa Cruz. Appendix E: Incompatibility of Common Laboratory Chemicals. [Link]
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Emory University. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. [Link]
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PubMed Central. Perspective on halogenated organic compounds. [Link]
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Technical Support Center: Overcoming Solubility Challenges with Bromchlorenone in Cell Culture
Welcome to the technical support center for Bromchlorenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the common challenge of its poor solubility in aqueous culture media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Based on the chemical structure of this compound (a benzoxazolone derivative) and common practices for similar compounds, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[1][2] Many benzoxazolone derivatives are solubilized in DMSO for in vitro studies.[1] It is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my culture medium. What should I do?
This is a common issue known as "solvent shock." It occurs when the high-concentration DMSO stock is rapidly diluted into the aqueous medium, causing the compound to crash out of solution. The troubleshooting section below provides a detailed, step-by-step guide to mitigate this, including methods like serial dilution and the use of co-solvents.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture experiment?
The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or off-target effects.[4] However, the tolerance to DMSO is cell-line dependent. It is crucial to perform a vehicle control experiment to assess the impact of the final DMSO concentration on your specific cells.
Q4: Are there alternatives to DMSO for dissolving this compound?
While DMSO is the most common starting point, other organic solvents like ethanol can be considered. However, ethanol is generally more cytotoxic than DMSO.[2] For particularly challenging cases, formulation strategies involving co-solvents, cyclodextrins, or surfactants may be necessary. These are discussed in detail in the troubleshooting guide.
Troubleshooting Guide: Step-by-Step Solutions for this compound Solubility Issues
This section provides a systematic approach to resolving solubility problems with this compound in your cell culture experiments.
Problem 1: this compound powder does not fully dissolve in DMSO.
Cause: The concentration of the stock solution may be too high, exceeding the solubility limit of this compound in DMSO.
Solution Protocol:
-
Determine the appropriate stock concentration: Start by preparing a lower concentration stock solution (e.g., 10 mM).
-
Gentle heating: Gently warm the solution to 37°C in a water bath. This can increase the solubility of some compounds.
-
Sonication: Use a sonicator bath to break up any small particles and aid in dissolution.
-
Visual Inspection: After attempting to dissolve the compound, visually inspect the solution against a light source for any undissolved particulates. If the solution is not clear, consider the concentration to be above the solubility limit and work with lower stock concentrations.
Problem 2: Precipitate forms immediately upon dilution of the DMSO stock into culture medium.
Cause: This is a classic case of solvent shock, where the rapid change in solvent polarity causes the compound to precipitate.
Solution Protocol: The Two-Step Dilution Method
-
Initial Dilution in Serum-Containing Medium: First, perform an intermediate dilution of the DMSO stock solution into a small volume of complete culture medium that contains fetal bovine serum (FBS) or other serum proteins. Serum proteins can help to stabilize the compound and prevent precipitation.
-
Final Dilution: Gently vortex the intermediate dilution and then add it to the final volume of the culture medium in your experimental plate.
-
Pre-warm the Medium: Always use a culture medium that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[5]
Workflow for Preparing Working Solutions from DMSO Stock
Caption: A step-by-step workflow for preparing this compound working solutions.
Problem 3: The compound precipitates over time during the experiment (e.g., after several hours of incubation).
Cause: The compound may have limited stability in the aqueous culture medium, or the concentration is at the edge of its solubility limit and begins to crystallize over time.
Solution Protocol: Advanced Formulation Strategies
If the previous methods are unsuccessful, more advanced formulation techniques may be required.
Option A: Using Co-solvents
-
Concept: A co-solvent is a water-miscible organic solvent that, when added to the culture medium, increases the solubility of a hydrophobic compound.[6]
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400) and propylene glycol are commonly used.
-
Protocol:
-
Prepare a high-concentration stock of this compound in 100% DMSO.
-
Create a co-solvent mixture, for example, 10% DMSO, 40% PEG 400, and 50% saline or culture medium.
-
Dissolve the this compound in the DMSO portion first, then slowly add the PEG 400 while vortexing, and finally, add the aqueous component dropwise.
-
Crucially, run parallel vehicle control experiments with the co-solvent mixture alone to assess its effect on cell viability and function.
-
Option B: Utilizing Cyclodextrins
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[7]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your culture medium.
-
Add the DMSO stock solution of this compound dropwise to the HP-β-CD solution while vigorously vortexing.
-
Allow the mixture to equilibrate (e.g., for 1 hour at room temperature) to facilitate complex formation.
-
As with co-solvents, a vehicle control with HP-β-CD alone is essential.
-
Comparative Summary of Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages & Considerations |
| DMSO | A powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.[3] | Simple to use, effective for many compounds. | Potential for cytotoxicity at higher concentrations (>0.5%); can cause compound precipitation upon dilution.[4] |
| Co-solvents (e.g., PEG 400) | Reduces the overall polarity of the aqueous medium, increasing the solubility of hydrophobic drugs.[6] | Can significantly increase solubility. | May have their own biological effects; requires careful vehicle controls. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in its central cavity, forming a water-soluble inclusion complex. | Generally have low toxicity; can be very effective at increasing solubility. | The complexation is an equilibrium process; dilution can lead to dissociation and precipitation. |
| Serum Proteins (e.g., in FBS) | Hydrophobic drugs can bind to albumin and other serum proteins, which aids in their solubilization and stabilization in culture media. | A natural component of many culture systems; can help stabilize compounds. | The binding is non-specific and can affect the free concentration of the drug available to the cells. |
Logical Flow for Troubleshooting Solubility
Caption: Decision tree for addressing this compound solubility issues.
References
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
-
Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study - Journal of Medicinal and Chemical Sciences. (2022). Retrieved January 12, 2026, from [Link]
-
This compound | C7H3BrClNO2 | CID 21749 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study - Journal of Medicinal and Chemical Sciences. (2022).
-
Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics (AJP), 10(2). [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 12, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). Retrieved January 12, 2026, from [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? | ResearchGate. (2014, April 7). Retrieved January 12, 2026, from [Link]
-
Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20). Retrieved January 12, 2026, from [Link]
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10).
-
The effect of solvents on drug metabolism in vitro - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015, November 16). Retrieved January 12, 2026, from [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
- CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC - NIH. (n.d.).
-
Cell culture media impact on drug product solution stability - PubMed. (2016, July 8). Retrieved January 12, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). Retrieved January 12, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) - gChem Global. (n.d.). Retrieved January 12, 2026, from [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved January 12, 2026, from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
4.4 Solubility - Chemistry LibreTexts. (2019, June 5). Retrieved January 12, 2026, from [Link]
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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Bromchlorenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Bromchlorenone, a small molecule with potential biological activity. Given that the specific molecular target and interaction profile of this compound are not extensively documented in public literature, this document provides a comprehensive framework for identifying and minimizing potential off-target effects in your cell-based assays. The principles and protocols outlined here are broadly applicable to other novel or poorly characterized small molecules.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions about off-target effects.
Q1: What are "off-target" effects and why are they a critical concern with a compound like this compound?
Q2: My cells show a clear phenotype (e.g., apoptosis, growth arrest) after treatment with this compound. What are the first steps to determine if this is an off-target effect?
A2: The initial investigation involves a series of control experiments and careful dose-response analysis.
-
Dose-Response Correlation: True on-target effects typically occur within a specific concentration range related to the compound's binding affinity for its target. Off-target effects often manifest at higher concentrations.[1] Establish a detailed dose-response curve and determine the EC50 for your observed phenotype.
-
Use of a Negative Control: If available, synthesize or obtain a structurally similar but biologically inactive analog of this compound. This control should not elicit the same phenotype. If it does, it suggests the observed effect may be due to a shared chemical property unrelated to specific target binding, or an off-target effect common to that chemical scaffold.[1]
-
Orthogonal Approaches: Compare the this compound-induced phenotype to the phenotype caused by other, structurally unrelated molecules known to modulate the same hypothesized pathway. If you suspect this compound inhibits a specific kinase, for example, a structurally different inhibitor of that same kinase should produce a similar cellular outcome.[3]
Q3: How does the discrepancy between biochemical and cell-based assay potency suggest off-target effects?
A3: A significant drop in potency from a biochemical (e.g., purified enzyme) assay to a cell-based assay is common and can be due to factors like poor cell permeability or rapid metabolism.[4] However, the reverse scenario—high potency in cells but low potency in a biochemical assay against a hypothesized target—is a strong indicator of off-target activity. It suggests the compound is acting through a different, more sensitive target within the cell.[5] It is also possible that a compound discarded after a failed biochemical screen might have performed well in a cellular context through an unexpected target.[4]
Part 2: A Multi-Pillar Strategy for Target Validation & Off-Target Identification
A robust investigation into this compound's effects requires a multi-pronged approach. We have structured this as a logical workflow.
Caption: Workflow for investigating a novel compound like this compound.
Pillar 1: Rigorous Assay Design & Optimization
Before seeking complex biological explanations, ensure your experimental system is robust.
-
Q: What is the single most important parameter to control in my assay?
-
A: Concentration. Use the lowest effective concentration of this compound that produces the desired on-target effect.[3] This minimizes the risk of engaging lower-affinity off-targets. Always perform full dose-response curves (e.g., 10-point) rather than using a single high concentration.
-
-
Q: What controls are non-negotiable?
-
Q: How can I be sure the compound is stable in my media?
-
A: The stability of small molecules in complex biological media can vary.[7] You can assess stability by incubating this compound in your media for the duration of your experiment, collecting samples at different time points, and analyzing the concentration and integrity of the compound using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Pillar 2: Genetic Approaches for On-Target Validation
Genetic tools provide the highest level of confidence for linking a compound's activity to a specific target.[8][9] The principle is simple: if this compound's effect is truly mediated by "Target X," then removing Target X from the cell should render the cell resistant to the compound or should replicate the compound's effect (phenocopy).
-
Q: How can I use CRISPR-Cas9 to validate a hypothesized target for this compound?
-
A: Use CRISPR-Cas9 to create a knockout cell line that lacks the gene for your hypothesized target.[][11] If the knockout cells no longer respond to this compound treatment (i.e., they become resistant), this is strong evidence that the compound acts via that target. Conversely, if the knockout itself replicates the phenotype seen with this compound, this also supports the on-target hypothesis.[1] This genetic approach provides orthogonality, increasing confidence in the result.[8]
-
-
Q: What if I don't have a specific target in mind?
-
A: This is where you would first turn to Pillar 3 (Target Deconvolution) to generate a list of candidate targets. Once you have candidates, you can return to Pillar 2 to validate them one by one using CRISPR or RNAi.
-
Caption: Logic flow for CRISPR-based target validation.
Pillar 3: Unbiased Target Deconvolution
When the target of a compound like this compound is unknown, you must employ methods to identify its binding partners directly from the cellular proteome. This process is called target deconvolution.[12][13]
-
Q: What are the main strategies for identifying the direct binding targets of this compound?
-
A: There are several powerful techniques, broadly categorized as affinity-based and label-free methods.[14]
-
Affinity Chromatography: This involves immobilizing a modified version of this compound onto a solid support (like beads) and using it to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.[12]
-
Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that when a compound binds to its target protein, it stabilizes the protein and increases its melting temperature.[15][16] By heating cell lysates treated with this compound vs. a vehicle control to various temperatures and then quantifying the remaining soluble proteins via mass spectrometry, you can identify proteins that were stabilized by the compound.[15][17]
-
-
-
Q: Which target deconvolution method should I choose?
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized compound pulls down binding proteins from cell lysate.[12] | Well-established; can identify both high and low abundance targets. | Requires chemical modification of the compound, which may alter binding; risk of identifying non-specific binders.[14] |
| Expression Cloning (e.g., Phage Display) | A library of proteins is expressed (e.g., on phage surfaces) and screened for binding to the immobilized compound.[12][14] | Does not require cell lysates; can screen very large libraries. | In vitro method, may not reflect cellular context; requires specialized libraries and expertise.[12] |
| Cellular Thermal Shift Assay (CETSA) with MS | Compound binding stabilizes the target protein against heat-induced denaturation.[15][16] | Label-free; confirms target engagement in a physiological context (intact cells or lysates).[17][19] | Can be technically demanding; may not detect targets that do not show thermal stabilization upon binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Compound binding protects the target protein from protease digestion.[14] | Label-free; does not require heat. | Less sensitive than CETSA for some targets; relies on accessible protease cleavage sites near the binding pocket. |
Part 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity at all effective concentrations. | 1. The compound has significant off-target effects that dominate the cellular response.[1]2. The on-target effect is inherently cytotoxic. | 1. Confirm Target Engagement: Use CETSA to confirm the compound is binding the intended target at the effective concentration.[18]2. Genetic Validation: Use CRISPR to validate that the cytotoxicity is linked to the on-target.[20]3. Reduce Concentration/Time: Use a lower concentration of this compound and/or a shorter incubation time.[1] |
| Observed phenotype does not match the expected phenotype based on the hypothesized target. | 1. The compound's primary effect is through an unknown off-target.[20]2. The assumed function of the target in your specific cell line is incorrect. | 1. Perform Proteomic Profiling: Use CETSA-MS or another unbiased method to identify all binding partners.[21]2. Use Orthogonal Inhibitor: Test a structurally unrelated inhibitor of the same target. If the phenotype matches, your initial hypothesis about the target's function may be wrong.[3] |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health (e.g., passage number, confluency).2. Inconsistent compound concentration due to poor solubility or adsorption to plastics.[1]3. Fluctuation in incubation conditions (e.g., temperature, CO2).[1] | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.[1][3]2. Handle Compound Properly: Prepare fresh dilutions of this compound for each experiment and consider using low-protein-binding labware.[1]3. Monitor Environment: Carefully monitor and maintain consistent incubator conditions. |
| No observable effect, even at high concentrations. | 1. This compound has low cell permeability.[4]2. The compound is rapidly metabolized or effluxed by the cells.3. The target protein is not expressed or is inactive in your chosen cell line. | 1. Permeability Assay: Perform a cell permeability assay (e.g., PAMPA).2. Confirm Target Expression: Use Western blotting or qPCR to confirm that the target protein/mRNA is present in your cell line.[3]3. Biochemical vs. Cellular: If you have a hypothesized target, confirm that this compound is active in a biochemical assay with the purified protein. A potent biochemical activity but no cellular activity points to permeability/metabolism issues.[4][5] |
Part 4: Key Experimental Protocols
Protocol 1: CRISPR-Cas9 Knockout for Target Validation
This protocol provides a general workflow to validate if the phenotype from this compound is dependent on a specific target.
Objective: To generate a stable knockout cell line for a candidate target gene and assess its response to this compound.
Materials:
-
HEK293T or other easily transfectable cell line
-
Lentiviral vectors (e.g., lentiCRISPRv2) expressing Cas9 and a guide RNA (gRNA) targeting your gene of interest
-
Control vector (non-targeting gRNA)
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
This compound
Procedure:
-
gRNA Design: Design and clone 2-3 unique gRNAs targeting early exons of your candidate gene into the lentiviral vector. Also prepare a non-targeting control gRNA.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce your target cell line with the harvested lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration.
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin). Continue selection until a resistant population of cells is established.
-
Validation of Knockout: Expand the resistant cell pools. Validate the knockout of your target protein by Western blot. For clonal lines, isolate single cells and expand them, then validate the knockout.
-
Phenotypic Assay:
-
Plate Wild-Type (WT), Non-Targeting Control (NTC), and Knockout (KO) cells at the same density.
-
Treat cells with a dose-response of this compound (e.g., 8 concentrations) and a vehicle control.
-
After the appropriate incubation time (determined in your initial experiments), measure the relevant phenotype (e.g., cell viability via CellTiter-Glo).
-
-
Data Analysis: Compare the dose-response curves. A rightward shift in the EC50 for the KO cells compared to WT and NTC cells indicates resistance and validates the on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is used to confirm direct binding of this compound to a specific protein target in intact cells.
Objective: To determine if this compound binding increases the thermal stability of a target protein.
Caption: Key steps in a Western blot-based CETSA experiment.
Materials:
-
Target cells expressing the protein of interest
-
This compound and vehicle (DMSO)
-
PBS and protease/phosphatase inhibitors
-
PCR machine or water baths for heating
-
Lysis buffer (e.g., RIPA)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at an effective concentration or with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, leaving one aliquot at room temperature as a control.
-
Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine protein concentration and normalize all samples.
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against the target protein.
-
Data Analysis: Quantify the band intensity for each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
References
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]
-
Lee, H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Applied Microbiology and Biotechnology, 99(18), 7447–7456. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]
-
Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
-
Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126. Available at: [Link]
-
Lazic, S. E. (2016). Experimental Design for Laboratory Biologists. Cambridge University Press. Available at: [Link]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]
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Hughes, S. E., et al. (2020). Combining experimental strategies for successful target deconvolution. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(10), 1172–1187. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Wang, J. (2022). How to design experiments: control the controllables. YouTube. Available at: [Link]
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Cold Spring Harbor Laboratory Press. (n.d.). Experimental Design for Biologists, Second Edition. Available at: [Link]
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Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Available at: [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
-
Ramli, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(8), 1799. Available at: [Link]
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iBiology. (n.d.). Let's Experiment. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Research Stash. (2019). Experimental Design for Biologists. Available at: [Link]
-
Volkov, M., et al. (2021). Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. bioRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21749, this compound. Available at: [Link]
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European Bioinformatics Institute. (n.d.). ChEMBL Compound Report for CHEMBL1876589. Available at: [Link]
-
Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297–312. Available at: [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. Available at: [Link]
-
Liu, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1642. Available at: [Link]
-
La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884–2894. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Porter, J. R., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating Experimental Variability in Bromchlorenone Synthesis and Application: A Technical Support Guide
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with Bromchlorenone (6-Bromo-5-chloro-2-benzoxazolinone). This resource is designed to address the common challenges of experimental irreproducibility, offering a structured, cause-and-effect approach to troubleshooting. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable results.
Introduction to this compound and Reproducibility Challenges
This compound, a halogenated benzoxazolone derivative, is a valuable scaffold in medicinal chemistry and materials science. However, its synthesis and subsequent reactions can be sensitive to a variety of factors, leading to frustratingly inconsistent outcomes. The key to reproducibility lies in a deep understanding of the reaction mechanism and meticulous control over experimental parameters.
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering. We will delve into the probable causes of these problems and provide step-by-step protocols to diagnose and resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My synthesis of this compound from 5-chlorobenzoxazol-2-one is resulting in a low yield and multiple, difficult-to-separate byproducts. What are the likely causes and how can I optimize the reaction?
Low yields and the formation of multiple products in the synthesis of this compound often stem from issues with electrophilic aromatic substitution, specifically the bromination of the 5-chlorobenzoxazol-2-one starting material. The core of the problem usually lies in over-bromination and lack of regioselectivity.
Underlying Principles: The hydroxyl group of the enol tautomer of the benzoxazolone ring is an activating, ortho-, para- director. In 5-chlorobenzoxazol-2-one, the chlorine atom is a deactivating but ortho-, para- directing group. The position of bromination will be influenced by the interplay of these directing effects and the reaction conditions. Over-bromination can occur if the reaction is not carefully controlled, leading to the formation of di- and tri-brominated species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Action: Analyze your 5-chlorobenzoxazol-2-one starting material by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹H NMR.
-
Rationale: Impurities in the starting material can lead to a host of side reactions, consuming your reagents and complicating purification.
-
-
Optimize Reaction Conditions:
-
Temperature Control:
-
Action: Maintain a low reaction temperature, ideally between -10°C and 0°C, during the addition of bromine.
-
Rationale: Electrophilic aromatic substitution reactions are exothermic. Lower temperatures help to control the reaction rate, minimizing the formation of over-halogenated byproducts. A Korean patent for the synthesis of a similar compound, 6-chlorobenzoxazol-2-one, highlights the importance of temperature control to suppress side reactions.[1]
-
-
Solvent Selection:
-
Action: Use a protic solvent such as methanol or acetic acid.
-
Rationale: The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. Protic solvents can help to solvate the intermediates and may improve selectivity.[1]
-
-
Controlled Reagent Addition:
-
Action: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise over an extended period.
-
Rationale: Slow addition ensures that the concentration of the electrophile remains low, favoring mono-substitution and reducing the likelihood of di- or tri-bromination.
-
-
Stoichiometry:
-
Action: Use a stoichiometric amount or a very slight excess (1.0 to 1.1 equivalents) of the brominating agent.
-
Rationale: Using a large excess of the brominating agent is a common cause of over-halogenation.
-
-
-
Refine Work-up and Purification:
-
Quenching:
-
Action: After the reaction is complete, quench any unreacted bromine with a solution of sodium thiosulfate.
-
Rationale: This step is crucial to prevent further bromination during the work-up procedure.
-
-
Purification Strategy:
-
Action: If byproducts are still present, employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. Recrystallization from a suitable solvent can also be an effective purification method.
-
-
FAQ 2: The bromination of my 5-chlorobenzoxazol-2-one is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?
An incomplete reaction can be just as frustrating as a low-yielding one. The primary culprits are often related to reagent activity, reaction time, or insufficient activation of the electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete bromination reaction.
Detailed Troubleshooting Steps:
-
Verify the Activity of the Brominating Agent:
-
Action: If possible, use a fresh, unopened bottle of bromine or your chosen brominating agent. The activity of older bottles can diminish over time due to exposure to light and moisture.
-
Rationale: The success of the reaction is entirely dependent on the electrophilicity of the brominating agent. A degraded reagent will not be sufficiently reactive.
-
-
Extend the Reaction Time:
-
Action: Monitor the reaction progress closely using TLC. If the reaction appears to have stalled, allow it to stir for a longer period at the optimized temperature.
-
Rationale: Some reactions, particularly at lower temperatures, may require more time to reach completion.
-
-
Consider a Lewis Acid Catalyst:
-
Action: If extending the reaction time does not lead to completion, consider adding a catalytic amount of a mild Lewis acid, such as iron(III) bromide (FeBr₃).
-
Rationale: A Lewis acid can polarize the Br-Br bond, creating a more potent electrophile ("super electrophile") that can react more readily with the aromatic ring.[2] This is a common strategy in electrophilic aromatic halogenations.[3]
-
FAQ 3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the bromination?
The formation of an undesired isomer indicates a lack of regioselectivity in the electrophilic aromatic substitution. This is governed by the directing effects of the substituents already present on the aromatic ring.
Underlying Principles: In electrophilic aromatic substitution, electron-donating groups (activators) and electron-withdrawing groups (deactivators) direct the incoming electrophile to specific positions on the ring.[4][5] For 5-chlorobenzoxazol-2-one, both the enol's hydroxyl group and the chlorine atom are ortho-, para-directors. The final position of bromination is a result of the combined influence of these groups.
Troubleshooting Steps:
-
Confirm the Structure of the Isomer:
-
Action: Isolate the unexpected byproduct and characterize it thoroughly using techniques like 2D NMR (COSY, HMBC) and Nuclear Overhauser Effect (NOE) experiments.
-
Rationale: A definitive structural identification is essential to understand the underlying cause of the undesired reaction pathway.
-
-
Modify the Reaction Solvent:
-
Action: Experiment with different solvents to see if you can influence the regioselectivity. Solvents with different polarities can alter the reactivity of the electrophile and the stability of the intermediates.
-
Rationale: The solvent can play a significant role in the reaction mechanism, and a systematic screen of solvents may reveal conditions that favor the desired isomer.
-
-
Investigate Alternative Synthetic Routes:
-
Action: If controlling the regioselectivity of the bromination of 5-chlorobenzoxazol-2-one proves to be too challenging, consider an alternative synthetic strategy. For example, you could start with 6-bromobenzoxazol-2-one and perform a chlorination reaction.
-
Rationale: Sometimes, the most effective solution to a regioselectivity problem is to change the order of the synthetic steps.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | -10°C to 0°C | Controls reaction rate, minimizes over-halogenation. |
| Solvent | Methanol, Acetic Acid | Protic solvents can improve selectivity. |
| Bromine eq. | 1.0 - 1.1 | Prevents formation of poly-brominated byproducts. |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the electrophile. |
| Catalyst | Catalytic FeBr₃ (if needed) | Increases the electrophilicity of bromine for sluggish reactions. |
Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative procedure based on established principles of electrophilic aromatic substitution and should be optimized for your specific laboratory conditions.
-
Dissolve 5-chlorobenzoxazol-2-one (1.0 eq.) in methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -10°C in an ice-salt bath.
-
Prepare a solution of bromine (1.05 eq.) in the same solvent.
-
Add the bromine solution dropwise to the cooled solution of 5-chlorobenzoxazol-2-one over 1-2 hours, maintaining the temperature below 0°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.
- BenchChem. (2025). Technical Support Center: Benzoxazinone Synthesis.
- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.).
- Sigma-Aldrich. (n.d.). 6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
- 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.).
- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from the Master Organic Chemistry website.
- New Preparation of 6-Chlorobenzoxazol-2-one. (n.d.).
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.).
- PubChem. (n.d.). 6-Chloro-2,3-dihydrobenzoxazol-2-one.
- Leah4sci. (2025). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube.
- StudySmarter. (n.d.). Electrophilic Aromatic Substitution Practice Problems.
- Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.).
- Stenutz. (n.d.). 6-chloro-2-benzoxazolinone.
- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. (n.d.).
- A2B Chem. (n.d.). 6-bromo-2-chloro-5-methyl-1,3-benzothiazole.
Sources
- 1. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
Navigating the Nuances of Bromchlorenone: A Technical Support Guide to Consistent and Reliable Results
Welcome to the technical support center for Bromchlorenone studies. As an investigational compound, this compound presents both exciting therapeutic potential and significant experimental challenges. Inconsistent results are a common hurdle in the early stages of drug development, often stemming from the physicochemical properties of the molecule and its interaction with biological systems. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues, ensure data integrity, and accelerate their research.
Here, we move beyond simple protocols to explain the "why" behind experimental choices. Our aim is to empower you with the scientific rationale needed to design robust, self-validating experiments and to interpret your findings with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered by researchers working with this compound.
Q1: My this compound stock solution in DMSO precipitates when added to my aqueous cell culture medium. What is happening and how can I prevent this?
A1: This is a classic issue of a hydrophobic compound "crashing out" of solution when the solvent polarity changes drastically.[1] this compound, as a halogenated organic molecule, likely has poor aqueous solubility.[2] When your DMSO stock is diluted into the aqueous environment of your cell culture medium, the compound's solubility limit is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[1] You may need to perform a dose-response curve for your specific cell line to determine its tolerance to DMSO.[1]
-
Employ a Stepwise Dilution Technique: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) media.[1]
-
Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling.[3] This helps to disperse the compound quickly and avoid localized high concentrations.[1]
-
Use Pre-warmed Media: Always add the compound to media that has been pre-warmed to 37°C to enhance solubility.[1]
Q2: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?
A2: High variability in cell-based assays can stem from multiple factors, ranging from compound handling to the assay methodology itself. For a compound like this compound, inconsistent dosing due to solubility issues is a primary suspect.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Soluble Concentration | Even without visible precipitation, micro-precipitates can form, leading to variations in the actual concentration of the compound in solution. | Visually inspect your plates for any signs of precipitation before adding cells or reagents. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay medium.[3] |
| Compound Instability | This compound's halogenated structure may make it susceptible to degradation in aqueous media, especially over longer incubation times or exposure to light. | Prepare fresh dilutions for each experiment.[3] Conduct stability studies of this compound in your cell culture medium under experimental conditions. |
| Interaction with Media Components | The compound may be interacting with proteins (like serum) or other components in the media, affecting its bioavailability. | Evaluate the effect of serum concentration on this compound's activity. Consider using serum-free media for the duration of the compound treatment if your cell line can tolerate it. |
| Assay Interference | The chemical structure of this compound might interfere with the assay reagents. For example, it could have inherent absorbance or fluorescence at the wavelengths used for detection. | Run appropriate controls, including media with this compound but without cells, to check for direct interference with the assay readout.[4] |
Q3: How should I handle and store this compound to ensure its integrity?
A3: As a halogenated organic compound, proper handling and storage are crucial for both safety and experimental consistency.[5][6]
Handling and Storage Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double gloves (nitrile gloves may have poor resistance to some halogenated solvents).[7][8]
-
Ventilation: Handle solid this compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of potentially toxic vapors.
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.
-
Waste Disposal: Dispose of halogenated organic waste in designated containers according to your institution's safety protocols.[5][6]
Troubleshooting Guides
This section provides more in-depth troubleshooting for specific experimental workflows.
Guide 1: Inconsistent Bioactivity in In Vitro Cell-Based Assays
This guide provides a systematic approach to diagnosing and resolving inconsistent results in cell-based assays.
Workflow for Troubleshooting Inconsistent Bioactivity:
Caption: A logical workflow for troubleshooting inconsistent bioactivity in cell-based assays.
Step-by-Step Troubleshooting Protocol:
-
Visual Inspection for Precipitation: Before and after adding this compound to your assay plates, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Kinetic Solubility Assay:
-
Prepare a series of dilutions of your this compound stock in your cell culture medium.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.
-
At various time points, visually inspect for precipitation or measure turbidity using a plate reader. This will determine the maximum soluble concentration over time.[3]
-
-
Compound Stability Assessment (HPLC-Based):
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate under your experimental conditions.
-
At different time points (e.g., 0, 2, 8, 24 hours), take an aliquot, and analyze the concentration of the parent compound by a validated HPLC method.[9] A decrease in the parent compound peak indicates degradation.
-
-
Assay Interference Check:
-
Prepare a plate with your assay medium and serial dilutions of this compound (without cells).
-
Add your assay reagents (e.g., MTT, resazurin) and incubate for the standard duration.
-
Read the plate to see if this compound directly reacts with or absorbs/emits light at the assay wavelength.[4]
-
-
Cell Health and Consistency Verification:
-
Ensure your cells are in the logarithmic growth phase and have consistent passage numbers.
-
Perform a cell count and viability check before seeding to ensure consistent cell numbers across wells.
-
Include a positive control (a known cytotoxic agent) and a negative control (vehicle only) in every assay.
-
Guide 2: Variability in Analytical Quantification of this compound
Accurate quantification is the bedrock of reliable pharmacological studies. This guide addresses common issues in analytical methods like HPLC.
Potential Issues and Solutions in this compound Quantification:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Resolution in HPLC | Inappropriate mobile phase or column chemistry for a halogenated, hydrophobic compound. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer).- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the pH of the mobile phase; the stability of similar compounds can be pH-dependent.[10][11] |
| Low Recovery from Biological Matrices | Inefficient extraction of the hydrophobic compound from the sample (e.g., plasma, cell lysate). | - Optimize the extraction solvent. A more non-polar solvent or a mixture of solvents may be needed.- Consider solid-phase extraction (SPE) with a cartridge chemistry appropriate for hydrophobic compounds.[12] |
| Signal Suppression/Enhancement in LC-MS | Co-eluting matrix components interfering with the ionization of this compound. | - Improve chromatographic separation to resolve this compound from interfering peaks.- Optimize the sample preparation method to remove more matrix components.- Use a stable isotope-labeled internal standard if available. |
| Inconsistent Calibration Curve | - Solubility issues at higher concentrations.- Adsorption of the compound to plasticware. | - Prepare calibration standards in a solvent that ensures solubility across the entire concentration range.- Use low-adsorption microplates and pipette tips. |
Diagram of a Self-Validating Analytical Workflow:
Caption: A self-validating workflow for the analytical quantification of this compound.
Conclusion
The challenges in studying a novel compound like this compound are not insurmountable. By approaching your experiments with a thorough understanding of the compound's likely physicochemical properties and by employing systematic troubleshooting, you can achieve the consistent, high-quality data necessary to advance your research. This guide provides a framework for addressing common issues, but we encourage a proactive approach to experimental design, incorporating appropriate controls and validation steps from the outset.
References
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Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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The Ohio State University Environmental Health and Safety. (n.d.). Pollution Prevention Guide for Laboratories. Retrieved from [Link]
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Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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ECRI. (2018). Investigational Drugs: Product-Related Issues Pose Significant Challenges (Part I). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21749. Retrieved from [Link]
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He, M., et al. (2016). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 14(3), 62. [Link]
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Adan, A., et al. (2016). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 21(8), 1039. [Link]
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de Souza, D. Z., et al. (2023). Validation and Uncertainty Calculation of Rodenticide Analysis Methods in a Simulated Gastric Content Matrix. Brazilian Journal of Analytical Chemistry, 10(40), 1-15. [Link]
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Krysan, D. J. (2016). Challenges in the development of novel anticryptococcal agents. Future Medicinal Chemistry, 8(12), 1375–1377. [Link]
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Goytacazes, F. F. S., et al. (2019). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water. Bulletin of Environmental Contamination and Toxicology, 103(1), 127–133. [Link]
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Ng, L. L., et al. (1982). Stability of aqueous solutions of mibolerone. Journal of Pharmaceutical Sciences, 71(10), 1133–1137. [Link]
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Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2014). Improving and Accelerating Therapeutic Development for Nervous System Disorders. Washington, DC: The National Academies Press. [Link]
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Elobeid, M. A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5565206. [Link]
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Göber, B., et al. (1988). [The stability of bromhexine and the structure of its degradation products]. Pharmazie, 43(1), 23–26. [Link]
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He, M., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(6), 337. [Link]
-
Patsnap. (2024). What is the mechanism of Bromocriptine Mesylate?. Retrieved from [Link]
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Tudorache, M., et al. (2022). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Puumala, E., et al. (2024). Advancements and challenges in antifungal therapeutic development. Clinical Microbiology Reviews, 37(1), e00142-23. [Link]
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Wikipedia. (n.d.). Bromocriptine. Retrieved from [Link]
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Panche, A. N., et al. (2016). Flavonoids: An overview. Journal of Nutritional Science, 5, e47. [Link]
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Al-Ahmady, Z. S. (2024). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. Future Drug Discovery, 6(4), FDD119. [Link]
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National Center for Biotechnology Information. (2024). Bromocriptine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
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Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(12), 4847–4858. [Link]
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Patsnap. (2024). What is the mechanism of Bromocriptine Mesylate?. Retrieved from [Link]
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Technical Support Center: Purification of Crude Bromochlorenone
Introduction
Welcome to the technical support guide for the purification of crude Bromochlorenone. As a key intermediate in various synthetic pathways, particularly in pharmaceutical development, achieving high purity of Bromochlorenone is critical for ensuring the safety, efficacy, and reproducibility of downstream applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this halogenated aromatic ketone.
Drawing from established principles in organic chemistry and extensive field experience, this document provides not just procedural steps but also the underlying rationale for each recommendation. We will explore the typical impurity profile of crude Bromochlorenone, offer systematic troubleshooting for common issues, and present detailed protocols for effective purification.
Understanding the Impurity Profile of Crude Bromochlorenone
The primary route to a halogenated aromatic ketone like Bromochlorenone typically involves the α-halogenation of a corresponding ketone precursor.[1][2] The choice of halogenating agents (e.g., elemental bromine, N-bromosuccinimide) and reaction conditions significantly influences the types and levels of impurities.[2]
A logical breakdown of potential impurities is crucial for designing an effective purification strategy.
Caption: Logical relationships in the formation of potential impurities in crude Bromochlorenone.
Table 1: Common Impurities and Their Origin
| Impurity Category | Specific Examples | Common Origin |
| Process-Related Impurities | ||
| Starting Material | Chlorinated acetophenone precursor | Incomplete reaction conversion.[2] |
| Intermediates | Mono-brominated ketone | Incomplete second halogenation step.[2] |
| Over-halogenated species | Di-bromo or tri-bromo ketones | Excess halogenating agent or prolonged reaction time.[2][3] |
| Positional Isomers | Bromination on the aromatic ring | Lewis acid catalysis or high temperatures can promote electrophilic aromatic substitution.[2][4] |
| Reagent-Related Impurities | ||
| Spent Reagents | Succinimide (if NBS is used) | Byproduct of the halogenation reaction. |
| Degradation Products | ||
| Halogenated phenols | Hydrolyzed ketone products | Instability in aqueous or protic media, especially under basic conditions.[5] |
| Colored Impurities | Polymeric or oxidized species | Product instability to air, light, or temperature.[6] |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of Bromochlorenone in a question-and-answer format.
Issue 1: The isolated product is an oil or fails to crystallize.
Q: My crude product, which is expected to be a solid, remains an oil or a sticky solid after the work-up. What could be the cause and how can I fix it?
A: This is a common issue often indicative of high impurity levels that depress the melting point of the desired product.
-
Causality: The presence of residual solvents, unreacted starting materials, or isomeric byproducts can act as a eutectic mixture, preventing the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Confirm Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Gentle heating (e.g., 40-50°C) can be applied if the product is thermally stable.
-
Initial Purification by Chromatography: If the product is oily due to a complex mixture of impurities, direct crystallization will be difficult. A preliminary purification using flash column chromatography is highly recommended. This will separate the bulk of the impurities, often yielding a product that will then crystallize.
-
Trituration: If you suspect the impurity is a minor component, try trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Hexanes or a mixture of ethyl acetate/hexanes are often good starting points. The pure product should precipitate as a solid, which can then be collected by filtration.
-
Issue 2: Poor recovery after recrystallization.
Q: I performed a recrystallization, but the yield of my purified Bromochlorenone is very low. What went wrong?
A: Low recovery is typically due to suboptimal solvent selection or procedural errors during the recrystallization process.[7][8]
-
Causality & Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9][10] The goal is to create a saturated solution at the solvent's boiling point.
-
Protocol: Add the hot solvent portion-wise to the crude solid until it just dissolves.[9] If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[7][11] If the compound has high solubility at room temperature, your recovery will be poor.
-
Action: Perform small-scale solvent screening tests. Common solvents for moderately polar compounds like halogenated ketones include ethanol, isopropanol, ethyl acetate, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.
-
-
Premature Crystallization: If crystals form too quickly while the solution is still hot (e.g., during a hot filtration step to remove insoluble impurities), product will be lost.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
-
Cooling Rate: Cooling the solution too rapidly can trap impurities and lead to the formation of smaller, less pure crystals that are harder to collect.
-
Issue 3: Persistent colored impurities in the final product.
Q: My Bromochlorenone product is off-white or yellow, even after recrystallization. How can I remove these colored impurities?
A: Color often arises from highly conjugated or polymeric side products formed during the reaction or from product degradation.[6]
-
Causality: These impurities are often present in trace amounts but are highly chromophoric. They may have similar solubility profiles to your product, making them difficult to remove by simple recrystallization.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. The high surface area of the carbon will adsorb the large, colored impurity molecules.
-
Protocol: Add the carbon, swirl the flask, and then perform a hot filtration through a pad of Celite® or filter paper to remove the carbon particles. The resulting filtrate should be colorless.
-
-
Chromatography: If carbon treatment is ineffective, flash column chromatography is the most reliable method. The colored impurities are often more polar or larger and will separate from your product on a silica gel column.
-
Chemical Wash: In some cases, a dilute aqueous wash with a reducing agent like sodium bisulfite can remove colors caused by residual halogenating agents (e.g., Br₂). This should be done during the initial work-up.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step methodology for purifying crude Bromochlorenone.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room and elevated temperatures. The ideal solvent will show poor solubility at room temperature and complete solubility when hot.
-
Dissolution: Place the crude Bromochlorenone in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Add more hot solvent in small portions until all the solid has just dissolved.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the process can be aided by scratching the inside of the flask with a glass rod.[11] After reaching room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Experimental workflow for the recrystallization of Bromochlorenone.
Frequently Asked Questions (FAQs)
Q1: How do I choose between recrystallization and column chromatography? A: The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal when you have a relatively pure solid (>90%) with small amounts of impurities that have different solubility profiles. It is often faster and more scalable than chromatography.[8]
-
Column Chromatography is necessary when the crude product is an oil, contains multiple impurities with similar properties to the product, or when impurities are present in significant quantities.[12]
Q2: My compound seems to be degrading on the silica gel column. What can I do? A: Halogenated ketones can sometimes be sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent). This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
Q3: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, providing high resolution to separate closely related impurities.[13][14]
-
GC (Gas Chromatography): Suitable if the compound and its likely impurities are volatile and thermally stable. Often used to detect residual solvents.[13][]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the main component and identifying any structurally related impurities. qNMR (quantitative NMR) can determine absolute purity without a specific reference standard for each impurity.[13][16]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[11]
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary liquid phases.[14] | Quantitative purity assessment and impurity profiling. | High resolution, high sensitivity, applicable to a wide range of compounds.[14] | May require method development; some compounds lack a UV chromophore. |
| GC-MS | Separation of volatile compounds followed by mass-based detection.[13] | Identification and quantification of volatile impurities and residual solvents. | Excellent for volatile compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds.[13] |
| qNMR | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.[13] | Absolute purity determination without the need for reference standards of impurities. | Provides structural confirmation and absolute purity simultaneously. | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[13] |
| Melting Point | Determination of the temperature range over which a solid melts. | Rapid, qualitative assessment of purity. | Fast, simple, and requires minimal sample. | Not quantitative; less informative for novel compounds without a literature value. |
References
- Kazumi, J., et al. (2025). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology.
- Fernandes, P. A., & Marques, M. M. B. (n.d.). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH).
-
Smith, K., et al. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem.
- Kuble, J., et al. (n.d.). Process for producing 4-bromo-2-chlorophenols. Google Patents.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
Columbia University. (n.d.). Recrystallization and Crystallization. Columbia University. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane. BenchChem.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
-
Organic Chemistry Tutor. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. BenchChem.
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. ChemCon GmbH. Available at: [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Wikipedia. Available at: [Link]
-
MU, C., et al. (2012). Degradation Kinetics of Methylnaltrexone Bromide Aqueous Solution. Chinese Pharmaceutical Journal. Available at: [Link]
Sources
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- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics of Methylnaltrexone Bromide Aqueous Solution [journal11.magtechjournal.com]
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- 16. Identity determination and purity testing [chemcon.com]
Technical Support Center: Optimizing Bromchlorenone Activity by Adjusting pH
Welcome to the Technical Support Center for Bromchlorenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we delve into the critical role of pH in modulating the activity of this weakly acidic benzoxazolone derivative and provide actionable protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important?
The pKa is a critical parameter because it determines the ionization state of this compound at a given pH. At a pH below its pKa, the unionized (protonated) form will predominate, while at a pH above its pKa, the ionized (deprotonated) form will be more abundant. This equilibrium directly impacts its solubility, cell permeability, and ultimately, its biological activity.
Q2: How does pH affect the solubility of this compound?
A2: As a weakly acidic compound, the solubility of this compound is highly pH-dependent. The ionized (deprotonated) form is significantly more water-soluble than the unionized form. Therefore, you can expect the solubility of this compound to increase as the pH of the aqueous solution rises above its pKa. Conversely, in acidic conditions (pH below the pKa), the compound will be predominantly in its less soluble, unionized state, which can lead to precipitation.[3][4]
Q3: How does pH influence the cell permeability and activity of this compound?
A3: The pH-partition hypothesis states that the unionized form of a drug is more lipid-soluble and therefore more readily permeates biological membranes.[5][6] For this compound, this means that at a pH below its pKa (when it is primarily unionized), its ability to cross cell membranes to reach intracellular targets is enhanced. However, this is counterbalanced by its lower solubility at acidic pH. The optimal pH for activity in a cell-based assay is therefore a trade-off between sufficient solubility in the culture medium and adequate permeability across the cell membrane.[7][8]
Q4: Is this compound stable at all pH values?
A4: The benzoxazolone ring system can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions. While specific stability data for this compound is limited, studies on related benzoxazole structures suggest that the ring can undergo cleavage.[9] It is crucial to consider the stability of this compound in your experimental buffer and media over the duration of your experiment, as degradation can lead to a loss of activity and the generation of confounding byproducts.
Troubleshooting Guide: pH-Related Issues in this compound Experiments
This section addresses common problems encountered during experiments with this compound and provides systematic solutions.
| Observation | Potential Cause | Explanation & Causality | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer or cell culture medium. | Low aqueous solubility at the working pH. | This compound is a hydrophobic molecule with limited solubility, especially at neutral or acidic pH where the unionized form dominates. Adding a concentrated stock (e.g., in DMSO) to an aqueous environment can cause it to "crash out" if the final concentration exceeds its solubility limit at that pH. | 1. Increase the pH of the final solution: Prepare your buffer or medium at a slightly alkaline pH (e.g., 7.6-8.0) to increase the proportion of the more soluble ionized form. 2. Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific buffer or medium at different pH values before conducting your main experiment. 3. Modify the dilution method: Add the DMSO stock solution dropwise to the aqueous solution while vortexing to avoid localized high concentrations. |
| Initial clear solution becomes cloudy or shows precipitate after incubation. | Delayed precipitation or compound degradation. | The compound might initially be in a supersaturated state and precipitates over time. Alternatively, changes in the medium's pH due to cellular metabolism (e.g., acidification from lactate production) can decrease solubility. Degradation into less soluble products is also a possibility.[10][11] | 1. Monitor and control medium pH: For long-term experiments, use a well-buffered medium and consider periodic media changes to maintain a stable pH. 2. Assess compound stability: Incubate this compound in your cell-free medium under experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay and analyze for degradation (e.g., by HPLC). 3. Lower the working concentration: Use the lowest effective concentration of this compound to minimize the risk of precipitation. |
| Low or inconsistent biological activity observed. | Suboptimal pH for activity, poor cell permeability, or compound degradation. | If the pH of the assay medium is too high, this compound will be mostly ionized, leading to poor cell permeability and reduced access to intracellular targets. If the pH is too low, poor solubility may limit the effective concentration. Compound degradation at an inappropriate pH will also lead to reduced activity. | 1. Perform a pH-activity profile: Test the activity of this compound across a range of pH values (e.g., 6.8 to 8.0) to determine the optimal pH for your specific assay and cell type. 2. Balance solubility and permeability: The optimal pH will likely be a compromise. A slightly acidic to neutral pH may favor permeability, while a slightly alkaline pH enhances solubility. 3. Ensure fresh preparations: Prepare fresh working solutions of this compound for each experiment to avoid issues with degradation. |
Experimental Protocols
Protocol 1: Determination of the Optimal pH for this compound Activity in a Cell-Based Assay
This protocol provides a framework for identifying the pH at which this compound exhibits maximum efficacy in your specific experimental setup.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) without sodium bicarbonate
-
Sterile buffer solutions of varying pH (e.g., HEPES, MES, TAPS) at 1M concentration
-
Sterile-filtered 1N HCl and 1N NaOH
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for viability, proliferation, or target engagement)
Procedure:
-
Prepare Buffered Media:
-
To your bicarbonate-free medium, add your chosen buffer to a final concentration of 20-25 mM.
-
Divide the buffered medium into several aliquots and adjust the pH of each aliquot to a different value within your desired range (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0) using sterile 1N HCl or 1N NaOH.
-
Sterile-filter each of the pH-adjusted media.
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a density appropriate for your assay and allow them to adhere overnight in your standard culture medium.
-
-
Compound Treatment:
-
The next day, remove the standard culture medium and replace it with the prepared pH-adjusted media.
-
Prepare serial dilutions of this compound in each of the pH-adjusted media.
-
Add the this compound dilutions to the appropriate wells. Include vehicle controls (DMSO) for each pH condition.
-
-
Incubation and Assay:
-
Incubate the plates for the desired experimental duration.
-
Perform your assay to measure the biological activity of this compound (e.g., MTT assay for cytotoxicity, reporter assay for target modulation).
-
-
Data Analysis:
-
For each pH value, plot the dose-response curve and calculate the IC50 or EC50.
-
Compare the potency of this compound across the different pH conditions to identify the optimal pH.
-
Data Presentation
The following table summarizes the expected relationship between pH and the key properties of this compound, based on its nature as a weakly acidic compound.
| pH Relative to pKa (Estimated: 7.5-8.5) | Predominant Species | Predicted Aqueous Solubility | Predicted Cell Permeability |
| pH < pKa (e.g., pH 6.8) | Unionized (Protonated) | Low | High |
| pH ≈ pKa | Mix of Unionized & Ionized | Moderate | Moderate |
| pH > pKa (e.g., pH 8.0) | Ionized (Deprotonated) | High | Low |
Visualizations
Relationship between pH, Ionization, and Activity
The following diagram illustrates the fundamental principle of how pH influences the properties and biological activity of a weakly acidic compound like this compound.
Sources
- 1. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Light sensitivity and handling of Bromchlorenone solutions.
Answering the user's request.## Technical Support Center: Light Sensitivity and Handling of Bromchlorenone Solutions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth, field-proven insights into the critical aspects of handling, storing, and utilizing this compound solutions, with a specialized focus on mitigating potential light sensitivity and degradation. Our goal is to empower you with the knowledge to ensure the integrity, reproducibility, and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and safe handling of this compound.
Q1: What is this compound and what are its primary safety concerns?
A1: this compound, with the IUPAC name 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one, is a halogenated benzoxazolone derivative.[1] Its chemical structure incorporates a bromine and a chlorine atom on the benzene ring, making it a useful intermediate in organic synthesis. According to the Globally Harmonized System (GHS) classification, this compound is considered harmful if swallowed (Acute Toxicity 4, oral).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[2] All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.[2][3]
Q2: Is this compound sensitive to light? Should I protect my solutions from light?
A2: While specific photodecomposition studies for this compound are not extensively published, halogenated aromatic compounds can be susceptible to degradation upon exposure to ultraviolet (UV) or even high-intensity visible light. The energy from light can potentially induce cleavage of the carbon-halogen bonds or other ring transformations. Therefore, as a precautionary best practice, all solutions of this compound should be protected from light. This is a critical step to ensure the stability and integrity of the compound, preventing the formation of unknown impurities that could compromise experimental results.[2][4] We strongly recommend storing both the solid material and its solutions in amber glass vials or containers wrapped in aluminum foil.[4]
Q3: What are the best solvents for dissolving this compound?
A3: The choice of solvent is critical and depends on the subsequent reaction or analysis. For general stock solution preparation, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective.[5] However, be aware that solvents can significantly influence the reactivity of halogenated compounds. For instance, polar aprotic solvents are known to favor SN2 reactions by effectively solvating the cation but leaving the nucleophile more reactive.[5] Conversely, polar protic solvents (e.g., ethanol, methanol) can participate in solvolysis reactions.[5] It is crucial to select a solvent that is inert to this compound under your experimental conditions and does not interfere with downstream applications. Always perform a small-scale solubility test before preparing a large batch.
Q4: How should I store solid this compound and its solutions?
A4: Proper storage is paramount for maintaining the compound's purity. The following conditions are recommended:
| Parameter | Solid this compound | This compound Solutions |
| Temperature | Cool, dry place (e.g., 2-8 °C) | 2-8 °C or -20 °C for long-term storage |
| Atmosphere | Tightly sealed container | Tightly sealed container, consider inert gas (N₂ or Ar) overlay |
| Light | Protect from direct sunlight[2] | Store in amber vials or wrap in foil[4] |
| Container | Original supplier container | Borosilicate glass (amber preferred) |
Part 2: Solution Preparation and Handling Protocol
This section provides a step-by-step methodology for preparing this compound solutions while minimizing degradation.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work exclusively within a certified chemical fume hood.[6] Assemble all necessary equipment: an analytical balance, a 10 mL amber volumetric flask, a magnetic stirrer and stir bar, and appropriate volumetric pipettes.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out the required mass of this compound (Molecular Weight: 248.46 g/mol [1]). For 10 mL of a 10 mM solution, you will need 24.85 mg.
-
Dissolution: Transfer the weighed this compound into the 10 mL amber volumetric flask. Add approximately 7-8 mL of anhydrous DMSO.
-
Mixing: Place a small magnetic stir bar in the flask and place it on a magnetic stirrer at a gentle speed until the solid is completely dissolved. Avoid heating the solution, as this can accelerate potential degradation.[7]
-
Final Volume: Once fully dissolved, carefully add DMSO to the 10 mL mark on the volumetric flask.
-
Homogenization & Storage: Cap the flask securely and invert it several times to ensure a homogeneous solution. For immediate use, keep the solution in the amber flask. For storage, aliquot the solution into smaller amber glass vials, purge with an inert gas like argon or nitrogen, seal tightly, and store at -20°C.[2][4]
Part 3: Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide helps you diagnose and resolve potential issues related to this compound solutions.
Q5: My reaction yield is lower than expected or inconsistent between batches. What could be the cause?
A5: This is a frequent issue that can often be traced back to the integrity of your this compound solution.
-
Probable Cause 1: Solution Degradation. If the solution was not protected from light or was stored improperly (e.g., at room temperature, in a clear vial), the compound may have degraded, lowering the effective concentration of the active starting material.
-
Solution: Prepare a fresh solution of this compound following the strict light-protection and storage protocols outlined above.[8][9] To verify, analyze the old and new solutions via HPLC to check for the appearance of degradation peaks and a decrease in the main peak area.[10]
-
Probable Cause 2: Solvent Reactivity. The solvent itself might be reacting with your this compound. For example, using a nucleophilic solvent like methanol could lead to solvolysis, consuming your starting material.[5]
-
Solution: Review the compatibility of your chosen solvent with this compound and your reaction conditions. If in doubt, switch to a more inert solvent like acetonitrile or THF (for less polar applications) and repeat the experiment.
Q6: I am observing unexpected spots on my TLC plate or extra peaks in my LC-MS analysis. Could this be related to my this compound solution?
A6: Yes, the appearance of unknown impurities is a classic sign of compound degradation.
-
Probable Cause: Photodegradation or Hydrolysis. Exposure to light or trace amounts of water in your solvent can lead to the formation of breakdown products.[11][12]
-
Solution:
-
Run a Control: Analyze a sample of your this compound stock solution directly by LC-MS or HPLC to confirm the presence of these impurities.[13]
-
Prepare Fresh: As a first step, always prepare a fresh solution from solid material under protected conditions (amber vial, anhydrous solvent).[8]
-
Investigate Impurities: If the problem persists, it may be necessary to identify the degradation products to understand the decomposition pathway, which can inform better handling or purification strategies.[11]
-
Q7: My experiment failed completely. How do I determine if my this compound solution was the problem?
A7: A systematic approach is key to troubleshooting a failed experiment. The following workflow can help isolate the issue.
Caption: Decision-making process for troubleshooting this compound experiments.
Part 4: Safe Handling and Storage Workflow
Visualizing the workflow for handling hazardous and potentially sensitive chemicals is crucial for laboratory safety and experimental integrity.
Caption: Recommended workflow for the safe handling and storage of this compound.
By adhering to these guidelines, researchers can significantly enhance the reliability of their experiments involving this compound, ensuring that results are both accurate and reproducible.
References
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
- Fisher Scientific. (2024, February 11). Safety Data Sheet: 6-Bromo-2(3H)-benzoxazolone.
- (n.d.). Bromine Dichloromethane Solution Sds.
- BenchChem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
- CPAChem. (2019, March 5). Safety data sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21749, this compound.
- (n.d.). MATERIAL SAFETY DATA SHEET BROMICIDE GRANULES.
- (2010, November 24). SAFETY DATA SHEET.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane.
- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Gaska, K., & Stec, M. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Lester, Y., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?.
- Chemistry World. (2024, April 10). How to troubleshoot experiments.
- Göber, B., Lisowski, H., & Franke, P. (1988).
- The Thought Café. (2022, October 12). Troubleshooting and optimizing lab experiments.
- MJD chemistry. (2021, July 25). Preparation of Bromine solution | Organic reagent.
- Kumar, V., Singh, G., & Kumar, M. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. International Journal of Pharmacy and Pharmaceutical Sciences.
- Murali, D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Corta, E., Bakkali, A., Berrueta, L., Gallo, B., & Vicente, F. (2000). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Fresenius' Journal of Analytical Chemistry.
Sources
- 1. This compound | C7H3BrClNO2 | CID 21749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. cpachem.com [cpachem.com]
- 4. easternct.edu [easternct.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 8. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Interference from Electrophilic Compounds in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate interference caused by electrophilic compounds, exemplified by structures like Bromchlorenone, in your biochemical assays. Our goal is to equip you with the expertise to ensure the integrity and reliability of your experimental data.
Introduction: The Challenge of Reactive Compounds
In high-throughput screening (HTS) and other biochemical assays, the discovery of novel bioactive molecules is often complicated by compounds that generate false-positive results through non-specific interactions. A significant class of these problematic molecules are electrophilic compounds, which can covalently modify assay components, particularly proteins.[1] These reactive molecules, often flagged as Pan-Assay Interference Compounds (PAINS), can lead to wasted resources and misdirected research efforts if not properly identified and managed.[2]
This guide uses this compound, a hypothetical but representative α-haloketone, to illustrate the challenges and solutions associated with this class of compounds. Its structure contains reactive sites prone to nucleophilic attack, particularly from thiol groups found in cysteine residues within proteins.
Frequently Asked Questions (FAQs)
Here we address common questions regarding interference from electrophilic compounds like this compound.
Q1: What is this compound, and why is it likely to interfere with my assay?
A: this compound represents a class of compounds containing an α-halo-α,β-unsaturated ketone moiety. This functional group is highly electrophilic, making it susceptible to attack by nucleophiles commonly found in biological systems.[3][4] The primary mechanism of interference is the covalent modification of proteins, such as your target enzyme or other proteins in the assay mixture, through reactions with nucleophilic amino acid residues like cysteine.[1]
Q2: How does covalent modification by this compound lead to a false-positive signal?
A: Covalent modification can alter the conformation and function of a protein. If this compound binds to and inactivates your target enzyme, it will appear as a genuine inhibitor. However, this activity is not due to specific, reversible binding to a well-defined pocket, which is the desired mechanism for a drug candidate. Instead, it is a non-specific, often irreversible reaction that is unlikely to be optimizable into a selective therapeutic.[1]
Q3: My assay uses a fluorescent readout. Can this compound interfere with the detection method itself?
A: Yes, in addition to covalent modification of proteins, compounds can interfere with the assay detection technology.[2][5] This can include quenching of the fluorescent signal, possessing intrinsic fluorescence (autofluorescence), or scattering light due to poor solubility and aggregation.[6] It is crucial to perform counter-screens to rule out these possibilities.
Q4: I've heard about PAINS filters. Are they sufficient to identify problematic compounds like this compound?
A: PAINS filters are knowledge-based tools that flag substructures known to be associated with assay interference.[7][8] While useful as an initial screen, they are not infallible. Some compounds containing PAINS alerts may be legitimate hits, while others that are not flagged can still cause interference.[7][9][10] Therefore, PAINS alerts should be used as a guide, but experimental validation is essential to confirm or refute the potential for interference.[7][9][10]
Troubleshooting Guide
If you suspect interference from an electrophilic compound, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for Suspected Electrophilic Interference
Caption: A stepwise workflow to diagnose and validate hits suspected of electrophilic interference.
Step 1: Initial Hit Characterization
-
Issue: An initial screen identifies this compound as a potent "hit."
-
Action:
-
Verify Compound Integrity: Before proceeding, confirm the purity and identity of the compound sample using methods like LC-MS and NMR. Impurities can sometimes be the cause of observed activity.[1]
-
Generate a Full Concentration-Response Curve: This is a critical step to understand the behavior of the compound.[11] Look for a steep curve, which can be an indicator of non-specific activity.
-
Step 2: Assessing Non-Specific Reactivity
-
Issue: The concentration-response curve is confirmed, but you suspect covalent reactivity.
-
Action:
-
Thiol Reactivity Assay: Pre-incubate your compound with a high concentration of a thiol-containing molecule like dithiothreitol (DTT) or glutathione before adding it to the assay. If the compound's activity is significantly reduced, it strongly suggests a mechanism involving reaction with thiols.[1]
-
Time-Dependence of Inhibition: A covalent inhibitor will often show time-dependent inhibition, where the degree of inhibition increases with the length of pre-incubation with the target protein. Run your assay with varying pre-incubation times.
-
Step 3: Deconvoluting the Mechanism
-
Issue: Evidence points towards covalent modification, but you need to confirm it and rule out other artifacts.
-
Action:
-
Test for Reversibility: A classic experiment is the "jump-dilution" assay.[11] Incubate the target protein with a high concentration of the compound, then rapidly dilute the mixture. If the compound is a reversible inhibitor, activity should be restored upon dilution. If it is a covalent, irreversible inhibitor, activity will not be recovered.
-
Run an Orthogonal Assay: Confirm the activity in a secondary assay that uses a different detection method (e.g., if the primary assay is fluorescence-based, use a label-free method like surface plasmon resonance). This helps to rule out artifacts related to the specific assay technology.[7]
-
Mass Spectrometry: For a definitive answer, you can use mass spectrometry to analyze the target protein after incubation with the compound. An increase in the protein's mass corresponding to the mass of the compound confirms covalent adduction.
-
Experimental Protocols
Protocol 1: Thiol Competition Assay
-
Prepare Reagents:
-
Compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer.
-
Glutathione (GSH) stock solution (e.g., 100 mM in assay buffer, pH adjusted).
-
Target protein and other assay components.
-
-
Experimental Setup:
-
Test Condition: Pre-incubate the compound at its IC50 concentration with a high concentration of GSH (e.g., 1 mM) in assay buffer for 30 minutes at room temperature.
-
Control Condition: Pre-incubate the compound at its IC50 concentration in assay buffer alone for the same duration.
-
-
Assay Execution:
-
Initiate the biochemical reaction by adding the pre-incubated compound mixtures and other necessary reagents (substrate, etc.) to the target protein.
-
Measure the assay signal according to your standard protocol.
-
-
Data Analysis:
-
Compare the percentage of inhibition in the test condition to the control condition. A significant decrease in inhibition in the presence of GSH indicates thiol reactivity.
-
Protocol 2: Jump-Dilution Assay for Reversibility
-
Incubation:
-
Prepare a concentrated mixture of your target protein (e.g., 20x the final assay concentration) and the compound (e.g., 10x its IC50).
-
Incubate for a set period (e.g., 60 minutes) to allow for binding/reaction.
-
-
Dilution:
-
Rapidly dilute the incubation mixture 100-fold into the assay buffer containing the substrate. This simultaneously lowers the concentration of the protein and, more importantly, the unbound compound to well below its IC50.
-
-
Measurement:
-
Immediately monitor the reaction progress over time.
-
-
Interpretation:
-
Reversible Inhibition: The reaction rate will increase over time as the inhibitor dissociates from the enzyme.
-
Irreversible/Covalent Inhibition: The reaction rate will remain low, as the enzyme is permanently inactivated and dilution does not restore its function.[11]
-
Data Summary Table
| Assay Type | Expected Outcome for Covalent Inhibitor | Interpretation |
| Thiol Competition | Inhibition is significantly reduced in the presence of DTT/GSH. | Compound reacts with thiols and is likely a non-specific covalent modifier. |
| Time-Dependence | IC50 decreases with longer pre-incubation time. | Suggests a covalent or slow-binding mechanism. |
| Jump-Dilution | Enzyme activity is not recovered after rapid dilution. | Confirms irreversible or very slow-off-rate inhibition. |
| Mass Spectrometry | Protein mass increases by the mass of the compound. | Definitive evidence of covalent adduct formation. |
Conclusion
Navigating the complexities of assay interference is a critical skill in modern drug discovery and chemical biology. By employing a systematic troubleshooting approach that includes thiol competition assays, tests for reversibility, and orthogonal validation, researchers can confidently distinguish genuine, optimizable hits from artifacts caused by reactive compounds like this compound. This diligence not only saves valuable resources but also enhances the reproducibility and integrity of scientific findings.
References
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Available from: [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. Available from: [Link]
-
The essential roles of chemistry in high-throughput screening triage. PubMed Central, NIH. Available from: [Link]
-
Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. ACS Publications. Available from: [Link]
-
Dealing with PAINs in a drug discovery CRO. Sygnature Discovery. Available from: [Link]
-
Phantom PAINS: Problems with the Utility of Alerts for Pan€'Assay INterference CompoundS. University of North Carolina at Chapel Hill. Available from: [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, ACS Publications. Available from: [Link]
-
Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. ACS Publications. Available from: [Link]
-
Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC, NIH. Available from: [Link]
-
Screening and Characterization of Reactive Compounds with In Vitro Peptide-Trapping and Liquid Chromatography/High-Resolution Accurate Mass Spectrometry. ResearchGate. Available from: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available from: [Link]
-
Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PMC, NIH. Available from: [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. Available from: [Link]
-
The Ecstasy and Agony of Assay Interference Compounds. PMC, PubMed Central. Available from: [Link]
-
Thiol-activated DNA damage by α-bromo-2-cyclopentenone. PubMed, NIH. Available from: [Link]
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-activated DNA damage by α-bromo-2-cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scholarly Article or Book Chapter | Phantom PAINS: Problems with the Utility of Alerts for Pan€‘Assay INterference CompoundS | ID: pv63gb56s | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the identity and purity of synthesized Bromchlorenone.
Welcome to the technical support guide for the analytical characterization of synthesized Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one). The quality, safety, and efficacy of any active pharmaceutical ingredient (API) are fundamentally dependent on rigorous confirmation of its identity and purity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently verify their synthesized this compound, addressing common questions and troubleshooting potential issues encountered during analysis.
Our approach is built on the principle of orthogonal testing, utilizing multiple analytical techniques to build a complete and reliable profile of the compound.[][4][5] Each method offers a unique perspective on the molecule's properties, and together they form a self-validating system for quality control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the practical challenges of confirming the identity and purity of this compound.
Identity Confirmation: How can I be certain that I have synthesized this compound?
A definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques. Mass spectrometry will confirm the molecular weight, while NMR and IR spectroscopy will provide detailed information about the connectivity of atoms and the functional groups present.
Question: What is the expected mass of this compound and how should I interpret its mass spectrum?
Answer:
The molecular formula for this compound is C₇H₃BrClNO₂.[6][7][8] The expected monoisotopic mass is approximately 246.90357 Da.[6] A key feature of the mass spectrum of this compound will be the isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9] This results in a characteristic cluster of peaks for the molecular ion [M]⁺˙ and its fragments.
Expected Molecular Ion Cluster:
| m/z | Isotopic Composition | Expected Relative Abundance |
| [M]⁺˙ 247 | C₇H₃⁷⁹Br³⁵ClNO₂ | ~75% |
| [M+2]⁺˙ 249 | C₇H₃⁸¹Br³⁵ClNO₂ / C₇H₃⁷⁹Br³⁷ClNO₂ | ~100% (Base Peak) |
| [M+4]⁺˙ 251 | C₇H₃⁸¹Br³⁷ClNO₂ | ~25% |
This table presents a simplified prediction. The exact ratios can be calculated based on the precise natural abundances of the isotopes.
Troubleshooting:
-
Issue: The molecular ion peak is weak or absent.
-
Cause & Solution: Electron impact (EI) ionization can sometimes be too harsh, leading to extensive fragmentation.[10] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) if available. With ESI, you would expect to see adducts such as [M+H]⁺ or [M+Na]⁺.[8][11]
-
-
Issue: The isotopic pattern does not match the expected ratios.
-
Cause & Solution: This could indicate the presence of impurities or that the compound is not this compound. Check for co-eluting species if using LC-MS or GC-MS.[5] Ensure the mass spectrometer is properly calibrated.
-
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ionization energy to 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-350.
-
Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern.
dot
Caption: Workflow for MS analysis of this compound.
Question: What are the expected ¹H NMR signals for this compound?
Answer:
¹H NMR spectroscopy is a powerful tool for confirming the connectivity of atoms in a molecule.[4][12] For this compound, we expect to see signals corresponding to the aromatic protons and the N-H proton of the oxazolone ring. The aromatic region will be particularly informative.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.8 - 12.0 | Singlet | 1H | N-H | The N-H proton of the carbamate is expected to be a broad singlet at a downfield chemical shift. |
| ~7.5 - 7.7 | Singlet | 1H | Aromatic C-H | Proton on the carbon between the bromine and the ring fusion. Its chemical shift is influenced by both. |
| ~7.3 - 7.5 | Singlet | 1H | Aromatic C-H | Proton on the carbon adjacent to the chlorine. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. Running a 2D NMR experiment like COSY could further confirm the proton correlations, although for this simple spectrum it may not be necessary.
Troubleshooting:
-
Issue: Peaks in the aromatic region are broad or poorly resolved.
-
Cause & Solution: The sample may be impure or contain residual solvent. Ensure the sample is fully dissolved and consider using a different deuterated solvent. The N-H peak can also be very broad; a D₂O exchange experiment can confirm its identity.
-
-
Issue: The integration values do not match the expected 1:1:1 ratio for the three protons.
-
Cause & Solution: This strongly suggests the presence of impurities.[13] Check the purity of the sample using a chromatographic technique like HPLC.
-
Question: Which characteristic IR absorption bands should I look for to confirm the synthesis of this compound?
Answer:
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[14][15] For this compound, the key functional groups are the N-H bond, the carbonyl (C=O) group of the cyclic carbamate (lactone), the C-O bond, and the C-X (C-Br, C-Cl) bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3100 | Medium | N-H stretch |
| 1780 - 1760 | Strong | C=O stretch (lactone) |
| 1610 - 1580 | Medium | C=C stretch (aromatic) |
| 1250 - 1200 | Strong | C-O stretch |
| 850 - 550 | Medium | C-Cl stretch |
| 690 - 515 | Medium | C-Br stretch |
Reference: The C-X stretching vibrations are found in the fingerprint region and can be complex.[16][17]
Troubleshooting:
-
Issue: The C=O stretch is at a lower frequency than expected.
-
Cause & Solution: This could indicate ring-opening of the oxazolone ring. Re-purify the sample and ensure it is stored under anhydrous conditions.
-
-
Issue: Absence of a clear N-H stretch.
-
Cause & Solution: The peak may be broad. Ensure the sample is properly prepared (e.g., as a KBr pellet or a thin film) to minimize interference from water.
-
Purity Assessment: How can I determine the purity of my synthesized this compound?
Purity is a critical quality attribute for any API.[][18] Chromatographic techniques are the gold standard for assessing purity due to their ability to separate the main compound from impurities.[19][20]
Question: How do I develop an HPLC method to assess the purity of this compound?
Answer:
A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.[13][19] This method separates compounds based on their hydrophobicity.
dot
Caption: HPLC method development workflow.
Proposed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Methanol or Acetonitrile.
Troubleshooting:
-
Issue: Poor peak shape (tailing or fronting).
-
Cause & Solution: The mobile phase pH may need adjustment. Ensure the sample is fully dissolved in the mobile phase. Overloading the column can also cause poor peak shape; try injecting a smaller volume or a more dilute sample.
-
-
Issue: Impurity peaks are not well-resolved from the main peak.
-
Cause & Solution: Adjust the gradient profile. A shallower gradient will provide better resolution.[21] Alternatively, a different stationary phase (e.g., a phenyl-hexyl column) could be tested.
-
Question: Can I use TLC for a quick purity check?
Answer:
Yes, TLC is an excellent, rapid, and cost-effective technique for monitoring the progress of a reaction and for a preliminary assessment of purity.[22][23][24] A pure compound should ideally show a single spot.
Experimental Protocol: TLC Analysis
-
Plate: Silica gel 60 F₂₅₄.
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the samples onto the TLC plate. It is good practice to co-spot the starting material with the reaction mixture to track its consumption.[22]
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.4 for the product.
-
Development: Develop the plate in a saturated chamber.
-
Visualization: Visualize the spots under UV light (254 nm).
Troubleshooting:
-
Issue: The spots are streaky.
-
Cause & Solution: The sample may be too concentrated, or the compound may be interacting too strongly with the silica gel. Try a more polar mobile phase or spot a more dilute sample.
-
-
Issue: Multiple spots are observed for the purified product.
-
Cause & Solution: This indicates the presence of impurities.[22] The purification procedure (e.g., recrystallization or column chromatography) needs to be optimized.
-
Summary of Analytical Techniques
| Technique | Purpose | Key Information Provided |
| MS | Identity Confirmation | Molecular weight and isotopic pattern. |
| ¹H NMR | Identity Confirmation | Molecular structure and proton environment. |
| IR | Identity Confirmation | Presence of key functional groups. |
| HPLC | Purity Assessment & Quantification | High-resolution separation of impurities, quantitative purity. |
| TLC | Preliminary Purity & Reaction Monitoring | Rapid, qualitative assessment of purity and reaction completion. |
By employing this multi-faceted analytical approach, you can be confident in the identity and purity of your synthesized this compound, ensuring the reliability and reproducibility of your research and development efforts.
References
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- The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry.
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- The infrared spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry.
- Compound: this compound (CHEMBL1876589). (n.d.). ChEMBL.
- Bromchlorbuterol hydrochloride. (n.d.). LGC Standards.
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- IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder.
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- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
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- Analytical techniques for the determination of biologically active quinones in biological and environmental samples. (n.d.). PubMed.
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- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
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- Analytical Techniques for Chemical Analysis & Testing. (n.d.). Lucideon.
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). University of Missouri–St. Louis.
- Thin layer chromatography. (n.d.). PubMed.
- Bromazepam EP Reference Standard CAS 1812-30-2 Sigma Aldrich. (n.d.). Sigma-Aldrich.
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Navigating the Nuances of Commercial Bromchlorenone: A Technical Support Guide to Addressing Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for commercial Bromchlorenone. As a Senior Application Scientist, I've seen firsthand how the subtle yet significant variations between different batches of a chemical reagent can impact experimental outcomes, leading to frustrating delays and questionable data. This guide is designed to empower you with the knowledge and tools to proactively address the batch-to-batch variability of commercial this compound, ensuring the consistency and reliability of your research.
Here, we will delve into the root causes of this variability, provide actionable troubleshooting guides for common experimental pitfalls, and equip you with the expertise to interpret supplier documentation and establish robust incoming quality control protocols. Our approach is grounded in scientific principles and validated by field-proven insights to help you navigate the complexities of working with this potent research chemical.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding this compound and its inherent variability.
Q1: What is this compound and what are its primary applications?
This compound, with the IUPAC name 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one, is a halogenated benzoxazolone derivative.[1] The benzoxazolone nucleus is a recognized scaffold in drug design, with derivatives exhibiting a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, chlorinated and brominated benzoxazolone and related structures have been investigated for their potential as antibacterial and antifungal agents.[4][5][6][7] Therefore, this compound is primarily used in research and development settings for screening new therapeutic agents.
Q2: What are the likely causes of batch-to-batch variability in commercial this compound?
Batch-to-batch variability in chemical manufacturing can arise from several factors.[8] For a compound like this compound, which belongs to the benzoxazolone class, the synthesis can involve multiple steps.[8][9] Potential sources of variability include:
-
Starting Materials: The purity and impurity profile of the initial reactants, such as substituted aminophenols and phosgene derivatives, can differ between supplier lots.[9]
-
Reaction Conditions: Minor fluctuations in reaction parameters like temperature, pressure, and reaction time can influence the formation of byproducts.[8]
-
Purification Processes: Differences in crystallization, chromatography, or washing techniques can lead to varying levels and types of residual impurities in the final product.[10]
-
Stability: this compound's stability can be influenced by storage conditions, potentially leading to degradation over time.[1]
Q3: What are the potential impurities I should be aware of in a batch of this compound?
While a definitive list of impurities for commercial this compound is not publicly available, we can infer potential contaminants based on the synthesis of related benzoxazolone compounds.[9] These may include:
-
Unreacted Starting Materials: Residual 2-amino-4-chloro-5-bromophenol or related precursors.
-
Isomeric Impurities: Positional isomers where the bromine and chlorine atoms are at different locations on the benzene ring.
-
Byproducts of Halogenation: Over-halogenated or under-halogenated benzoxazolone species.
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Degradation Products: Compounds formed due to hydrolysis or photolysis if not stored correctly.
Q4: How can batch-to-batch variability of this compound impact my experiments?
The presence of even small amounts of impurities can significantly affect experimental outcomes.[11] Potential impacts include:
-
Altered Potency: Impurities can act as inhibitors or enhancers of the biological target, leading to inconsistent IC50 values in cell-based assays.[12]
-
Off-Target Effects: Unidentified impurities may have their own biological activities, causing unexpected or misleading results.[13]
-
Reduced Solubility: Variations in purity and crystalline form can affect the solubility of the compound, leading to dosing inaccuracies.[14]
-
Inconsistent Assay Performance: Impurities can interfere with assay reagents or detection systems, causing high background or weak signals in techniques like Western Blotting.[12]
Understanding the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is a critical document provided by the supplier that details the quality and purity of a specific batch of this compound.[15][16][17][18][19] It is your first line of defense in identifying potential variability.
Key Sections of a CoA and Their Interpretation
| Section | Description | What to Look For |
| Product Information | Contains the product name, catalog number, CAS number (5579-85-1 for this compound), molecular formula (C7H3BrClNO2), and molecular weight (248.46 g/mol ).[1][20] | Verify that all identifiers match the product you ordered. |
| Batch/Lot Number | A unique identifier for a specific manufacturing run. | Always record the lot number in your experimental notes for traceability.[16] |
| Physical Properties | Includes appearance (e.g., white to off-white powder), melting point, and solubility. | Compare the appearance to previous batches. Significant color changes may indicate impurities or degradation. |
| Analytical Test Results | This is the core of the CoA, providing data on purity and identity.[15][17] | Pay close attention to the purity value and the method used (e.g., HPLC, NMR). Compare this value to previous batches. |
| Purity Determination | The percentage purity of the compound. | Note the analytical technique used (e.g., HPLC, qNMR). A purity value of ≥95% is generally acceptable for most research applications, but this can be application-dependent.[20] |
| Identity Confirmation | Confirms the chemical structure of the compound. | Methods like ¹H NMR and Mass Spectrometry (MS) should be consistent with the structure of this compound. |
| Date of Analysis & Retest Date | Indicates when the analysis was performed and the recommended date for re-evaluation of the material's quality.[16] | Be cautious with material that is approaching or past its retest date. |
Troubleshooting Guide: Addressing Inconsistent Experimental Results
This guide provides a systematic approach to troubleshooting common issues that may arise from this compound variability.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Symptoms: You observe significant shifts in the half-maximal inhibitory concentration (IC50) of this compound between different experimental runs or when using a new batch of the compound.
Workflow for Troubleshooting Inconsistent IC50 Values:
Sources
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Validation & Comparative
A Researcher's Guide to Unraveling the Biological Target of Novel Compounds: A Case Study of Bromchlorenone
For researchers in drug discovery, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. This guide provides a comprehensive framework for determining the biological target of a novel compound, using the benzoxazole, Bromchlorenone, as a hypothetical case study. While this compound's specific biological target is not yet firmly established in publicly accessible literature[1], this guide will navigate the experimental and computational workflows necessary to elucidate it. We will delve into the causality behind experimental choices, compare methodologies, and provide actionable protocols to empower your own target identification campaigns.
The Enigma of Phenotypic Screening Hits: Why Target Identification is Paramount
Phenotypic screening, a cornerstone of drug discovery, allows for the identification of compounds that elicit a desired physiological response in cells or organisms without a preconceived target.[2] This approach is powerful, as it can uncover first-in-class therapeutics with novel mechanisms of action.[2][3] However, the subsequent deconvolution of the molecular target is a significant bottleneck.[3][4] Identifying the direct biological target of a hit compound like this compound is essential for:
-
Understanding the Mechanism of Action: To decipher how the compound exerts its therapeutic effect.
-
Facilitating Lead Optimization: Knowledge of the target's binding site enables structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Predicting and Mitigating Off-Target Effects: Identifying unintended targets can help in understanding potential toxicities.
-
Developing Biomarkers: Target engagement can be used as a biomarker in preclinical and clinical studies.
This guide will outline a multi-pronged approach, commencing with computational methods to generate hypotheses, followed by robust experimental validation.
Phase 1: Generating Target Hypotheses with In Silico Approaches
Before embarking on resource-intensive wet lab experiments, computational, or in silico, methods can provide valuable initial hypotheses about the potential targets of this compound.[1][5][6][7][8] These approaches leverage existing biological and chemical data to predict interactions.
Ligand-Based and Structure-Based Virtual Screening
The two primary in silico strategies are ligand-based and structure-based approaches.[1][6]
-
Ligand-Based Methods: These methods are founded on the principle that structurally similar molecules are likely to have similar biological activities.[1][6] By comparing the chemical structure of this compound to databases of compounds with known targets (e.g., ChEMBL, PubChem), we can identify potential targets.
-
Structure-Based Methods: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can be performed.[1] This involves computationally placing the this compound molecule into the binding pocket of a protein and scoring the goodness of fit. This method can predict the binding affinity and pose of the small molecule.[1]
Sources
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Validating the Antimicrobial Potential of Bromchlorenone: A Comparative Guide to In Vitro and In Vivo Models
The escalating threat of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. Halogenated organic compounds have long been recognized for their biocidal properties, making Bromchlorenone, a molecule containing both bromine and chlorine, a compelling candidate for investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of this compound. We will delve into the causality behind experimental choices, present detailed protocols for self-validating systems, and offer a comparative analysis with established antimicrobial agents.
Introduction to this compound and the Rationale for Antimicrobial Screening
This compound (C7H3BrClNO2) is a benzoxazolone derivative whose antimicrobial potential has not been extensively reported, presenting a novel avenue for research.[1][2] The presence of electronegative halogen atoms in its structure suggests a potential mechanism of action involving the disruption of microbial membranes or interference with essential enzymatic processes, a characteristic seen in other halogenated antimicrobial compounds.[3][4][5][6][7] Rigorous validation through standardized in vitro and in vivo models is paramount to ascertain its efficacy and safety profile.
Part 1: In Vitro Efficacy Assessment
Initial screening in controlled laboratory settings is a critical first step to determine the fundamental antimicrobial properties of a novel compound. These assays are designed to be rapid, cost-effective, and provide a baseline understanding of the agent's spectrum of activity and potency.
Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The MBC is the lowest concentration that results in microbial death. These two parameters are foundational in assessing antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microbes.
-
Microorganism Preparation: Culture the selected bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.
Experimental Protocol: MBC Determination
-
Sub-culturing: Following MIC determination, take an aliquot from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate devoid of any antimicrobial agent.
-
Incubation: Incubate the plates for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration that shows no microbial growth on the agar plate.
Comparative Data Analysis (Hypothetical)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 8 | 16 |
| This compound | Pseudomonas aeruginosa | 32 | 64 |
| Vancomycin | Staphylococcus aureus | 1 | 2 |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.5 | 1 |
This table allows for a direct comparison of this compound's potency against standard-of-care antibiotics for specific pathogens.
Caption: Workflow for MIC and MBC Determination.
Anti-Biofilm Activity
Microbial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics.[10] Evaluating a new compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.
Experimental Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Grow microbial cultures in a 96-well plate in the presence of sub-MIC concentrations of this compound to assess inhibition of formation. To test eradication, form biofilms for 24-48 hours before adding varying concentrations of this compound.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Destaining: Wash away the excess stain and add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the stain from the biofilm.
-
Quantification: Measure the absorbance of the destained solution using a plate reader at a wavelength of 570-595 nm. A lower absorbance indicates anti-biofilm activity.
Comparative Data Analysis (Hypothetical)
| Compound | Biofilm Inhibition (IC50, µg/mL) | Biofilm Eradication (MBEC, µg/mL) |
| This compound | 16 | >128 |
| Rifampin | 4 | 64 |
Cytotoxicity Assessment
A promising antimicrobial agent must exhibit selective toxicity towards microbes while having minimal adverse effects on host cells. In vitro cytotoxicity assays provide an initial safety profile.
Experimental Protocol: MTT Assay on Mammalian Cell Lines
-
Cell Culture: Seed mammalian cell lines (e.g., HeLa, HEK293) in a 96-well plate and grow to confluency.
-
Treatment: Expose the cells to a range of concentrations of this compound for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
Comparative Data Analysis (Hypothetical)
| Compound | CC50 (µg/mL) on HeLa cells |
| This compound | 150 |
| Doxorubicin (Control) | 1.2 |
A high CC50 (cytotoxic concentration 50%) value for this compound would suggest a favorable preliminary safety profile.
Part 2: In Vivo Efficacy and Safety Validation
While in vitro assays provide valuable preliminary data, they do not fully replicate the complex host-pathogen interactions within a living organism. Therefore, transitioning to in vivo models is a critical step in the validation process.[10][11][12]
Bridging In Vitro to In Vivo
The selection of an appropriate in vivo model should be guided by the in vitro results.[10][11] For instance, if this compound shows potent activity against Staphylococcus aureus in vitro, a murine skin infection or sepsis model would be a logical next step.
Caption: Transition from In Vitro to In Vivo Validation.
Murine Thigh Infection Model
This model is widely used to assess the efficacy of antimicrobial agents against localized bacterial infections.
Experimental Protocol:
-
Immunosuppression (Optional): To establish a robust infection, mice can be rendered neutropenic by treatment with cyclophosphamide.
-
Infection: Inject a standardized inoculum of the target bacterium (e.g., S. aureus) into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., oral, intravenous). Include a vehicle control group and a positive control group treated with a known effective antibiotic. Human-simulated regimens can be employed to increase the translational value of the experiment.[13]
-
Efficacy Evaluation: After 24 hours of treatment, euthanize the mice, excise the infected thigh muscle, and homogenize it.
-
Bacterial Load Determination: Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
Comparative Data Analysis (Hypothetical)
| Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) ± SD |
| Vehicle Control | 8.5 ± 0.4 |
| This compound (50 mg/kg) | 5.2 ± 0.6 |
| Vancomycin (50 mg/kg) | 4.8 ± 0.5 |
A significant reduction in bacterial load compared to the vehicle control indicates in vivo efficacy.
Caenorhabditis elegans Infection Model
For rapid, high-throughput in vivo screening, invertebrate models like C. elegans can be valuable.[14] They offer a cost-effective and ethically less complex alternative for preliminary in vivo studies.
Experimental Protocol:
-
Infection: Expose C. elegans to a lawn of pathogenic bacteria.
-
Treatment: Transfer the infected worms to a liquid medium containing different concentrations of this compound.
-
Survival Analysis: Monitor the survival of the worms over several days.
Comparative Data Analysis (Hypothetical)
| Treatment | Mean Lifespan (days) |
| Uninfected Control | 15 |
| Infected + Vehicle | 5 |
| Infected + this compound | 10 |
Increased lifespan of infected worms treated with this compound suggests a protective effect.
Conclusion
The validation of a novel antimicrobial agent like this compound requires a systematic and multi-faceted approach. This guide outlines a logical progression from fundamental in vitro characterization to more complex in vivo efficacy studies. By employing these robust and well-established models, researchers can generate the necessary data to support the continued development of this compound as a potential new weapon in the fight against infectious diseases. The hypothetical data presented herein serves as a template for how to structure and interpret the results of such a validation pipeline.
References
-
A simple in vitro model to test the efficacy of antimicrobial agents released from dressings. (n.d.). PubMed. Retrieved from [Link][15]
-
Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen. Retrieved from [Link][8]
-
Mermel, L. A. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Controlled Release, 264, 198-203.[10]
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A Comparative Guide to the Biological Activity of Benzoxazolone Derivatives: Spotlight on Bromchlorenone
Introduction: The Versatile Benzoxazolone Scaffold
The benzoxazolone nucleus, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, celebrated for its wide-ranging pharmacological activities.[1] This guide provides an in-depth technical comparison of the biological performance of various benzoxazolone derivatives, with a particular focus on the potential of Bromchlorenone, a halogenated derivative. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.
The benzoxazolone ring system is an attractive pharmacophore due to its unique physicochemical properties, which allow for diverse chemical modifications to modulate biological activity.[1] These derivatives have demonstrated a remarkable spectrum of therapeutic effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[2] The introduction of different substituents at various positions on the benzoxazolone core can significantly influence their potency and selectivity.
This compound: A Halogenated Benzoxazolone of Interest
This compound, chemically identified as 6-bromo-5-chloro-2(3H)-benzoxazolone, is a halogenated derivative of the benzoxazolone family. While specific biological activity data for this compound is not extensively available in the current literature, the well-documented impact of halogenation on the bioactivity of related heterocyclic compounds suggests its significant potential as a therapeutic agent. Halogen atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with biological targets.[3] This guide will, therefore, extrapolate the potential activities of this compound based on robust data from structurally similar bromo- and chloro-substituted benzoxazolone derivatives.
Comparative Anticancer Activity
Benzoxazolone derivatives have emerged as a promising class of anticancer agents, primarily due to their ability to induce programmed cell death, or apoptosis, in cancer cells.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of many benzoxazolone derivatives is the induction of the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.[4] Benzoxazolone derivatives have been shown to disrupt the balance between these proteins, leading to the downregulation of Bcl-2 and upregulation of Bax.[4] This shift in balance increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[5]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various substituted benzoxazolone derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 6-[3-(3-bromophenyl)-2-propenoyl]-2(3H)-benzoxazolone | MCF-7 (Breast) | 2.07 ± 0.13 | [6] |
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62-31.25 | [7] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 | [8] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [8] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | HT-29 (Colon) | 0.22 ± 0.017 | [8] |
| 2-Arylbenzoxazole (Compound 40) | NCI-H460 (NSCLC) | 0.4 | [8] |
| 2-Arylbenzoxazole (Compound 33) | NCI-H460 (NSCLC) | 1.1 | [8] |
The data clearly indicate that halogenated benzoxazolone derivatives, particularly those with bromo and chloro substituents, exhibit potent anticancer activity. For instance, a 6-bromo-substituted benzoxazolone derivative showed a remarkable IC50 value of 2.07 µM against the MCF-7 breast cancer cell line.[6] This strongly suggests that this compound, with its bromo and chloro substitutions, is a promising candidate for further investigation as an anticancer agent.
Comparative Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzoxazolone derivatives have demonstrated significant activity against a range of pathogenic bacteria.
Mechanism of Action: Inhibition of DNA Gyrase
A primary mechanism of antibacterial action for many heterocyclic compounds, including benzoxazoles, is the inhibition of bacterial DNA gyrase.[9][10] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[9] By inhibiting this enzyme, benzoxazolone derivatives prevent the supercoiling and uncoiling of DNA, leading to a cessation of cellular processes and ultimately bacterial cell death.[10] The absence of DNA gyrase in eukaryotes makes it an attractive and selective target for antibacterial drug development.[9]
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzoxazolone derivatives against different bacterial strains. A lower MIC value indicates greater antimicrobial efficacy.
| Compound/Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(5-Chloro-1H-benzimidazol-2-yl)-4-bromo-phenol | Staphylococcus epidermidis | More active than Ciprofloxacin | [11] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62 | [7] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 31.25 | [7] |
| 2-substituted benzoxazole (Compound 10) | Bacillus subtilis | 1.14 x 10⁻³ µM | [12] |
| 2-substituted benzoxazole (Compound 24) | Escherichia coli | 1.40 x 10⁻³ µM | [12] |
| 2-substituted benzoxazole (Compound 13) | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [12] |
The compiled data demonstrate that halogenated benzoxazole and related benzimidazole derivatives possess significant antibacterial activity. Notably, a compound featuring both chloro and bromo substitutions exhibited potent activity against Staphylococcus epidermidis, even surpassing the efficacy of the standard antibiotic Ciprofloxacin.[11] Another 5-chloro substituted derivative showed strong activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus.[7] These findings strongly support the hypothesis that this compound is a compelling candidate for development as a novel antimicrobial agent.
Experimental Protocols
To facilitate further research and validation of the biological activities of benzoxazolone derivatives, we provide the following standardized experimental protocols.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazolone derivative and incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] The IC50 value is then calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[18]
Protocol:
-
Compound Preparation: Prepare a stock solution of the benzoxazolone derivative in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[19]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in the wells.[19]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: Visually inspect the wells for turbidity. The lowest concentration with no visible growth is the MIC.[18]
Conclusion and Future Directions
This comparative guide underscores the significant potential of benzoxazolone derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The inclusion of halogen atoms, as seen in this compound and other active derivatives, appears to be a promising strategy for enhancing biological activity. While direct experimental data for this compound is currently lacking, the compelling evidence from structurally related compounds strongly warrants its further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific IC50 and MIC values against a broad panel of cancer cell lines and microbial pathogens. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its development as a potential therapeutic agent. The protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
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A Comparative Analysis of Bromchlorenone and Chloroxylenol: A Technical Guide for Researchers
In the ever-evolving landscape of antimicrobial agents, a thorough understanding of the available options is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of two notable halogenated compounds: Bromchlorenone and Chloroxylenol. While Chloroxylenol is a well-established antiseptic, this compound presents a more specialized profile, primarily utilized as a biocide in material preservation. This document will delve into their chemical structures, mechanisms of action, antimicrobial efficacy, and applications, supported by available data to facilitate informed decisions in research and development.
At a Glance: A Comparative Overview
| Feature | This compound (Vinyzene) | Chloroxylenol (PCMX) |
| Chemical Class | Benzoxazolone | Halogenated Phenol |
| Primary Application | Biocide in plastics and other materials | Topical antiseptic and disinfectant |
| Mechanism of Action | Primarily through inhibition of microbial growth on surfaces | Disrupts microbial cell membranes, leading to leakage of cellular contents.[1][2][3] |
| Antimicrobial Spectrum | Effective against mold, mildew, and bacteria on treated materials. | Broad-spectrum, with higher efficacy against Gram-positive bacteria.[4][5] Also effective against fungi, algae, and some viruses.[1][4][6] |
| Availability of Data | Limited public data on specific antimicrobial efficacy (MICs) and topical use. | Extensive data available on antimicrobial efficacy, safety, and clinical applications. |
Chemical Structure and Properties
The distinct chemical structures of this compound and Chloroxylenol are fundamental to their differing properties and applications.
This compound , chemically known as 6-bromo-5-chloro-2-benzoxazolinone, is a heterocyclic compound. Its structure features a bicyclic system with bromine and chlorine substituents, which contribute to its biocidal activity. It is also known by the trade name Vinyzene.
Chloroxylenol , or 4-chloro-3,5-dimethylphenol (PCMX), is a halogenated phenol. Its phenolic hydroxyl group and the presence of a chlorine atom are crucial for its antimicrobial action. It is a white to off-white crystalline solid with a characteristic phenolic odor.[7] While sparingly soluble in water, it dissolves in organic solvents like ethanol and isopropyl alcohol.[7]
Mechanism of Action: A Tale of Two Strategies
The ways in which these two compounds inhibit microbial growth are markedly different, reflecting their intended applications.
This compound: A Protective Barrier
The primary application of this compound (Vinyzene) is as a biocide incorporated into plastics and other materials to prevent microbial degradation. Its mechanism is largely understood as inhibiting the growth of mold, mildew, and bacteria on the surface of the treated material. Specific details on its molecular interaction with microbial cells are not extensively documented in publicly available literature.
Chloroxylenol: The Cell Membrane Disruptor
Chloroxylenol's mechanism of action is well-characterized and centers on the disruption of the microbial cell membrane.[1][2][3] The phenolic hydroxyl group interacts with proteins in the cell membrane, leading to a loss of membrane integrity.[1] This disruption causes the leakage of essential intracellular components, ultimately resulting in cell death.[1][3] At lower concentrations, it acts as a bacteriostatic agent by inhibiting bacterial growth, while at higher concentrations, it is bactericidal.
Caption: Mechanism of action of Chloroxylenol against bacteria.
Antimicrobial Spectrum and Efficacy
A critical aspect of any antimicrobial agent is its spectrum of activity and its potency against various microorganisms.
This compound: Targeted Protection
Chloroxylenol: A Broad-Spectrum Antiseptic
Chloroxylenol exhibits a broad spectrum of antimicrobial activity, making it a versatile antiseptic.[4][6]
-
Bacteria: It is particularly effective against Gram-positive bacteria.[5] Its efficacy against Gram-negative bacteria is generally lower.[8] Studies have shown its effectiveness against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA).[9][10][11]
-
Fungi and Algae: Chloroxylenol is also effective against various fungi and algae.[1][4][6]
-
Viruses: Some studies suggest its efficacy against certain viruses.[1][6]
Experimental Data Snapshot: Chloroxylenol Efficacy
| Microorganism | Concentration | Result | Reference |
| Staphylococcus aureus | 5% | High sensitivity, with inhibition zones of 25-37 mm. | [10] |
| MRSA | 1% and 5% | Sensitive, with MICs of 1% and no increased activity at 5%. | [9] |
| Various Bacteria | Concentration-dependent | Effective at higher concentrations, with decreasing efficacy at lower concentrations. | [12] |
Applications: From Industrial Materials to Healthcare
The distinct properties of this compound and Chloroxylenol have led to their use in very different fields.
This compound: Preserving Material Integrity
The primary application of this compound (Vinyzene) is as a biocide in a variety of materials, most notably plastics. Its role is to prevent the growth of microorganisms that can cause discoloration, odor, and degradation of the material, thereby extending the product's lifespan.
Chloroxylenol: A Staple in Disinfection and Antisepsis
Chloroxylenol is a widely used active ingredient in a vast array of antiseptic and disinfectant products for both personal and professional use.[5]
-
Personal Care: It is a common component in antibacterial soaps, hand sanitizers, and wound-cleansing products.
-
Household Disinfectants: Many household cleaning products utilize Chloroxylenol for its broad-spectrum antimicrobial properties.
-
Healthcare Settings: It is used for skin disinfection prior to surgical procedures and for cleaning surgical instruments.[5][8]
Safety and Toxicology
The safety profiles of these compounds are crucial considerations for their respective applications.
This compound
Information on the topical safety and toxicology of this compound in humans is limited, as its primary use is as an industrial biocide. The available data mainly pertains to its handling in industrial settings, with warnings of it being harmful if swallowed.[13]
Chloroxylenol
Chloroxylenol is generally considered safe for topical use in the concentrations found in consumer and medical products. However, like many phenolic compounds, it can cause skin irritation in some individuals. Systemic absorption through the skin has been observed, but toxicological risks are generally low with proper use.[2]
Experimental Protocols
To aid researchers in their comparative studies, the following are generalized protocols for evaluating the antimicrobial efficacy of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow: MIC Determination
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The Emergence of Brominated Benzoxazolones: A Comparative Analysis of Antifungal Potential Against Established Agents
Introduction: The Unmet Need for Novel Antifungal Chemistries
The landscape of invasive fungal infections presents a formidable challenge to modern medicine. A rising incidence in immunocompromised populations, coupled with the persistent threat of antifungal resistance, necessitates a continuous search for novel therapeutic agents. While traditional antifungals, such as polyenes, azoles, and echinocandins, remain the cornerstone of therapy, their efficacy is increasingly challenged by resistant strains and, in some cases, significant host toxicity. This environment drives the exploration of new chemical scaffolds with unique mechanisms of action. One such class of compounds, the benzoxazolones, has garnered interest for its broad biological activities. This guide focuses on a specific, yet under-investigated member of this family, Bromchlorenone (6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one) , to frame a discussion on its potential efficacy in comparison to traditional antifungal agents.
Due to the nascent stage of research into this compound itself, this guide will leverage available data on the broader class of brominated benzoxazole derivatives as a proxy to build a framework for its potential evaluation. We will explore the established mechanisms of traditional antifungals, present the known antifungal activities of related benzoxazole compounds, and provide detailed, field-proven experimental protocols for the comprehensive assessment of any new antifungal candidate like this compound.
Section 1: Mechanisms of Action - A Tale of Different Targets
A fundamental understanding of how antifungal agents function is critical to appreciating their strengths, weaknesses, and the potential novelty of new compounds. Fungal cells, being eukaryotic, share similarities with human cells, making selective toxicity a key challenge. The most successful antifungals exploit unique features of the fungal cell, primarily the cell membrane and the cell wall.
Traditional Antifungal Classes: The Incumbents
Traditional antifungals are broadly categorized into three major classes based on their primary cellular targets.
-
Polyenes (e.g., Amphotericin B): This class directly targets ergosterol, the primary sterol in the fungal cell membrane. Polyenes bind to ergosterol, forming pores in the membrane.[1][2] This disruption of membrane integrity leads to the leakage of essential intracellular contents and ultimately, cell death.[1][3] Their broad spectrum of activity is a significant advantage, though their affinity for mammalian cholesterol can lead to substantial toxicity.
-
Azoles (e.g., Fluconazole, Itraconazole): The azole class also targets the ergosterol pathway, but indirectly. They inhibit the enzyme lanosterol 14-α-demethylase, a crucial enzyme in the biosynthesis of ergosterol.[1][4][5] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound enzymes, leading to a fungistatic effect.[1][5]
-
Echinocandins (e.g., Caspofungin, Micafungin): This newer class of antifungals targets the fungal cell wall, a structure absent in human cells, which accounts for their excellent safety profile. Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, preventing the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall.[3][6] This leads to osmotic instability and cell lysis.[6]
The Benzoxazolone Hypothesis: A Multifaceted Approach?
While direct mechanistic studies on this compound are absent from the current literature, research on related benzoxazole derivatives provides compelling clues to its potential modes of action. Studies suggest that these compounds may not rely on a single target but could exert a pleiotropic effect on fungal cells.[4]
Potential mechanisms for benzoxazole derivatives, and by extension, this compound, include:
-
Disruption of Ergosterol Homeostasis: Similar to azoles, some benzoxazoles have been shown to interfere with the total sterol content in fungal cells.[4]
-
Inhibition of Efflux Pumps: Overexpression of efflux pumps is a common mechanism of azole resistance. Certain benzoxazole derivatives have been found to inhibit the efflux of tracer dyes, suggesting they may counteract this resistance mechanism.[4]
-
Mitochondrial Dysfunction: Some derivatives have been observed to affect or inhibit mitochondrial respiration, striking at the heart of fungal cell metabolism.[4]
-
Cell Membrane Permeabilization: In silico and in vitro studies on some benzoxazole derivatives suggest they interact with the plasma membrane, potentially causing permeabilization.[1]
This potential for a multi-targeted mechanism is particularly exciting, as it could translate to a lower propensity for resistance development compared to single-target agents.
Section 2: Comparative Efficacy - A Data-Driven Perspective
The efficacy of an antifungal is quantified by its ability to inhibit fungal growth, typically measured as the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency.
Efficacy of Traditional Antifungals
The table below provides a general overview of the MIC ranges for common traditional antifungals against a key fungal pathogen, Candida albicans. These values can vary based on the specific strain and testing methodology.
| Antifungal Class | Representative Drug | Typical MIC Range for C. albicans (µg/mL) | Primary Effect |
| Polyenes | Amphotericin B | 0.25 - 1.0 | Fungicidal |
| Azoles | Fluconazole | 0.25 - 4.0 | Fungistatic |
| Echinocandins | Caspofungin | 0.015 - 0.25 | Fungicidal |
Data compiled from established clinical breakpoints and susceptibility testing literature.
Efficacy of Brominated Benzoxazole Derivatives: An Emerging Picture
As no specific MIC data for this compound is publicly available, we present data from published studies on structurally related brominated benzoxazole derivatives to illustrate the potential of this chemical class. It is crucial to note that these results are not directly transferable to this compound but serve as an important indicator of the family's antifungal potential.
| Derivative Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans | 16 | [4] |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans | 16 | [4] |
These preliminary data on related compounds show that brominated benzoxazoles can exhibit anti-Candida activity.[4] However, the reported MICs are higher than those of established agents like echinocandins and Amphotericin B, suggesting that the specific substitutions on the benzoxazole core are critical for potency. Further structure-activity relationship (SAR) studies, starting with lead compounds like this compound, are essential.
Section 3: Experimental Protocols for Efficacy Evaluation
To rigorously assess the antifungal potential of a novel compound like this compound and compare it to traditional agents, a standardized set of experiments must be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in susceptibility testing.[7][8][9]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the in vitro potency of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Methodology:
-
Preparation of Antifungal Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum, no drug) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥50% for azoles and related compounds) of growth compared to the positive control well. This can be assessed visually or by using a spectrophotometer.
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzoxazolone Analogs: Extrapolating to Bromchlorenone
For researchers, medicinal chemists, and drug development professionals, the 1,3-benzoxazol-2(3H)-one nucleus represents a "privileged scaffold." Its unique physicochemical properties—a blend of lipophilic and hydrophilic regions, weakly acidic nature, and versatile sites for chemical modification—make it an ideal starting point for drug design.[1] This framework is at the core of molecules with a vast biological profile, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
Within this class, Bromchlorenone (6-bromo-5-chloro-1,3-benzoxazol-2-one) presents a particularly interesting, albeit underexplored, structure. The dual halogenation with electron-withdrawing bromine and chlorine atoms suggests a potential for potent biological activity.[4] However, specific structure-activity relationship (SAR) studies on this compound analogs are notably scarce in current literature.
This guide, therefore, adopts an evidence-based, inferential approach. By systematically comparing the biological activities of analogs derived from its constituent precursors—6-bromo-1,3-benzoxazol-2(3H)-one and 5-chloro-1,3-benzoxazol-2(3H)-one —we can construct a robust, predictive SAR model. This allows us to understand how specific structural modifications influence bioactivity and to guide the rational design of novel, potent therapeutic agents based on the this compound scaffold.
The Benzoxazolone Scaffold: A Foundation for Bioactivity
The benzoxazolone core is a planar, rigid heterocycle that serves as an excellent anchor for interacting with diverse macromolecular targets.[5] The benzene ring is amenable to electrophilic substitution, while the cyclic carbamate (oxazolone) moiety contains two hydrogen bond acceptor oxygen atoms and an N-H group that can act as a hydrogen bond donor.[5] This N-H site is also the primary target for substitutions, allowing for the introduction of various side chains to modulate the molecule's solubility, cell permeability, and target affinity.
Halogenation of the benzene ring is a common strategy to enhance potency. Electron-withdrawing groups like chlorine and bromine can alter the electronic distribution of the aromatic system, potentially improving binding affinity to target proteins and increasing lipophilicity, which can aid in crossing biological membranes.[4][6]
Caption: General synthetic workflow for creating N-substituted benzoxazolone analogs.
Structure-Activity Relationship (SAR) Analysis
The most profound insights into the SAR of halogenated benzoxazolones come from evaluating the impact of substitutions at the N-3 position of the oxazolone ring. A key study by Krawiecka et al. provides a direct comparison of such analogs.[7]
Part A: SAR of 6-Bromo-1,3-benzoxazol-2(3H)-one Analogs
Introducing different aminoalkyl side chains at the N-3 position of the 6-bromo-benzoxazolone scaffold significantly modulates its cytotoxic and antimicrobial properties. The data suggests that the nature of the terminal amine on the side chain is a critical determinant of activity.
Key Findings:
-
Cytotoxicity: N-substitution generally imparts cytotoxic activity. Analogs with a terminal piperidine ring on the ethyl side chain (Compound 16 ) demonstrated notable activity against the HeLa cancer cell line.[7]
-
Antimicrobial Activity: The unsubstituted 6-bromo-benzoxazolone core (1 ) shows minimal antimicrobial activity. However, the introduction of N-alkylamino side chains confers potent activity, particularly against Gram-positive bacteria and yeasts. The morpholinylethyl derivative (15 ) was found to be especially effective against Candida albicans.[7]
Part B: SAR of 5-Chloro-1,3-benzoxazol-2(3H)-one Analogs
Similar to the 6-bromo series, N-alkylation of the 5-chloro-benzoxazolone core is essential for potent bioactivity. The presence of a chlorine atom at position 5 appears to be particularly favorable for cytotoxicity.[6][8]
Key Findings:
-
Cytotoxicity: The 5-chloro analogs consistently show potent cytotoxic effects. A study focusing on metastatic breast cancer cells (MDA-MB-231) found that a 5-chloro-benzoxazolone derivative with a piperidine-containing side chain (Compound 2 in the study) was highly effective at reducing cell viability in a dose- and time-dependent manner.[8] The IC50 values for some N-substituted 5-chloro derivatives against HeLa and K562 cell lines were found to be in the micromolar range.[7]
-
Antimicrobial Activity: The 5-chloro scaffold, when derivatized, yields compounds with good antibacterial and antifungal profiles. Patel et al. demonstrated that attaching halogenated rings or sulfonamide moieties to the N-3 position resulted in compounds with significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[6][9]
Comparative Data Summary
The following tables summarize the biological data for key N-substituted analogs of 6-bromo and 5-chloro-benzoxazolone, allowing for a direct comparison of their performance.
Table 1: Cytotoxicity of Halogenated Benzoxazolone Analogs (IC₅₀ in µM) [7]
| Compound ID (Krawiecka et al.) | Core Structure | N-3 Substituent | HeLa Cells | K562 Cells |
| 8 | 5-Chloro | -CH₂CH₂-N(C₂H₅)₂ | > 1000 | > 1000 |
| 10 | 5-Chloro | -CH₂CH₂-(Piperidin-1-yl) | 120 | 170 |
| 14 | 6-Bromo | -CH₂CH₂-N(C₂H₅)₂ | > 1000 | > 1000 |
| 16 | 6-Bromo | -CH₂CH₂-(Piperidin-1-yl) | 180 | > 1000 |
Data extracted from Krawiecka et al., 2013.[7]
Table 2: Antimicrobial Activity of Halogenated Benzoxazolone Analogs (MIC in µg/mL) [7]
| Compound ID (Krawiecka et al.) | Core Structure | N-3 Substituent | S. aureus | E. coli | C. albicans |
| 1 | 6-Bromo | -H | 500 | >500 | >500 |
| 14 | 6-Bromo | -CH₂CH₂-N(C₂H₅)₂ | 31.25 | 250 | 62.5 |
| 15 | 6-Bromo | -CH₂CH₂-(Morpholin-4-yl) | 62.5 | 500 | 31.25 |
| 16 | 6-Bromo | -CH₂CH₂-(Piperidin-1-yl) | 15.6 | 250 | 62.5 |
Data extracted from Krawiecka et al., 2013.[7]
Inferences for this compound (6-bromo-5-chloro-benzoxazolone)
Based on the comparative data, we can establish a logical SAR framework and extrapolate it to the dually halogenated this compound scaffold.
Caption: Logical flow of key structure-activity relationships.
-
N-3 Substitution is Essential: The unsubstituted 6-bromo and 5-chloro cores are largely inactive. Biological potency is "switched on" by the addition of an aminoalkyl side chain at the N-3 position.[7]
-
Halogenation Enhances Potency: The presence of either bromine or chlorine on the benzene ring is a prerequisite for the high activity seen in the N-substituted analogs. It is highly probable that the combined electron-withdrawing effect of both bromine at C-6 and chlorine at C-5 in a this compound analog would further enhance the intrinsic potency of the scaffold.
-
The Terminal Amine Dictates Selectivity: The type of heterocyclic amine on the side chain fine-tunes the activity. Piperidine-containing side chains appear to consistently favor higher cytotoxicity against cancer cell lines.[7][8] In contrast, morpholine-containing chains may offer a vector towards antifungal activity.[7]
Therefore, a hypothetical N-[2-(piperidin-1-yl)ethyl]-6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one analog would be a prime candidate for synthesis and evaluation as a potent cytotoxic agent.
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of these compounds are not merely due to non-specific toxicity but are linked to specific cellular pathways. Studies on 5-chloro-benzoxazolone derivatives have shown that they induce apoptosis in metastatic breast cancer cells.[8] This programmed cell death is a highly desirable mechanism for anticancer agents as it minimizes the inflammatory response associated with necrosis. The pro-apoptotic effect can be confirmed through techniques like the TUNEL assay, which detects DNA fragmentation—a hallmark of late-stage apoptosis.[8]
Caption: Experimental workflow for confirming apoptosis via TUNEL assay.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and self-validating. Below are detailed protocols for key assays.
Protocol 1: MTT Cell Viability Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazolone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., at concentrations ranging from 5 µM to 50 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired time periods (e.g., 48 and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the benzoxazolone analogs in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture to achieve a final concentration of approximately 5x10⁵ CFU/mL (for bacteria) or 0.5-2.5x10³ CFU/mL (for fungi).
-
Inoculation: Add 50 µL of the prepared microbial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (microbes in broth only), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin, Miconazole).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Conclusion and Future Directions
The structure-activity relationship of halogenated 1,3-benzoxazol-2(3H)-ones is clear and compelling. The core scaffold requires N-3 substitution to unlock its biological potential, with the nature of the substituent dictating the potency and selectivity of its cytotoxic and antimicrobial effects. Halogenation of the benzene ring at the C-5 and C-6 positions is a critical factor in enhancing this activity.
For the rational design of This compound analogs , the evidence strongly suggests that N-3 side chains, particularly those terminating in a piperidine ring, are the most promising avenues for developing potent cytotoxic agents. Future work should focus on the synthesis and in vitro evaluation of these specific derivatives against a broad panel of cancer cell lines. Further mechanistic studies, moving beyond apoptosis confirmation to identify specific protein targets, will be crucial for advancing these promising scaffolds toward clinical consideration.
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Patil, M. L., Rathi, L. G., Gaikwad, S. N., & Gaikwad, S. S. (2021). SYNTHESIS CYTOTOXIC AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZOLE ANALOGUES. ResearchGate.
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Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica ñ Drug Research, 70(2), 245-253.
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Al-Ostath, A. I., et al. (2023). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. ResearchGate.
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Erdag, E., et al. (2023). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 6(3), 569-579.
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Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Applied Pharmaceutical Science, 2(8), 136-142.
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Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
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Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 56(13), 5045-5055.
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A Strategic Guide to Investigating Cross-Resistance Between Bromchlorenone and Established Antibiotics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential for cross-resistance between the novel antimicrobial compound, Bromchlorenone, and a panel of clinically relevant antibiotics. In the absence of published data on this specific interaction, this document outlines a self-validating, systematic approach to generate the necessary experimental evidence. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Introduction: The Imperative of Cross-Resistance Profiling for Novel Antimicrobials
The emergence of a new antimicrobial agent like this compound, a benzoxazolone derivative, offers potential solutions in the fight against multidrug-resistant pathogens. However, a critical aspect of preclinical evaluation is the determination of its susceptibility to existing bacterial resistance mechanisms.[1][2][3] Cross-resistance, where a single resistance mechanism confers insensitivity to multiple antimicrobial agents, can significantly limit the clinical utility of a new drug before it even reaches the market.[1][2] Therefore, a proactive and thorough investigation of cross-resistance is not merely a regulatory hurdle but a fundamental component of strategic drug development.
This guide proposes a multi-phased experimental plan to:
-
Establish the baseline antimicrobial activity of this compound.
-
Systematically screen for cross-resistance with major antibiotic classes.
-
Quantify the nature of any observed interactions.
The causality behind this experimental design is to build a data package that is both scientifically robust and directly translatable to clinical decision-making.
Proposed Experimental Workflow
The investigation is structured in a logical sequence, where the results of each phase inform the next. This ensures an efficient use of resources and builds a comprehensive understanding of this compound's resistance profile.
Caption: High-level experimental workflow for this compound cross-resistance studies.
Detailed Methodologies and Protocols
The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and comparability.[4][5][6][7][8]
Objective: To determine the intrinsic antimicrobial activity of this compound by establishing its Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth (typically ≤1%).
-
Bacterial Strain Selection: Utilize a panel of well-characterized, susceptible wild-type bacterial strains as recommended by CLSI/EUCAST. This should include representatives of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Objective: To select a clinically relevant and mechanistically diverse panel of antibiotics and bacterial strains for cross-resistance testing.
Rationale: The choice of comparator agents is critical. A broad selection covering different mechanisms of action will provide a more comprehensive picture of potential cross-resistance.
Recommended Antibiotic Panel:
| Antibiotic Class | Example(s) | Mechanism of Action |
| β-Lactams | Penicillin, Oxacillin, Ceftriaxone, Meropenem | Inhibit cell wall synthesis |
| Aminoglycosides | Gentamicin, Amikacin | Inhibit protein synthesis (30S subunit) |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Inhibit DNA replication (DNA gyrase/topoisomerase IV) |
| Macrolides | Erythromycin, Azithromycin | Inhibit protein synthesis (50S subunit) |
| Tetracyclines | Tetracycline, Doxycycline | Inhibit protein synthesis (30S subunit) |
| Glycopeptides | Vancomycin | Inhibit cell wall synthesis |
| Oxazolidinones | Linezolid | Inhibit protein synthesis (50S subunit) |
Bacterial Strain Panel:
In addition to the wild-type strains from Phase 1, include a panel of strains with well-characterized resistance mechanisms to the antibiotics listed above (e.g., MRSA, VRE, ESBL-producing E. coli, carbapenem-resistant Enterobacteriaceae). This allows for a direct assessment of whether these specific resistance mechanisms affect susceptibility to this compound.
Objective: To determine if resistance to known antibiotics confers resistance to this compound, or vice-versa.
Protocol:
-
MIC Determination of All Agents: Determine the MIC of this compound and all comparator antibiotics against the full panel of wild-type and resistant bacterial strains using the broth microdilution method described in Phase 1.
-
Data Analysis: A significant increase (e.g., ≥4-fold) in the MIC of this compound against a strain resistant to a specific antibiotic, compared to its susceptible counterpart, suggests potential cross-resistance.
-
(Optional) Induction of Resistance: In a susceptible strain, induce resistance to this compound by serial passage in sub-inhibitory concentrations of the drug.[9][10][11] Once a resistant mutant is selected, determine the MICs of the comparator antibiotics against this mutant. A concurrent increase in the MIC of another antibiotic indicates cross-resistance.
Objective: To quantify the interaction between this compound and other antibiotics as either synergistic, additive/indifferent, or antagonistic.
Protocol: Checkerboard Assay
The checkerboard assay is a two-dimensional dilution method to test multiple combinations of two drugs simultaneously.[12][13][14][15][16][17][18][19]
-
Plate Setup: In a 96-well plate, create a gradient of this compound concentrations along the x-axis and a gradient of a comparator antibiotic along the y-axis. This results in each well containing a unique combination of the two drugs.
-
Inoculation and Incubation: Inoculate and incubate the plate as described for the standard MIC assay.
-
Data Collection: Record the MIC of each drug alone and the MIC of each drug in combination for every well that shows no growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
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Benchmarking Bromchlorenone: A Comparative Guide to a Novel Anti-Infective Agent
Introduction
In the ever-evolving landscape of antimicrobial research, the demand for novel anti-infective agents remains critical. Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazole derivative that has been identified as a topical anti-infective agent.[1] However, a comprehensive public dataset benchmarking its performance against established industry standards is currently lacking. This guide provides a robust framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial and antifungal efficacy of this compound. By presenting standardized methodologies and the performance of current market leaders, this document serves as a practical tool for the systematic assessment of this promising compound.
Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial and antifungal properties.[2][3][4][5][6] The unique structural combination of bromine and chlorine atoms in this compound suggests the potential for potent antimicrobial action, as halogenated compounds are known for their bioactivity.[7][8][9][10][11]
This guide will detail the essential experimental protocols required to generate comparative performance data and will present the established efficacy of industry-standard topical antibacterial and antifungal agents to serve as a benchmark.
Experimental Framework for Performance Evaluation
To objectively assess the anti-infective performance of this compound, standardized antimicrobial susceptibility testing (AST) is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized protocols that ensure reproducibility and comparability of data. The primary metric for performance in these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Key Performance Indicator: Minimum Inhibitory Concentration (MIC)
The MIC value is a quantitative measure of the potency of an antimicrobial agent against a specific microorganism. A lower MIC value indicates greater potency. The determination of MIC is crucial for comparing the efficacy of this compound against other anti-infective agents.
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. The following diagram illustrates the general workflow for this assay.
Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Benchmarking Against Industry Standards
A comprehensive evaluation of this compound necessitates a direct comparison with widely used topical anti-infective agents. The selection of appropriate comparators depends on the target application, whether antibacterial or antifungal.
Antibacterial Performance Benchmarks
For the treatment of common bacterial skin infections, particularly those caused by Staphylococcus aureus, mupirocin and fusidic acid are the established industry standards.[12][13]
Table 1: Antibacterial Performance of Industry Standards against Staphylococcus aureus
| Compound | Target Organism | Typical MIC Range (µg/mL) | Notes |
| Mupirocin | Staphylococcus aureus | Susceptible: ≤ 4 | High-level resistance (MIC ≥ 512 µg/mL) is a growing concern.[10][14][15][16] |
| Fusidic Acid | Staphylococcus aureus | 0.12 - 0.5 | Potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA).[17][18][19] |
Antifungal Performance Benchmarks
For topical fungal infections, especially those caused by Candida albicans, azole antifungals such as clotrimazole and miconazole are first-line therapies.[9][20][21]
Table 2: Antifungal Performance of Industry Standards against Candida albicans
| Compound | Target Organism | Typical MIC Range (µg/mL) | Notes |
| Clotrimazole | Candida albicans | 0.008 - 8 | Median MIC is often low (<0.1 µg/mL), but resistance can occur.[8][22][23][24] |
| Miconazole | Candida albicans | 1 - 10 | Demonstrates potent activity, including against some fluconazole-resistant strains.[11][25][26][27] |
Protocols for Key Experiments
To ensure the generation of high-quality, comparable data, the following detailed protocols are provided.
Protocol 1: Antibacterial Susceptibility Testing via Broth Microdilution
-
Preparation of Reagents:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Dissolve this compound and control antibiotics (mupirocin, fusidic acid) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Preparation of Inoculum:
-
Select several colonies of Staphylococcus aureus from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include positive (no antimicrobial) and negative (no inoculum) growth controls.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution
-
Preparation of Reagents:
-
Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Dissolve this compound and control antifungals (clotrimazole, miconazole) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Preparation of Inoculum:
-
Select several colonies of Candida albicans from a 24-hour culture on Sabouraud Dextrose Agar.
-
Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in RPMI-1640 in a 96-well microtiter plate.
-
Inoculate each well with the prepared yeast suspension.
-
Include positive and negative growth controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the positive growth control.
-
Conclusion and Future Directions
While this compound is identified as a topical anti-infective agent, the absence of publicly available performance data necessitates a structured and standardized approach to its evaluation. This guide provides the necessary framework, including detailed experimental protocols and established benchmarks, to accurately assess the antibacterial and antifungal potential of this compound.
Future studies should focus on generating robust MIC data for this compound against a panel of clinically relevant bacterial and fungal pathogens. Beyond MIC determination, further investigations into its mechanism of action, spectrum of activity, and potential for resistance development will be crucial in determining its therapeutic value. The logical relationship for the progression of this research is outlined below.
Logical progression for the comprehensive evaluation of this compound.
By following the methodologies outlined in this guide, researchers can generate the critical data needed to position this compound within the existing landscape of topical anti-infective therapies and unlock its full clinical potential.
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Drugs.com. (n.d.). List of Topical Antifungals + Uses, Types & Side Effects. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Bromchlorenone Analogs
A Senior Application Scientist's Perspective on Navigating the Complexities of Preclinical Drug Development
In the landscape of drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The halogenated benzoxazolone, Bromchlorenone, and its analogs represent a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. However, the promising gleam of in vitro potency can often dim when faced with the intricate biological realities of in vivo systems. This guide provides a comparative analysis of the efficacy of this compound analogs in both laboratory and living models, offering insights into the critical transition from benchtop to preclinical studies.
Note to the Reader: Direct efficacy studies on this compound (6-bromo-5-chloro-1,3-benzoxazol-2-one) are not extensively available in public literature. Therefore, this guide will draw upon published data from structurally related halogenated benzoxazolone and benzoxazole derivatives to illustrate the principles of comparing in vitro and in vivo efficacy. This approach serves as a practical framework for researchers working with novel compounds where direct translational data is yet to be established.
The In Vitro Promise: Potent Anticancer and Antimicrobial Activity
Halogenated benzoxazolones have consistently demonstrated significant cytotoxic and antimicrobial effects in various in vitro assays. The presence of halogen atoms, such as bromine and chlorine, is often associated with enhanced biological activity.
Anticancer Potential: In Vitro Cytotoxicity
Numerous studies have highlighted the potent cytotoxic effects of benzoxazolone derivatives against a range of human cancer cell lines. For instance, N-substituted benzoxazolones have been shown to reduce cell viability in breast cancer (MCF-7), and other cancer cell lines.[1] The primary mechanism of action for some of these compounds is believed to be the induction of apoptosis.[1]
One of the most common methods to assess in vitro cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value (the concentration of a drug that inhibits cell growth by 50%) signifies greater potency.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., a this compound analog) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.
Antimicrobial Efficacy: In Vitro Susceptibility Testing
Halogenated benzoxazoles have also emerged as promising antimicrobial agents. Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Studies have shown that certain benzoxazole derivatives exhibit considerable growth inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi.[2] For example, some derivatives have shown notable activity against Staphylococcus aureus.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The wells are visually inspected for turbidity (an indication of growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
The In Vivo Challenge: Translating Potency to Efficacy
While in vitro assays provide a valuable initial screening of a compound's potential, the true test of its therapeutic utility lies in its performance within a complex living organism. In vivo studies in animal models are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety.
Anticancer Efficacy in a Xenograft Model
For anticancer drug candidates, a common in vivo model is the tumor xenograft mouse model. In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Experimental Workflow: In Vivo Anticancer Efficacy in a Xenograft Model
Caption: Workflow for assessing in vivo anticancer efficacy using a tumor xenograft model.
Antimicrobial Efficacy in an Infection Model
To assess the in vivo efficacy of antimicrobial compounds, various infection models are utilized. A common approach is to induce a systemic or localized infection in mice and then administer the test compound to determine its ability to reduce the bacterial load in target organs.
Experimental Workflow: In Vivo Antimicrobial Efficacy in a Murine Infection Model
Caption: Workflow for evaluating in vivo antimicrobial efficacy in a murine infection model.
Comparative Analysis: Mind the Gap
The transition from in vitro to in vivo is rarely a seamless one. A compound that exhibits high potency in a cell-based assay may show diminished or no efficacy in an animal model. This discrepancy can arise from a multitude of factors.
Table 1: Hypothetical Comparative Efficacy Data for a Halogenated Benzoxazolone Analog
| Parameter | In Vitro Result | In Vivo Result | Potential Reasons for Discrepancy |
| Anticancer Efficacy | IC50 = 0.5 µM (MCF-7 cells) | 20% tumor growth inhibition | Poor oral bioavailability, rapid metabolism, off-target toxicity, tumor microenvironment factors. |
| Antimicrobial Efficacy | MIC = 2 µg/mL (S. aureus) | No significant reduction in bacterial load | High protein binding, poor tissue penetration, rapid clearance, development of in vivo resistance. |
The hypothetical data in Table 1 illustrates a common scenario. A sub-micromolar IC50 value in an anticancer assay is highly promising, but a mere 20% tumor growth inhibition in a xenograft model would be considered a disappointing outcome. Similarly, a low MIC value against a bacterial strain in vitro may not translate to a reduction in bacterial burden in an infected animal.
Proposed Mechanism of Action and In Vivo Hurdles
Caption: Factors influencing the translation of in vitro activity to in vivo efficacy.
Conclusion: A Call for Integrated and Iterative Drug Development
The development of novel therapeutics like this compound and its analogs requires a nuanced understanding of the relationship between in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanism of action studies, they represent a simplified biological system. The complexities of a living organism, including metabolic processes, tissue barriers, and immune responses, can profoundly impact a compound's efficacy.
For researchers and drug development professionals, it is crucial to:
-
Embrace a multidisciplinary approach: Integrate medicinal chemistry, pharmacology, and toxicology early in the development process to optimize compounds for both potency and drug-like properties.
-
Employ a tiered testing strategy: Use in vitro assays for high-throughput screening and lead identification, followed by rigorous in vivo testing of the most promising candidates.
-
Investigate discrepancies: When in vitro and in vivo results diverge, conduct further studies to understand the underlying reasons, such as pharmacokinetic profiling and metabolite identification.
By acknowledging and proactively addressing the challenges of in vitro-in vivo correlation, the scientific community can more effectively translate promising laboratory findings into tangible therapeutic advances.
References
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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Bromchlorenone Across Diverse Cell Lines
Abstract
This guide provides a comprehensive framework for evaluating the cytotoxic profile of Bromchlorenone, a halogenated compound with potential environmental and industrial relevance. Recognizing that a compound's toxicity can be highly dependent on cell type, we present a rationale-driven approach for comparing its effects across a panel of well-characterized human cell lines. This document outlines the causal logic for selecting cell lines representing key organ systems, details validated protocols for a multi-parametric assessment of cell health—including metabolic activity, membrane integrity, and apoptosis—and provides clear instructions for data analysis and interpretation. The methodologies described herein are designed to yield a robust, reproducible, and insightful comparison, empowering researchers to accurately characterize the cytotoxic potential of this compound.
Introduction to this compound and the Imperative of Multi-Cell Line Cytotoxicity Profiling
This compound is a halogenated organic compound. While specific research on its cytotoxicity is not widespread, its chemical class suggests a potential for biological activity that warrants careful investigation. Assessing the cytotoxicity of any compound is a cornerstone of toxicology and drug development. However, relying on a single cell line can produce misleading results, as cellular responses are dictated by unique metabolic, genetic, and proteomic landscapes.
A multi-cell line approach is scientifically superior as it provides insights into potential organ-specific toxicity. For a compound like this compound, which could be encountered as an environmental contaminant, understanding its effect on cell types from the liver, lungs, and kidneys is crucial for risk assessment[1][2]. This guide, therefore, emphasizes a comparative approach to generate a more complete and relevant toxicological profile.
We will employ three complementary assays to build a comprehensive picture of this compound's cytotoxic mechanism:
-
MTT Assay: Measures mitochondrial reductase activity, serving as an indicator of overall metabolic health and cell viability[3].
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells upon plasma membrane damage, indicating necrosis or late-stage apoptosis[4].
-
Annexin V/PI Assay: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry, offering a more nuanced view of the cell death pathway[5][6].
Experimental Design: A Rationale-Driven Approach
A robust experimental design is the foundation of trustworthy results. Our choices of cell lines and assays are not arbitrary but are selected to create a self-validating system that interrogates the compound's effects from multiple biological angles.
Selecting a Diverse and Relevant Cell Line Panel
The choice of cell lines should reflect potential routes of exposure and metabolic processing in the human body[7][8]. We recommend a panel that includes models for key organs. Cancer cell lines are often used in toxicology because they are well-characterized, easy to culture, and can retain specialized functions relevant to toxicity mechanisms[9][10].
-
HepG2 (Human Liver Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many metabolic enzymes, making them an excellent model for assessing hepatotoxicity[11][12][13].
-
A549 (Human Lung Carcinoma): Representing the alveolar epithelium, this line is critical for studying the toxicity of inhaled substances[14][15][16].
-
Caco-2 (Human Colorectal Adenocarcinoma): This line is widely used as a model for the intestinal barrier, essential for evaluating orally ingested compounds[17][18][19].
-
HEK293 (Human Embryonic Kidney): These cells are a common model for general cytotoxicity and can represent baseline toxicity in a non-cancerous, immortalized cell line of kidney origin, a key organ for filtration and excretion[20][21][22].
The Synergy of Complementary Cytotoxicity Assays
Relying on a single assay can be misleading. For instance, a compound might inhibit mitochondrial function (detected by MTT) without immediately rupturing the cell membrane (undetected by LDH). Combining assays provides a more complete mechanistic narrative. An early decrease in MTT signal followed by a later increase in LDH release suggests an apoptotic pathway culminating in secondary necrosis.
Experimental Workflow Visualization
The overall experimental process follows a logical progression from cell culture to multi-faceted data analysis.
Caption: High-level experimental workflow from cell preparation to comparative analysis.
Core Cytotoxicity Protocols
The following protocols are standardized to ensure reproducibility. It is critical to include appropriate controls in every experiment: untreated cells (negative control), vehicle-only control (e.g., DMSO), and a positive control known to induce cytotoxicity.
Cell Culture and Treatment
-
Culture: Maintain all cell lines in their recommended media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Seed cells into 96-well, flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for desired time points (e.g., 24 and 48 hours).
MTT Assay (Metabolic Activity)
This protocol is adapted from standard methodologies.[3][23][24]
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution[24].
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[3].
LDH Assay (Membrane Integrity)
This protocol is based on the principle of measuring LDH released into the culture supernatant.[4][25]
-
Following the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare a "Total LDH" control by adding a lysis buffer to a set of untreated wells 45 minutes before this step to induce 100% cell lysis[26].
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light[26].
-
The reaction results in the formation of a colored formazan product, which is proportional to the amount of LDH released.
-
Measure the absorbance at 490 nm using a microplate reader[26].
Annexin V/PI Staining (Apoptosis vs. Necrosis)
This assay leverages the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis.[27][28]
-
Induce apoptosis with this compound in cells cultured in larger formats (e.g., 6-well plates) to obtain sufficient cell numbers.
-
Harvest both adherent and floating cells and centrifuge at a low speed (e.g., 500 x g) for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL[5][27].
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution[5][6].
-
Incubate for 15-20 minutes at room temperature in the dark[5][27].
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V(-) / PI(-): Healthy, viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Data Analysis and Interpretation
Calculating IC50 Values
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in a measured response (e.g., cell viability)[29][30].
-
Normalize Data: Convert raw absorbance data to percentage viability relative to the untreated control (100% viability).
-
Plot Curve: Plot percent viability against the logarithm of the this compound concentration.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the precise IC50 value[31][32][33].
Comparative Data Presentation
Summarizing the data in a clear, tabular format is essential for direct comparison.
| Cell Line | Assay | Time Point | IC50 (µM) [Hypothetical Data] |
| HepG2 | MTT | 24h | 45.2 |
| LDH | 24h | >100 | |
| MTT | 48h | 22.8 | |
| LDH | 48h | 65.7 | |
| A549 | MTT | 24h | 88.1 |
| LDH | 24h | >100 | |
| MTT | 48h | 53.5 | |
| LDH | 48h | 95.2 | |
| Caco-2 | MTT | 24h | 75.4 |
| LDH | 24h | >100 | |
| MTT | 48h | 41.9 | |
| LDH | 48h | 82.1 | |
| HEK293 | MTT | 24h | 115.6 |
| LDH | 24h | >100 | |
| MTT | 48h | 89.3 | |
| LDH | 48h | >100 |
Mechanistic Insights from Combined Data
The true power of this approach lies in synthesizing the results. Based on the hypothetical data above, we can infer:
-
Higher Potency in HepG2: The IC50 values are consistently lowest in HepG2 cells, suggesting this cell line is the most sensitive, possibly due to metabolic activation of this compound into a more toxic byproduct.
-
Time-Dependent Toxicity: The toxicity increases significantly from 24h to 48h across all cell lines.
-
Apoptotic Mechanism: At 24h, the MTT assay shows a drop in viability while the LDH assay shows little effect (IC50 >100 µM). This discrepancy strongly suggests that the primary mode of cell death is not immediate membrane lysis (necrosis) but rather a process that compromises metabolic activity first, such as apoptosis. The LDH increase at 48h likely reflects secondary necrosis following apoptosis. This hypothesis would be confirmed with the Annexin V/PI assay.
Caption: A potential apoptotic pathway induced by this compound.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for characterizing the cytotoxicity of this compound. By comparing its effects on cell lines from different organs using assays that probe distinct cellular health markers, researchers can develop a nuanced understanding of its toxic potential and mechanism of action. The hypothetical data suggest that this compound exhibits time- and cell-type-dependent toxicity, with a profile consistent with apoptosis, and that liver cells may be particularly vulnerable.
Future studies should aim to confirm the apoptotic mechanism using specific markers (e.g., caspase activity assays) and investigate the metabolic pathways in HepG2 cells that may contribute to their heightened sensitivity.
References
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REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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O'Brien, P. J., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 91(12), 3959-3977. Accessible via Springer: [Link]
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Dierickx, P. J., et al. (2002). Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. Toxicology in Vitro, 16(4), 399-411. Accessible via PubMed: [Link]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
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Latvala, S., et al. (2019). Human intestinal Caco-2 cell line in vitro assay to evaluate the absorption of Cd, Cu, Mn and Zn from urban environmental matrices. Journal of Hazardous Materials, 376, 118-125. Accessible via PubMed: [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 541-544. Accessible via PubMed Central: [Link]
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ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]
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Esterhuizen, M., & van der Merwe, M. J. (2014). A cell viability assay to determine the cytotoxic effects of water contaminated by microbes. South African Journal of Science, 110(3-4). Retrieved from [Link]
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ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. Retrieved from [Link]
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Cytotoxicity assays as tools to assess water quality in the Sinos River basin. (2014). Brazilian Journal of Biology, 74(3), 549-555. Retrieved from [Link]
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Defarge, N., et al. (2018). Toxicity assessment and DNA repair kinetics in HEK293 cells exposed to environmentally relevant concentrations of Glyphosate (Roundup® Control Max). International Journal of Molecular Sciences, 19(2), 569. Accessible via PubMed Central: [Link]
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Balls, M., & Fentem, J. H. (1992). Toxicity Tests with Mammalian Cell Cultures. In In Vitro Methods in Toxicology. Springer. Accessible via Scope: [Link]
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MDPI. (2024). The Role of the LINC01376/miR-15b-3p_R-1/FGF2 Axis in A549 and H1299 Cells EMT Induced by LMW-PAHs. Toxics, 12(1), 32. Retrieved from [Link]
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MDPI. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 28(20), 7159. Retrieved from [Link]
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Jin, Y., et al. (2024). Toxicological responses of A549 and HCE-T cells exposed to fine particulate matter at the air–liquid interface. Environmental Science and Pollution Research, 31(1), 135-147. Accessible via PubMed Central: [Link]
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Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
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Khan, M. A., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(19), 6542. Accessible via PubMed Central: [Link]
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Head-to-Head Comparison: Bromchlorenone and Analogous Halogenated Compounds in a Research Context
An In-Depth Technical Guide
Foreword: The Strategic Role of Halogenation in Bioactive Compound Design
In the intricate process of drug discovery and molecular probe development, the strategic incorporation of halogens is a time-honored and potent tool for modulating the biological and physicochemical properties of a lead compound. The choice of halogen—from the highly electronegative fluorine to the larger, more polarizable bromine and iodine—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and mechanism of action.[1] This guide provides a detailed, head-to-head comparison of Bromchlorenone, a halogenated benzoxazolone, with structurally and functionally related compounds.
Our focus is not merely to present data, but to dissect the underlying chemical principles and their biological consequences. We will explore how the specific combination of bromine and chlorine in this compound's scaffold might dictate its activity, comparing it against the well-known antifungal agent Haloprogin and a hypothetical dichlorinated analog. This analysis is designed for researchers and drug development professionals, offering insights to guide the selection and optimization of halogenated compounds in their own projects.
Physicochemical Landscape: How Halogens Define Molecular Behavior
A compound's journey from the lab bench to a biological target is governed by its physicochemical properties. The identity and placement of halogens are critical determinants of this behavior.
| Property | This compound | Haloprogin | Dichloro-Benzoxazolone (Analog) | Causality Behind Experimental Choices & Observed Differences |
| Structure | 6-bromo-5-chloro-2-benzoxazolinone | 3-Iodo-2-propynyl 2,4,5-trichlorophenyl ether | 5,6-dichloro-2-benzoxazolinone | This compound and its dichloro-analog share the benzoxazolone core, a "privileged scaffold" in medicinal chemistry known for its diverse biological activities.[2] Haloprogin represents a different structural class (a halogenated phenolic ether) but serves as a functional comparator in the antifungal space. |
| Molecular Weight ( g/mol ) | 248.46[3] | 363.39[4] | ~206.0 | The significant mass of iodine and three chlorine atoms gives Haloprogin the highest molecular weight. The substitution of bromine for chlorine in this compound results in a higher molecular weight compared to its dichloro-analog. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 (Computed)[3] | ~3.6 (Estimated) | ~2.1 (Estimated) | LogP is a crucial measure of lipophilicity, affecting membrane permeability and solubility. Bromine generally confers more lipophilicity than chlorine, hence the higher estimated LogP for this compound vs. its dichloro-analog. Haloprogin's extended, halogenated structure results in the highest lipophilicity. |
| Reactivity Profile | Potentially electrophilic | Susceptible to metabolic cleavage | Moderately electrophilic | The benzoxazolone ring itself has electrophilic sites. The carbon-bromine bond is typically weaker than the carbon-chlorine bond, potentially making this compound more reactive towards nucleophilic residues in biological targets. |
Experimental Protocol: LogP Determination via the Shake-Flask Method (OECD 107)
This protocol outlines the gold-standard method for empirically determining the octanol-water partition coefficient, a critical parameter for predicting a compound's pharmacokinetic behavior.
-
Phase Preparation:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
-
Pre-saturate n-octanol with the aqueous buffer and, separately, the aqueous buffer with n-octanol by mixing for 24 hours, followed by phase separation. This step is critical to prevent volume changes during the main experiment.
-
-
Compound Dissolution: Prepare a stock solution of the test compound in pre-saturated n-octanol at a concentration that is detectable in both phases.
-
Partitioning:
-
In a suitable vessel, combine the n-octanol stock solution with the pre-saturated aqueous buffer in a defined volume ratio (e.g., 1:1 or 1:2).
-
Shake the mixture vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 10-30 minutes).
-
-
Phase Separation: Centrifuge the mixture at high speed to ensure a clean separation of the octanol and aqueous layers.
-
Quantification:
-
Carefully sample an aliquot from each phase.
-
Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Caption: Experimental workflow for LogP determination.
Mechanism of Action: Divergent Strategies of Halogenated Antimicrobials
While often grouped together, the biological mechanisms of halogenated compounds can be remarkably diverse. Here we contrast the established, albeit incompletely understood, mechanism of Haloprogin with a hypothesized mechanism for this compound based on its chemical structure.
Haloprogin: Membrane Disruption
Haloprogin is a topical antifungal agent.[5] Its mechanism of action is thought to involve the disruption of the fungal cell membrane's structure and function, potentially by inhibiting oxygen uptake.[4] This leads to a loss of cellular integrity and ultimately, cell death. This non-specific mode of action is effective topically but can be associated with a higher incidence of skin irritation.[4]
This compound: A Hypothesized Covalent Inhibitor
The benzoxazolone scaffold present in this compound is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Given the electrophilic nature of the carbonyl group within the oxazolone ring, and the presence of two electron-withdrawing halogens, it is plausible that this compound acts as a covalent inhibitor. The carbon atom of the carbonyl group is highly susceptible to nucleophilic attack by amino acid residues like cysteine or histidine within the active site of a target enzyme. The C-Br bond's relative lability could further facilitate this interaction, leading to irreversible inhibition of the enzyme's function. This targeted mechanism could, in theory, offer greater specificity and potency compared to general membrane disruptors.
Caption: Contrasting mechanisms of action for Haloprogin and this compound.
Comparative Performance: In Vitro Antifungal Activity
To illustrate the potential differences in biological activity stemming from the structural variations, the following table presents plausible, illustrative data from a standardized in vitro antifungal susceptibility assay against Candida albicans.
Note: This data is hypothetical and intended for comparative illustration, as direct experimental comparisons involving this compound are not widely published. The relative activities are based on established structure-activity relationships for halogenated compounds.
| Compound | Minimum Inhibitory Concentration (MIC) vs. C. albicans (µg/mL) | Scientific Rationale for Performance |
| This compound | 4 - 8 | The combination of bromine and chlorine on the benzoxazolone scaffold could provide a potent combination of membrane permeability (due to optimal lipophilicity) and high reactivity for target engagement, leading to strong antifungal activity. |
| Haloprogin | 1 - 4 | As an established antifungal, Haloprogin's high lipophilicity allows for excellent penetration of the fungal membrane, and its disruptive mechanism is known to be effective against dermatophytes and Candida species.[5][6] |
| Dichloro-Benzoxazolone | 16 - 32 | The lower lipophilicity and reduced reactivity of two chlorine atoms compared to a bromine/chlorine combination may result in decreased cell penetration and/or weaker target interaction, leading to lower potency.[7] |
Applications, Limitations, and Future Directions
The unique profile of each compound suggests distinct applications and challenges:
-
This compound: Its potential as a specific covalent inhibitor makes it an intriguing candidate for development as a targeted therapeutic, not just in mycology but potentially in oncology or inflammatory diseases where specific enzymes are overactive. However, the high reactivity could also lead to off-target effects and potential toxicity, which would require extensive safety and selectivity profiling. The lack of published biological data represents a significant knowledge gap and an opportunity for future research.
-
Haloprogin: Its broad-spectrum antifungal activity is well-established for topical use.[5] However, its high lipophilicity and mechanism associated with irritation limit its potential for systemic administration and have led to it being superseded by newer agents with fewer side effects.[8]
-
Dichloro-Benzoxazolone Analog: While likely less potent, this compound could serve as a valuable lead for optimization. Its potentially lower reactivity might translate to a better safety profile, providing a chemical scaffold that can be systematically modified to enhance potency while maintaining low toxicity.
Conclusion
This guide demonstrates that while this compound, Haloprogin, and other halogenated analogs may all exhibit antimicrobial properties, the underlying story is one of nuance. The choice of halogen and the nature of the molecular scaffold are not trivial details; they are fundamental drivers of a compound's physicochemical properties, biological mechanism, and ultimately, its therapeutic potential. This compound, as a member of the versatile benzoxazolone family, stands as a compelling yet understudied molecule. Its hypothesized mechanism as a covalent inhibitor warrants further investigation and highlights a promising avenue for the development of novel, targeted agents. For the researcher, the key takeaway is to look beyond the simple presence of a halogen and to consider its specific contribution to the molecule's integrated chemical and biological profile.
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- Rossignol, T., et al. (2013). Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans. PloS one, 8(4), e62142.
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Navigating the Reproducibility Labyrinth: A Guide to Synthesizing and Evaluating Halogenated Benzoquinones
A Senior Application Scientist's Perspective on Ensuring Fidelity in Chemical Biology Research
For researchers and drug development professionals, the reproducibility of published findings is the bedrock of scientific progress. This guide confronts the challenges of reproducibility, using the sparsely documented compound Bromchlorenone as a case study to explore the broader, more complex landscape of halogenated benzoquinones. While a direct comparative analysis of this compound research is precluded by a lack of published data, this guide provides a robust framework for ensuring the reproducibility of synthesis and biological evaluation for this important class of molecules.
The this compound Enigma: A Case for Methodological Rigor
A thorough survey of the scientific literature reveals a significant gap in our knowledge of this compound (CAS 3479-93-6). While its chemical structure and basic properties are cataloged, dedicated studies on its synthesis and biological activity are conspicuously absent. This "information void" underscores a critical challenge in chemical biology: how do we approach the synthesis and evaluation of novel or under-investigated compounds in a way that ensures our findings are robust and reproducible? This guide will use the broader class of halogenated benzoquinones to address this question, providing a roadmap for researchers to generate high-fidelity, reproducible data.
Part 1: A Reproducible Workflow for the Synthesis and Characterization of Halogenated Benzoquinones
The synthesis of halogenated benzoquinones can be fraught with challenges, including the formation of isomers and byproducts. A well-defined and rigorously characterized synthetic protocol is the first line of defense against irreproducible results.
General Synthetic Strategy: An Overview
The synthesis of substituted benzoquinones often involves the oxidation of a corresponding substituted phenol or hydroquinone. Halogenation can be achieved at various stages of the synthesis, and the choice of reagents and reaction conditions can significantly impact the final product's yield and purity.
Caption: A generalized workflow for the synthesis, purification, and characterization of halogenated benzoquinones.
Exemplar Protocol: Synthesis of a Dihalo-p-benzoquinone
This protocol is a composite representation and should be adapted based on the specific target molecule.
-
Starting Material: Begin with a commercially available dihalophenol.
-
Oxidation: Dissolve the dihalophenol in a suitable solvent (e.g., acetone). Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with isopropanol and dilute with water. Extract the product into an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure dihalo-p-benzoquinone.
The Cornerstone of Reproducibility: Thorough Analytical Characterization
Incomplete characterization is a primary source of irreproducible biological data. The following analytical techniques are essential for establishing the identity, structure, and purity of a synthesized halogenated benzoquinone.
| Analytical Technique | Purpose | Key Considerations for Halogenated Benzoquinones |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Provides information on the proton and carbon environments, confirming the substitution pattern. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Isotopic patterns of bromine and chlorine are diagnostic. High-resolution MS is crucial for confirming the elemental formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic C=O and C-X (halogen) stretches should be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reverse-phase method with UV detection is typically suitable.[1] |
| Gas Chromatography (GC) | Purity assessment for volatile compounds. | Can be coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1] |
Part 2: Ensuring Reproducibility in the Biological Evaluation of Halogenated Benzoquinones
The reported biological activities of halogenated compounds can vary significantly between studies.[2][3] This variability often stems from a lack of standardized protocols and insufficient reporting of experimental details.
Factors Influencing the Reproducibility of Biological Activity Data
| Factor | Impact on Reproducibility | Best Practices for Mitigation |
| Compound Purity | Impurities can have their own biological effects, leading to false positives or negatives. | Use compounds with >95% purity as determined by HPLC or GC. |
| Compound Stability | Degradation of the compound in the assay medium can lead to a loss of activity. | Assess compound stability under assay conditions. |
| Cell Line Authentication | Misidentified or cross-contaminated cell lines will yield irrelevant results. | Use authenticated cell lines from a reputable source (e.g., ATCC). |
| Assay Conditions | Variations in cell density, incubation time, and reagent concentrations can alter results. | Clearly report all assay parameters and use standardized protocols where possible. |
| Data Analysis | Inappropriate statistical methods can lead to erroneous conclusions. | Pre-define statistical analysis plans and report all data, including negative results. |
A Decision Tree for Troubleshooting Irreproducible Biological Findings
Caption: A decision tree for troubleshooting sources of irreproducibility in biological assays.
Conclusion: A Call for Transparency and Rigor
The path to reproducible science is paved with meticulous experimental design, thorough characterization, and transparent reporting. While the specific biological activities of this compound remain to be elucidated, the principles outlined in this guide provide a framework for any researcher venturing into the synthesis and evaluation of novel halogenated benzoquinones. By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the pace of discovery in chemical biology and drug development.
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Independent Verification of Bromchlorenone's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the mechanism of action of Bromchlorenone, with a presumptive focus on its activity as a STAT3 signaling pathway inhibitor. For researchers, scientists, and drug development professionals, establishing a robust and independently verifiable mechanism of action is paramount for the progression of any potential therapeutic agent. This document outlines a logical, evidence-based approach to compare this compound's performance against established alternatives, supported by detailed experimental protocols and data interpretation guidelines.
Introduction to this compound and the STAT3 Signaling Pathway
This compound (6-bromo-5-chloro-2-benzoxazolinone) is a small molecule whose biological activities are under investigation.[1] While comprehensive, peer-reviewed data on its precise mechanism of action remains to be fully elucidated, preliminary evidence may suggest its involvement in modulating key cellular signaling pathways. A critical pathway often implicated in oncogenesis and inflammatory diseases is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
The STAT3 protein is a transcription factor that plays a pivotal role in cell proliferation, differentiation, survival, and angiogenesis.[2][3] In normal cellular processes, STAT3 activation is transient. However, constitutive activation of STAT3 is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting the STAT3 pathway is an active area of research, with several compounds currently in clinical trials.[4][5][6]
This guide will proceed under the hypothesis that this compound acts as a STAT3 inhibitor. The following sections will detail the necessary steps to rigorously test this hypothesis and compare its efficacy and specificity against other known STAT3 inhibitors.
Experimental Strategy for Mechanism of Action Verification
A multi-faceted approach is essential to confidently ascertain the mechanism of action of a novel compound. This involves a combination of biochemical and cell-based assays to not only confirm the inhibition of the target but also to understand its effects on the downstream signaling cascade.
Workflow for Independent Verification of this compound as a STAT3 Inhibitor
Caption: A logical workflow for the comprehensive verification of this compound's mechanism of action as a STAT3 inhibitor.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key experiments.
Biochemical Assay: Fluorescence Polarization (FP) for STAT3-SH2 Domain Binding
This assay directly measures the binding of this compound to the SH2 domain of STAT3, a critical step for STAT3 dimerization and activation.[7]
Principle: A fluorescently labeled peptide corresponding to the STAT3 binding motif of an upstream kinase (e.g., gp130) is incubated with recombinant STAT3 protein. In the unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the tumbling slows, and polarization increases. A test compound that binds to the SH2 domain will displace the fluorescent peptide, leading to a decrease in polarization.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled STAT3-binding peptide (e.g., FAM-GpYLPQTV)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound and control inhibitors (e.g., Stattic, S3I-201) serially diluted in DMSO.
-
384-well black, low-volume microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant STAT3 and the fluorescent peptide at concentrations optimized for a robust signal window.
-
Add a small volume of serially diluted this compound or control compounds to the wells of the microplate.
-
Add the STAT3/peptide mixture to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide.
-
Cell-Based Assay: STAT3 Reporter Gene Assay
This assay measures the transcriptional activity of STAT3 in a cellular context.[8][9][10]
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter and a control plasmid expressing Renilla luciferase for normalization. Upon activation of the STAT3 pathway (e.g., by IL-6 stimulation), STAT3 translocates to the nucleus, binds to the responsive element, and drives the expression of firefly luciferase. An inhibitor of the STAT3 pathway will reduce luciferase expression.[11][12]
Step-by-Step Protocol:
-
Reagents and Materials:
-
HEK293T or a relevant cancer cell line (e.g., MDA-MB-231).
-
STAT3-responsive luciferase reporter plasmid and Renilla luciferase control plasmid.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and serum.
-
Recombinant human IL-6.
-
This compound and control inhibitors.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the reporter and control plasmids.
-
After 24 hours, replace the medium with a low-serum medium and starve the cells for several hours.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Comparative Analysis with Alternative STAT3 Inhibitors
To contextualize the activity of this compound, a direct comparison with well-characterized STAT3 inhibitors is crucial. This will provide insights into its relative potency and potential advantages or disadvantages.
Table 1: Comparative Profile of STAT3 Inhibitors
| Feature | This compound | Stattic | S3I-201 | Napabucasin (BBI608) |
| Proposed Target | STAT3 | STAT3 (SH2 domain) | STAT3 (SH2 domain) | STAT3-mediated transcription[6] |
| IC50 (FP Assay) | To be determined | ~5 µM | ~86 µM | Not applicable |
| IC50 (Reporter Assay) | To be determined | ~21 µM | ~100 µM | In the nanomolar range[2] |
| Cellular Potency (EC50) | To be determined | Varies by cell line | Varies by cell line | Varies by cell line |
| Clinical Trial Status | Preclinical | Preclinical | Preclinical | Phase III trials[6] |
Note: IC50 and EC50 values for Stattic and S3I-201 can vary significantly depending on the specific assay conditions and cell lines used.
Data Interpretation and Self-Validating Systems
A critical aspect of experimental design is the inclusion of controls that ensure the validity of the results.
-
Positive Controls: Known STAT3 inhibitors (e.g., Stattic, S3I-201) should be run in parallel in all assays to confirm that the experimental system is responsive to STAT3 inhibition.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to determine the baseline activity in the absence of any inhibitor. For cell-based assays, an inactive structural analog of this compound, if available, would be an excellent negative control.
-
Counter-Screens: To assess specificity, this compound should be tested in assays for other signaling pathways or against a panel of kinases to identify potential off-target effects. For instance, an enzyme inhibition assay against upstream kinases like JAK2 can help determine if this compound's effect on STAT3 phosphorylation is direct or indirect.[13][14][15][16][17]
Signaling Pathway: STAT3 Activation and Inhibition
Caption: The canonical STAT3 signaling pathway and potential points of inhibition by this compound.
Conclusion and Future Directions
The independent verification of this compound's mechanism of action is a critical step in its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a rigorous and comprehensive approach to test the hypothesis of STAT3 inhibition. By employing a combination of biochemical and cell-based assays, and by directly comparing its performance against established alternatives, researchers can generate the high-quality, reproducible data necessary to build a strong scientific case for this compound's mode of action.
Future studies should focus on elucidating the precise binding site of this compound on STAT3, conducting comprehensive off-target profiling, and evaluating its efficacy in preclinical in vivo models of diseases where STAT3 is implicated, such as various cancers.[2][4]
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STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. (2022, March 23). PMC. Retrieved from [Link]
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A Researcher's Guide to Unlocking Synergistic Potential: A Methodological Assessment of Bromchlorenone
For drug development professionals, the quest for novel therapeutic strategies extends beyond the discovery of single-agent efficacy. The art and science of combination therapies, particularly the identification of synergistic interactions, represent a critical frontier in enhancing therapeutic windows and combating resistance. This guide provides a comprehensive framework for assessing the synergistic potential of Bromchlorenone, a halogenated benzoxazolone, with other compounds.
While specific data on this compound's synergistic interactions are not yet broadly published, its chemical structure as a benzoxazolone suggests potential for bioactivity. Benzoxazolone derivatives have been explored for various pharmacological activities, including anticancer and antifungal properties[1][2][3]. Furthermore, the presence of halogen atoms (bromine and chlorine) can significantly modulate a molecule's biological effects, with halogenated compounds often exhibiting antimicrobial and anticancer activities[4][5][6][7][8]. This guide, therefore, uses this compound as a template to detail a rigorous, methodology-focused approach for any researcher aiming to explore its combinatorial potential.
Part 1: Foundational Principles of Synergy Assessment
Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This is distinct from an additive effect, where the combined effect equals the sum of individual effects, and antagonism, where the combination is less effective. Quantifying this interaction is paramount. The two most widely accepted reference models for this are the Loewe additivity and Bliss independence models.
The Loewe additivity model is based on the principle of dose equivalence; it essentially asks if a drug can be made more potent by the addition of another. Bliss independence , on the other hand, assumes a stochastic model where the two drugs act through independent mechanisms. For the purpose of this guide, we will focus on methodologies derived from the Loewe additivity concept, which is broadly applied in preclinical drug combination studies.
Part 2: Experimental Design - A Step-by-Step Workflow
A robust assessment of synergy begins with a meticulously planned experimental workflow. The causality behind each step is critical for generating reproducible and interpretable data.
Caption: Fa-CI plot visualizing synergistic interaction (CI<1).
Part 4: Mechanistic Insights and Future Directions
Identifying synergy is the first step. The ultimate goal is to understand the underlying mechanism. If this compound shows synergy with an antifungal like fluconazole, which inhibits ergosterol synthesis, it might suggest this compound acts on a complementary pathway, such as disrupting the cell wall or membrane integrity. Similarly, synergy with a chemotherapeutic agent could imply effects on different phases of the cell cycle, inhibition of drug efflux pumps, or potentiation of apoptosis.
Follow-up studies should be designed to probe these potential mechanisms, employing techniques like cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or membrane permeability assays.
This guide provides a robust, scientifically-grounded framework for the systematic evaluation of this compound's synergistic potential. By adhering to these principles of rigorous experimental design and quantitative analysis, researchers can effectively unlock and validate novel combination therapies, paving the way for more effective treatments.
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Essah, F. A., et al. (2022). Antifungal synergistic effects and anti-biofilm formation activities of some bioactive 2,3-dihydro-1,5-benzoxazepine derivatives. Archives of Microbiology, 205(1), 39. [Link]
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Jia, F., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. International Journal of Molecular Sciences, 23(15), 8312. [Link]
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Szabó, N., et al. (2022). Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs. RSC Medicinal Chemistry. [Link]
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Torhan, F., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals, 15(7), 780. [Link]
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Yapar, N., et al. (2018). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Letters in Drug Design & Discovery, 15(11). [Link]
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Zdyb, A., et al. (2021). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 22(23), 12797. [Link]
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Zgórka, G., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1309. [Link]
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For researchers, scientists, and drug development professionals, the landscape of novel chemical entities is a vast frontier. Within this landscape, halogenated heterocyclic compounds represent a particularly rich territory for the discovery of new therapeutic agents. This guide provides a comprehensive meta-analysis and comparative framework for understanding and investigating Bromchlorenone, a halogenated benzoxazolone, and its related molecules. Due to the limited publicly available biological data on this compound itself, this guide takes a forward-looking approach. It establishes a rationale for its study based on the well-documented activities of its core chemical scaffolds and provides a detailed roadmap for its synthesis, characterization, and evaluation.
Unveiling this compound: A Molecule of Latent Potential
This compound, with the systematic IUPAC name 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one, is a small molecule characterized by a benzoxazolone core structure.[1] This core is further functionalized with two different halogen atoms: bromine and chlorine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO₂ | PubChem[1] |
| Molecular Weight | 248.46 g/mol | PubChem[1] |
| CAS Number | 5579-85-1 | PubChem[1] |
| ChEMBL ID | CHEMBL1876589 | ChEMBL[2] |
| Bioactivity Data | No data available | ChEMBL[2] |
While direct experimental data on the biological activity of this compound is currently scarce, its structural components—the benzoxazolone scaffold and halogen substituents—provide a strong impetus for its investigation.[2]
The Benzoxazolone Core: A Privileged Scaffold in Medicinal Chemistry
The benzoxazolone nucleus is a well-established "privileged scaffold" in drug discovery. Its rigid, bicyclic structure is present in numerous compounds exhibiting a wide array of pharmacological activities.[3][4] This suggests that the core structure of this compound has the potential to interact with various biological targets.
Published research on benzoxazolone derivatives has revealed a diverse biological profile, including:
-
Anti-inflammatory and Analgesic Effects: Many benzoxazolone derivatives have shown promise as anti-inflammatory and pain-relieving agents.[4][5][6]
-
Antimicrobial Properties: The benzoxazolone scaffold has been incorporated into novel antibacterial agents.[7]
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.[6]
-
Neuroprotective and CNS-related Activities: This class of compounds has also been explored for its potential in treating neurodegenerative diseases.[3]
The wide range of biological activities associated with the benzoxazolone core underscores the potential of this compound as a starting point for the development of new therapeutic agents.[3][6][7]
The Influence of Halogenation: Enhancing Molecular Properties
The presence of both bromine and chlorine atoms on the this compound scaffold is a key feature that warrants investigation. Halogenation is a common and effective strategy in medicinal chemistry to modulate the properties of a drug candidate.[8][9][10] The introduction of halogen atoms can influence a molecule's:
-
Binding Affinity: Halogens can form halogen bonds, which are non-covalent interactions that can enhance the binding of a ligand to its protein target.[11]
-
Lipophilicity: The addition of halogens generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
-
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug.
The specific combination of bromine and chlorine in this compound may offer a unique electronic and steric profile, potentially leading to novel biological activities or improved pharmacological properties compared to non-halogenated or singly-halogenated analogs.[12]
A Proposed Research Framework for this compound and its Analogs
Given the untapped potential of this compound, a structured research plan is essential. The following framework outlines a logical progression from synthesis to biological evaluation.
Synthesis of this compound and Novel Analogs
The synthesis of benzoxazolones can be achieved through various established methods.[13][14] A general approach for synthesizing halogenated benzoxazolones may involve the cyclization of substituted 2-aminophenols.[15]
To explore the structure-activity relationships (SAR), a library of analogs should be synthesized. This could involve:
-
Varying the position and type of halogen atoms on the benzene ring.
-
Introducing other substituents to probe steric and electronic effects.
-
Modifying the oxazolone ring.
Caption: A proposed workflow for the in vitro evaluation of this compound and its analogs.
Secondary Assays and Mechanism of Action Studies
For compounds that show promising activity in the initial screens ("hits"), further investigation is warranted to understand their mechanism of action. The choice of secondary assays will depend on the observed activity. For example, if a compound shows potent cytotoxicity against cancer cell lines, further assays could include:
-
Apoptosis assays (e.g., caspase activity, Annexin V staining)
-
Cell cycle analysis
-
Kinase inhibition profiling
If a compound demonstrates significant antimicrobial activity, follow-up studies might involve:
-
Time-kill kinetics to determine if the effect is bactericidal or bacteriostatic. [16]* Assays to investigate the mechanism of action (e.g., effects on cell wall synthesis, protein synthesis, or DNA replication).
Conclusion and Future Directions
While this compound remains an understudied molecule, its chemical structure provides a compelling case for its investigation as a potential therapeutic agent. The benzoxazolone core is a proven pharmacophore, and the dual halogenation presents an opportunity for unique biological activity and favorable drug-like properties. By following a systematic research framework encompassing synthesis of analogs and a tiered in vitro evaluation, researchers can unlock the potential of this compound and its related molecules. This guide provides the foundational knowledge and experimental direction necessary to embark on this discovery process, paving the way for the potential development of novel drugs with diverse therapeutic applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Halogenated Ketones: A Focus on 1-Bromo-3-chloro-2-propanone
Note to the Reader: The chemical name "Bromchlorenone" does not correspond to a recognized compound in standard chemical literature or regulatory databases. To provide a scientifically accurate and actionable guide that addresses the user's intent for handling a hazardous halogenated organic compound, this document will use 1-Bromo-3-chloro-2-propanone (CAS No. 53535-68-5) as a representative example. This compound's properties—including its toxicity, reactivity as an α-haloketone, and status as a halogenated waste—make it an excellent model for establishing robust and safe disposal procedures.
As researchers and scientists, our primary focus is on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment depend critically on the meticulous management of the chemical reagents we use, from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of hazardous halogenated ketones, using 1-Bromo-3-chloro-2-propanone as our case study. The goal is to move beyond mere compliance and foster a deep-seated culture of safety, grounded in a thorough understanding of the chemical principles at play.
Section 1: Hazard Assessment & Chemical Profile of 1-Bromo-3-chloro-2-propanone
Understanding the specific hazards of a chemical is the foundational step for safe handling and disposal. 1-Bromo-3-chloro-2-propanone is a reactive α-haloketone, a class of compounds known for their utility in synthesis and their significant biological activity.[1] This reactivity, however, is also the source of its hazards.
The molecule features two key electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1] This structure makes it susceptible to reaction with a wide range of nucleophiles, a property that underlies both its synthetic utility and its toxicity. It is classified as toxic if ingested or inhaled and causes irritation to the skin, eyes, and respiratory system.[2]
Table 1: Chemical & Physical Properties of 1-Bromo-3-chloro-2-propanone
| Property | Value | Source(s) |
| CAS Number | 53535-68-5 | [3] |
| Molecular Formula | C₃H₄BrClO | [3][4] |
| Molecular Weight | 171.42 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Pungent | [2] |
| Boiling Point | ~179 °C (estimate) | [2] |
| Flash Point | 193.2 °C | [2] |
| Hazards | Toxic, Irritant, Lachrymator, Flammable | [2][5][6] |
Section 2: Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste is not an ad-hoc process; it is rigorously governed by federal and state regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning generators are responsible for the waste from its creation to its ultimate disposal.[9][10]
1-Bromo-3-chloro-2-propanone falls under the category of halogenated organic waste .[11][12] These wastes are typically assigned specific waste codes (e.g., "F-listed" codes for spent solvents) and must be segregated from non-halogenated waste streams.[13][14] The reason for this segregation is twofold:
-
Disposal Method: Halogenated wastes often require high-temperature incineration to ensure the complete destruction of the compounds and to prevent the formation of toxic dioxins and furans.[6][15] This is a more complex and costly process than fuel blending, which is often used for non-halogenated solvents.[13]
-
Regulatory Compliance: Mixing hazardous and non-hazardous waste can result in the entire volume being classified as hazardous, significantly increasing disposal costs and regulatory burden.
Section 3: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the toxic and irritant nature of 1-Bromo-3-chloro-2-propanone, selecting the correct PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[16][17]
Causality of PPE Selection:
-
Respiratory Protection: Due to its toxicity upon inhalation and pungent odor, this compound must be handled in a certified chemical fume hood.[2][18] For spill response or situations with potential for vapor exposure outside a fume hood, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[6][19]
-
Eye and Face Protection: As a lachrymator (a substance that irritates the eyes and causes tears), ANSI Z87.1-compliant safety goggles are mandatory at all times.[6][20][21] When handling larger quantities or during transfers where splashing is possible, a full face shield must be worn in addition to goggles.[21]
-
Hand Protection: Standard nitrile gloves may offer splash protection for short durations, but they are permeable. For extended handling or immersion, heavier-duty gloves such as butyl or neoprene rubber are recommended.[22] Always consult the glove manufacturer's compatibility chart. Double-gloving can provide an additional layer of safety.[21]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes are required as minimum protection.[21][23]
Table 2: Required Personal Protective Equipment (PPE)
| Task | Minimum Required PPE |
| Routine Handling (in Fume Hood) | Safety goggles, lab coat, long pants, closed-toe shoes, chemical-resistant gloves (e.g., nitrile, double-gloved). |
| Weighing/Transferring (Splash Hazard) | Safety goggles and face shield, lab coat, chemical-resistant apron, long pants, closed-toe shoes, chemical-resistant gloves (e.g., butyl rubber). |
| Spill Cleanup | Full-face respirator or SCBA, chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves, chemical-resistant boots.[19][24] |
Section 4: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste containing 1-Bromo-3-chloro-2-propanone.
Experimental Protocol: Waste Segregation and Containerization
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container specifically for "Halogenated Organic Liquids."[25] This container must be made of a chemically compatible material (e.g., polyethylene) and have a screw-top lid to prevent vapor release.
-
Perform all Transfers in a Fume Hood: All additions of waste to the container must occur within an operating chemical fume hood to control vapor exposure.[25]
-
Do Not Mix Incompatible Wastes: Never mix halogenated waste with other waste streams like acids, bases, or oxidizers.[12][26] Such mixing can cause dangerous chemical reactions.[27]
-
Keep the Container Closed: The waste container must be securely closed at all times except when actively adding waste.[16][25] This is an EPA requirement to prevent spills and fugitive emissions.
Labeling Requirements
Proper labeling is a critical component of RCRA compliance.[10]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[25]
-
List All Constituents: Clearly write the full chemical name and approximate percentage of every component in the waste container, including 1-Bromo-3-chloro-2-propanone and any solvents.[25]
-
Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable).[25]
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. The SAA must be at or near the point of generation and under the control of the lab personnel.[25]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[17]
-
Request Pickup: Once the container is nearly full (e.g., 90% capacity) or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your EHS department. Do not overfill containers.
Section 5: Emergency Procedures - Spill & Exposure Management
Spill Cleanup Protocol
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and call your institution's emergency number.[20]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don Appropriate PPE: For small spills inside a fume hood, don the appropriate spill-response PPE as outlined in Table 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[26] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep the saturated absorbent material into a designated container for hazardous solid waste.
-
Decontaminate: Clean the spill area using the procedure described in Section 6.
-
Dispose of Waste: Seal, label, and dispose of all cleanup materials (absorbent, contaminated gloves, etc.) as hazardous waste.[18]
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Section 6: Decontamination of Surfaces and Glassware
Residual contamination on benchtops, glassware, or equipment poses a significant risk of inadvertent exposure.
Experimental Protocol: Surface Decontamination
-
Prepare Decontaminating Solution: Prepare a fresh 10% solution of household bleach (sodium hypochlorite) in water.[28] The hypochlorite will act as an oxidizing agent to help break down the α-haloketone.
-
Initial Wipe: Wearing appropriate PPE, wipe the contaminated surface with the bleach solution, allowing a contact time of at least 10-15 minutes.
-
Rinse: Wipe the surface with a towel dampened with water to remove the bleach residue.
-
Final Wipe: Wipe the surface with 70% ethanol to ensure it is clean and dry.
-
Waste Disposal: All wipes and disposable materials used for decontamination must be collected and disposed of as hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste containing 1-Bromo-3-chloro-2-propanone.
Caption: Decision workflow for 1-Bromo-3-chloro-2-propanone waste management.
References
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- 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
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Navigating the Unseen Threat: A Guide to Handling Bromchlorenone
For the discerning researcher, the promise of novel chemical entities is always paired with a profound respect for the unseen hazards they may present. Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one), a halogenated benzoxazolone, is one such compound that demands meticulous handling and a comprehensive safety strategy. This guide, born from a synthesis of established safety protocols and field-proven insights, provides the essential framework for navigating the logistical and safety challenges of working with this compound, ensuring both the integrity of your research and the well-being of your team.
Understanding the Hazard: A Proactive Stance on Safety
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The presence of bromine and chlorine moieties on an aromatic ring system suggests potential for reactivity and toxicity. Halogenated aromatic compounds can pose various health risks, and it is crucial to handle them with the assumption of significant hazard until specific toxicological data becomes available. The primary routes of exposure are inhalation, skin contact, and ingestion. Therefore, a multi-faceted personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
The Last Line of Defense: A Multi-Layered PPE Strategy
While engineering controls, such as fume hoods, are the primary means of exposure reduction, PPE serves as the final and critical barrier between the researcher and the chemical. The selection of appropriate PPE for handling this compound must be a deliberate and informed process.
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound is harmful if inhaled, all handling of this compound in solid or solution form must be conducted within a certified chemical fume hood to minimize the risk of aerosol or dust inhalation.[1]
For situations where a fume hood may not be sufficient, such as during a large spill or when engineering controls are not available, respiratory protection is mandatory. The National Institute for Occupational Safety and Health (NIOSH) provides comprehensive guidelines for respirator selection. For organic vapors and particulates, a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges and P100 particulate filters is a minimum requirement. In situations with a potential for high concentrations, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be considered.
Dermal Protection: A Barrier Against Contact
This compound is classified as harmful in contact with skin.[1] Therefore, robust dermal protection is paramount.
-
Gloves: Standard nitrile gloves may not provide sufficient protection against prolonged exposure to halogenated organic compounds. It is recommended to use double gloving, with a heavier-duty glove, such as Viton™ or butyl rubber, as the outer layer. Always consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data. If this information is not available for this compound, a conservative approach is to change gloves frequently and immediately upon any sign of contamination.
-
Lab Coat and Apron: A flame-resistant lab coat that fully covers the arms is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Full Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary to prevent widespread skin contact.
Eye and Face Protection: Shielding from Splashes and Vapors
Chemical splash goggles that form a seal around the eyes are mandatory whenever handling this compound. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a procedural framework for safe operations.
Caption: A logical workflow for the safe handling of this compound.
In Case of Emergency: A Plan for the Unexpected
Despite the most stringent precautions, accidents can happen. A well-defined emergency plan is crucial.
-
Spills: For small spills, use an inert absorbent material, such as vermiculite or sand. The contaminated absorbent must be collected in a sealed, labeled container and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
The Final Step: Responsible Disposal
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[2][3] This is critical as the disposal methods for these two categories differ significantly.
-
Waste Containers: Use designated, properly labeled, and chemically compatible containers for this compound waste. The container should be kept tightly sealed when not in use.
-
Disposal Method: The primary disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[3] Follow your institution's specific procedures for requesting a hazardous waste collection.
Quantitative Safety Data at a Glance
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] |
| Recommended Gloves | Double gloving with Viton™ or butyl rubber as the outer layer. | General guidance for halogenated compounds. |
| Occupational Exposure Limits (OELs) | Not established for this compound. Handle as a substance with high potential hazard. | N/A |
Conclusion: A Culture of Safety
The responsible handling of novel compounds like this compound is a cornerstone of scientific excellence. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you foster a culture of safety that protects your most valuable asset: your research team. This commitment to safety not only ensures regulatory compliance but also builds the deep trust that is essential for groundbreaking scientific discovery.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
